molecular formula C6H9N3O2 B104193 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5

6-Amino-1,3-dimethyluracil

Cat. No.: B104193
CAS No.: 6642-31-5
M. Wt: 155.15 g/mol
InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-dimethyluracil (CAS 6642-31-5) is a versatile pyrimidine derivative that serves as a privileged scaffold and key synthetic intermediate in medicinal and organic chemistry . With a molecular formula of C6H9N3O2 and a molecular weight of 155.16 g/mol, this compound is a solid appearing as an off-white to yellow powder . Its primary research value lies in its role as a fundamental building block for the synthesis of more complex heterocyclic systems. It is most notably a critical precursor in the classic Traube synthesis of theophylline (1,3-dimethylxanthine), a well-known bronchodilator . The synthetic pathway involves the cyclization of 1,3-dimethylurea with cyanoacetic acid in the presence of acetic anhydride to form this compound, which is then further converted through nitrosation and reduction steps to ultimately yield theophylline . Beyond pharmaceutical research, this compound also finds application in polymer science, where it acts as a co-stabilizer in PVC formulations. When used with calcium/zinc or barium/zinc stabilizers, it significantly improves initial color, transparency, and long-term thermal stability, making it suitable for rigid, transparent products like food packaging and medical devices . This product is intended for research purposes and is not for diagnostic or therapeutic use. The purity of the material is typically specified as >98.0% (HPLC) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRNTYELNYSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074350
Record name 6-Amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6642-31-5
Record name 6-Amino-1,3-dimethyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6642-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-dimethyl uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1,3-dimethyluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-1,3-dimethyluracil (CAS No. 6642-31-5) is a pyrimidine (B1678525) derivative recognized for its role as a versatile intermediate in organic and medicinal chemistry.[1] Structurally similar to natural nucleobases, it serves as a crucial building block for synthesizing a variety of biologically active compounds, including antiviral and anticancer agents.[1][2] Its applications extend beyond pharmaceuticals into agrochemicals and polymer science.[1][2] This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically an off-white to pale beige or light yellow solid powder.[3][4] It is known to crystallize from water.[3][5] The compound is combustible but does not have a specified flash point.[6] For stability, it should be stored in a dark, inert atmosphere at room temperature or refrigerated at 2-8°C.[2][5]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 6642-31-5[3][5][6][7][8]
Molecular Formula C₆H₉N₃O₂[2][3][5][8]
Molecular Weight 155.15 g/mol [3][5][6][7]
Melting Point 295 °C (decomposes)[3][5][6]
Boiling Point 243.1 ± 43.0 °C (Predicted)[5]
Density 1.288 ± 0.06 g/cm³ (Predicted)[5]
Appearance Off-white to light yellow powder; Pale Beige Solid[2][3][4]
Water Solubility 7.06 g/L at 25 °C[5]
Other Solubilities Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9]
pKa 5.17 ± 0.70 (Predicted)[5]
LogP -0.4 at 20 °C[5]
Assay/Purity ≥98.0% to ≥99.5%[2][6][10]
InChI Key VFGRNTYELNYSKJ-UHFFFAOYSA-N[5][6][7][8]
SMILES CN1C(=CC(=O)N(C1=O)C)N[6][7][9]

Chemical Reactivity and Behavior

This compound exhibits significant chemical reactivity, primarily centered around its enamine and amino functional groups.[3] The enamine unit is susceptible to decomposition, necessitating storage under an inert atmosphere to maintain stability.[3] The amino group possesses nucleophilic characteristics, allowing it to undergo condensation reactions with aldehydes to form the corresponding imine derivatives.[3]

It can react with aliphatic aldehydes, such as butanal or pentanal, in formic acid to produce various pyrido[2,3-d]pyrimidine (B1209978) derivatives.[11][12] Furthermore, it is a key precursor in the synthesis of bis(this compound-5-yl)methanes through condensation with a range of aromatic, aliphatic, and heterocyclic aldehydes.[11][13]

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been documented. The primary methods involve the condensation and subsequent cyclization of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative.

Method 1: Synthesis from Ethyl Cyanoacetate (B8463686) and Dimethylurea

This protocol involves the reaction of ethyl cyanoacetate with dry dimethylurea in the presence of a strong base.

  • Procedure :

    • Thoroughly mix 20g of sodium amide with 20g of dry dimethylurea.

    • Add 20g of xylene to the mixture.

    • With efficient stirring and cooling, add 20g of ethyl cyanoacetate.[14]

    • Once the initial exothermic reaction subsides, heat the mixture at 100-120°C for several hours.[14]

    • After cooling, carefully treat the product with water to remove xylene.

    • Precipitate the final product, this compound, by adding acid.[14]

  • Alternatives : Sodium in absolute alcohol or sodium in xylene can be used as the base instead of sodium amide.[14]

Method 2: Synthesis from Cyanoacetic Acid and 1,3-Dimethylurea

This patented method describes a two-step process involving the formation of an intermediate followed by cyclization.

  • Step 1: Condensation : Cyanoacetic acid and 1,3-dimethylurea are condensed in the presence of acetic anhydride (B1165640) to yield dimethylcyanoacetylurea.[15][16]

  • Step 2: Cyclization : The intermediate, dimethylcyanoacetylurea, undergoes a cyclization reaction under alkaline conditions to form this compound.[15][16] A detailed version of this step involves dissolving the intermediate, adding liquid alkali dropwise until a pH of 9-9.5 is reached, and heating the mixture to 90-95°C.[16]

The overall workflow for the synthesis starting from cyanoacetic acid is depicted below.

General synthesis pathway for this compound.

Applications and Signaling Pathways

This compound is a pivotal intermediate in the synthesis of various high-value chemical compounds. Its structural framework is exploited to build more complex heterocyclic systems with significant biological and industrial relevance.

Pharmaceutical Synthesis

The compound is a well-established precursor for synthesizing pharmaceutical agents.[2] It is notably used in the synthesis of new pyrimidine and caffeine (B1668208) derivatives that exhibit potential antitumor activity.[4][5] It is also a starting material for fused pyrido-pyrimidines and is a critical intermediate in the Traube synthesis of theophylline, a bronchodilator.[1][4][5] Its role as a building block for antiviral and anticancer drugs is a primary focus of its application in medicinal chemistry.[2]

Synthetic_Applications cluster_derivatives Synthetic Derivatives cluster_applications Therapeutic Areas start This compound caffeine Caffeine & Pyrimidine Derivatives start->caffeine pyrido Fused Pyrido-pyrimidines start->pyrido theophylline Theophylline start->theophylline bis_uracil Bis(uracil-5-yl)methanes start->bis_uracil antiviral Antiviral Agents start->antiviral Precursor for antitumor Antitumor Agents caffeine->antitumor bronchodilator Bronchodilators theophylline->bronchodilator

Key synthetic applications of this compound.

Industrial Applications

Beyond pharmaceuticals, this compound serves as a co-stabilizer in PVC formulations.[1] When combined with calcium/zinc or barium/zinc stabilizers, it enhances the initial color, transparency, and long-term thermal stability of PVC products.[1] This makes it valuable for manufacturing rigid, transparent items such as medical devices and food packaging.[1] It also finds use in the agrochemical sector, where it is applied in the formulation of herbicides and explored as a potential plant growth regulator.[2]

References

6-Amino-1,3-dimethyluracil CAS number 6642-31-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil (CAS: 6642-31-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 6642-31-5), a pivotal pyrimidine (B1678525) derivative. It details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications. With its structural similarity to nucleobases, this compound serves as a versatile building block in the synthesis of a wide array of biologically active molecules and industrial chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated data for easy reference, and diagrams illustrating key chemical pathways and processes.

Introduction

This compound is a substituted pyrimidine that has garnered significant attention as a key intermediate and synthetic precursor.[2] Its molecular framework is a cornerstone in medicinal chemistry for the development of nucleoside analogs, enzyme inhibitors, and other therapeutic agents with potential antiviral and anticancer properties.[1] Beyond pharmaceuticals, it plays a crucial role in polymer science as an effective co-stabilizer for polyvinyl chloride (PVC), enhancing the material's thermal stability and transparency.[2][3] This guide explores the fundamental chemistry and diverse utility of this compound, providing a technical foundation for its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to light yellow crystalline powder.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 6642-31-5[4][5][6][7]
Molecular Formula C₆H₉N₃O₂[4][5][6][7]
Molecular Weight 155.15 g/mol [4][5][6][8]
Appearance Off-white to light yellow powder[4]
Melting Point 295 °C (decomposes)[4][5][9]
Solubility Water: 4.196 x 10⁴ mg/L (at 25 °C, estimated)[10]
Purity (Typical) ≥98%[2][8]
Loss on Drying ≤1.0%[4]
Table 2: Spectroscopic and Structural Identifiers
Data TypeIdentifier / InformationReference(s)
¹H NMR Spectra available in databases[11]
Mass Spectrometry GC-MS data available in NIST database[11][12]
Infrared (IR) Spectra FTIR (KBr Wafer) data available[11]
UV-Vis Spectra Data available in spectral databases[11]
Crystal Structure CCDC Number: 776127[11]
InChI Key VFGRNTYELNYSKJ-UHFFFAOYSA-N[7]

Synthesis and Manufacturing

Several synthetic routes for this compound have been established. A prevalent and industrially relevant method involves the condensation of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative, followed by a base-catalyzed cyclization.

Experimental Protocol: Synthesis via Dimethylcyanoacetylurea

This protocol is adapted from a patented manufacturing process that emphasizes high yield and purity.[13][14] The process involves the formation of an N-cyanoacetyl intermediate, which then undergoes an intramolecular cyclization.

Materials:

  • Cyanoacetic acid (70% solution)

  • 1,3-Dimethylurea

  • Acetic anhydride (B1165640)

  • Liquid alkali (e.g., 32% NaOH or KOH solution)

  • Condensing agent

Methodology:

  • Dehydration: 70% cyanoacetic acid is subjected to vacuum distillation (e.g., 0.092-0.095 MPa at 82-85 °C) to obtain dehydrated cyanoacetic acid.[14]

  • Condensation: The reaction vessel containing dehydrated cyanoacetic acid is cooled to 6-8 °C. Acetic anhydride and a condensing agent are added, followed by the portion-wise addition of 1,3-dimethylurea. The reaction proceeds in stages at controlled temperatures to form 1,3-dimethylcyanoacetylurea.[14]

  • Cyclization: The intermediate, 1,3-dimethylcyanoacetylurea, is warmed to 40-45 °C. Liquid alkali is added dropwise until the pH reaches 9-9.5. The mixture is stirred, then heated to 90-95 °C for approximately 20 minutes to complete the cyclization, yielding the product.[14]

  • Isolation and Purification: The resulting reaction liquid is centrifuged. The collected solid is then dried under controlled temperature (e.g., 42 °C) to obtain this compound with a purity often exceeding 99.5%.[14]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_products Products R1 Cyanoacetic Acid P1 Condensation R1->P1 R2 1,3-Dimethylurea R2->P1 R3 Acetic Anhydride R3->P1 I1 1,3-Dimethylcyanoacetylurea (Intermediate) P1->I1 P2 Cyclization (Base-catalyzed) P3 Purification (Centrifugation & Drying) P2->P3 FP This compound (Final Product) P3->FP I1->P2 G Traube Synthesis of Theophylline A This compound B 6-Amino-1,3-dimethyl- 5-nitrosouracil A->B 1. Nitrosation (e.g., NaNO₂, H⁺) C 5,6-Diamino-1,3-dimethyluracil B->C 2. Reduction (e.g., Na₂S₂O₄) D Theophylline (1,3-Dimethylxanthine) C->D 3. Cyclization (e.g., Formic Acid) G Role in PVC Stabilization cluster_inputs Inputs for PVC Formulation cluster_outputs Resulting PVC Properties A PVC Resin P Heat Processing A->P B Primary Stabilizer (e.g., Ca/Zn Stearate) M Synergistic Stabilization (Prevention of 'Zinc Burning') B->M C This compound (Co-stabilizer) C->M O1 Improved Initial Color O2 Enhanced Transparency O3 Superior Long-Term Thermal Stability P->M M->O1 M->O2 M->O3

References

An In-depth Technical Guide to the Physical Properties of 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Amino-1,3-dimethyluracil (CAS No. 6642-31-5), a versatile heterocyclic compound. Due to its structural similarity to nucleobases, it serves as a crucial building block in the synthesis of various biologically active compounds, including nucleoside analogs with potential antiviral and anticancer activities.[1] It is also a key intermediate in the production of pharmaceuticals such as the antihypertensive drug urapidil (B1196414) and the antiarrhythmic drug nifekalant.

Physicochemical Properties

This compound is typically an off-white to light yellow powder or crystalline solid.[2] It is a combustible solid and should be stored in a dark, inert atmosphere at room temperature.[3][4] The compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]

The following table summarizes the key quantitative physical and chemical data for this compound:

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂[2][3][4][6][7][8]
Molecular Weight 155.15 g/mol [2][3][4][6]
Melting Point 295 °C (decomposes)[2][3][4][8][9]
Boiling Point (Predicted) 243.1 ± 43.0 °C at 760 mmHg[3][9]
Density (Predicted) 1.288 ± 0.06 g/cm³[3][9][]
Water Solubility 7.06 g/L at 25 °C[3]
pKa (Predicted) 5.17 ± 0.70[3]
LogP -0.4 at 20 °C[3]
Appearance Pale Beige Solid / Off-white to light yellow powder[2][3][11]

Spectral Data

While specific spectra are not provided, various analytical techniques have been used to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR have been recorded in DMSO-d₆.[9]

  • Infrared (IR) Spectroscopy : IR spectra have been obtained using KBr disc and nujol mull techniques.[9]

  • Mass Spectrometry : Mass spectral data is available, with top peaks observed at m/z 155 and 82.[6]

  • UV-Vis Spectroscopy : UV-Vis spectral data has also been recorded.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively detailed in the readily available literature. However, the synthesis of this compound is well-documented. A general and common method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by a cyclization reaction under alkaline conditions to yield the final product.[12]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Generalized Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Cyanoacetic Acid C Condensation (e.g., with Acetic Anhydride) A->C B 1,3-Dimethylurea B->C D Cyclization (Alkaline Conditions) C->D Intermediate: Dimethylcyanoacetylurea E This compound D->E

Caption: Generalized synthesis of this compound.

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, can vary between different published procedures. For instance, one method describes the precipitation of the final product in cold distilled water followed by recrystallization from methanol.

Biological Signaling

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in defined biological signaling pathways. Its primary role in drug discovery and development is that of a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic activities.[1][3] These resulting derivatives are then investigated for their effects on various biological targets.

Conclusion

This compound is a well-characterized compound with a stable set of physical properties. Its utility as a synthetic intermediate is well-established in the fields of medicinal and agricultural chemistry.[1] Further research into the biological activities of its derivatives may yet uncover specific interactions with cellular signaling pathways.

References

6-Amino-1,3-dimethyluracil molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil

Introduction

This compound is a pyrimidine (B1678525) derivative with a molecular structure similar to naturally occurring nucleobases.[1] This structural similarity makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for creating nucleoside analogs and other biologically active compounds.[1][2] It plays a significant role in the pharmaceutical industry as an intermediate for drug synthesis and has applications in the broader chemical industry for the production of dyes, polymers, and other materials.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Chemical Formula

This compound is characterized by a uracil (B121893) ring system with methyl groups at positions 1 and 3, and an amino group at position 6.

Chemical Formula: C₆H₉N₃O₂[4][5]

Molecular Structure:

Synonyms: 1,3-Dimethyl-6-aminouracil, 4-Amino-1,3-dimethyluracil[4][6]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 6642-31-5[4][5]
Molecular Weight 155.15 g/mol [3][5]
Appearance Off-white to light yellow powder[1][3]
Melting Point 295 °C (decomposes)[2][3][5]
Purity ≥98%[5]
EC Number 229-662-0[5]
MDL Number MFCD00006552[1][5]
Solubility Slightly soluble in DMSO and Methanol[]
InChI Key VFGRNTYELNYSKJ-UHFFFAOYSA-N[4]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Method 1: Condensation and Cyclization of Cyanoacetic Acid and 1,3-Dimethylurea (B165225)

This method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride (B1165640), followed by a cyclization reaction under alkaline conditions to yield the final product.[8][9]

Experimental Workflow:

synthesis_workflow cyanoacetic_acid Cyanoacetic Acid condensation Condensation cyanoacetic_acid->condensation dimethylurea 1,3-Dimethylurea dimethylurea->condensation condensing_agent Acetic Anhydride condensing_agent->condensation Catalyst intermediate 1,3-Dimethyl- cyanoacetylurea condensation->intermediate cyclization Cyclization intermediate->cyclization alkaline_conditions Liquid Alkali (pH 9-9.5) alkaline_conditions->cyclization Conditions product This compound cyclization->product

Caption: Synthesis workflow for this compound.

Protocol:

  • Dehydration: Dehydrate cyanoacetic acid (70% mass concentration) via vacuum distillation.[9]

  • Condensation:

    • Cool the dehydrated cyanoacetic acid to 6-8 °C in a reaction vessel.[9]

    • Add a condensing agent and acetic anhydride to the vessel and stir.[9]

    • Introduce 1,3-dimethylurea and conduct a staged reaction, gradually increasing the temperature to 28-30 °C.[9]

    • Filter the reaction mixture and perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.[9]

  • Cyclization:

    • Maintain the temperature of the 1,3-dimethylcyanoacetylurea at 40-45 °C and begin stirring.[9]

    • Slowly add liquid alkali (32% mass concentration) until the pH reaches 9.0-9.5.[9]

    • Stir the mixture for 10-12 minutes at 40-45 °C, then heat to 90-95 °C and react for another 18-20 minutes.[9]

    • The resulting reaction liquid is then centrifuged and dried to yield this compound.[9]

Method 2: Reaction of Dimethylurea and Ethyl Cyanoacetate with a Strong Base

This protocol utilizes a strong base, such as sodium amide, to facilitate the reaction between dimethylurea and ethyl cyanoacetate.[10]

Protocol:

  • Thoroughly mix 20 g of dry dimethylurea with 20 g of sodium amide.

  • Add 20 g of xylene to the mixture.

  • With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.

  • After the initial reaction subsides, heat the mixture at 100-120 °C for several hours.

  • Cool the reaction mixture and carefully treat it with water.

  • Remove the xylene, and precipitate the this compound by adding acid.[10]

Applications in Research and Drug Development

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds.[11]

  • Antitumor Agents: It is used as a reagent in the synthesis of novel pyrimidine and caffeine (B1668208) derivatives that have shown potential antitumor activity.[2][]

  • Fused Pyrido-pyrimidines: It is a starting material for the synthesis of fused pyrido-pyrimidines.[2][12]

  • Drug Intermediates: Due to its structural stability and chemical reactivity, it is widely used in the production of various medical raw materials and drug intermediates.[3]

  • Chemical Industry: Beyond pharmaceuticals, it is used to synthesize a variety of chemical products, including dyes and polymers.[3] It also finds application as a calcium and zinc stabilizer in products like plastics and cosmetics to improve color and stability.[3]

Spectral and Analytical Data

A range of spectral data is available for the characterization of this compound.

  • NMR Spectroscopy: 1H NMR and 13C NMR spectra are available and have been used to elucidate the structure of its reaction products.[6][13][14][15]

  • Mass Spectrometry: GC-MS data is available, providing information on its fragmentation patterns.[6][16]

  • Infrared (IR) Spectroscopy: FT-IR spectra have been recorded and analyzed.[6][17][18]

  • UV-VIS Spectroscopy: UV-VIS spectral data is also available.[6]

References

A Comprehensive Technical Guide to 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 6-Amino-1,3-dimethyluracil, a versatile heterocyclic compound with significant applications in pharmaceutical synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis protocols, and key applications.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. Its formal IUPAC name is 6-amino-1,3-dimethylpyrimidine-2,4-dione [1][2][3]. Due to its widespread use, it is also known by several synonyms.

Identifier Type Identifier Source
IUPAC Name 6-amino-1,3-dimethylpyrimidine-2,4-dione[1][2][3]
CAS Number 6642-31-5[1][4]
EC Number 229-662-0[1]
PubChem CID 81152[1][5]
Molecular Formula C6H9N3O2[1][4][6]
InChI InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3[1][3][7]
InChIKey VFGRNTYELNYSKJ-UHFFFAOYSA-N[1][3][7]
SMILES CN1C(=CC(=O)N(C1=O)C)N[1][3]

A comprehensive list of its common synonyms is provided below to aid in literature searches and material sourcing.

Synonyms
1,3-Dimethyl-6-aminouracil[1][4][7]
4-Amino-1,3-dimethyluracil[3][7][8]
6-Amino-1,3-dimethyl uracil[1][3]
Uracil (B121893), 6-amino-1,3-dimethyl-[1][7]
2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-[1][7]
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione[1][3][9]
NSC 15492[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental setups.

Property Value Source
Molecular Weight 155.15 g/mol [4][6]
Appearance Off-white to light yellow powder[4][5]
Melting Point 295 °C (decomposes)[4][9]
Purity ≥98.0% (HPLC)[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]
Storage Store at 2 - 8 °C in a dry and well-ventilated place[5][11]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following protocols provide detailed methodologies for its synthesis, which are crucial for laboratory-scale and industrial production.

This method involves the condensation of 1,3-dimethylurea (B165225) with ethyl cyanoacetate (B8463686) in the presence of a strong base.

Materials:

  • 1,3-Dimethylurea

  • Ethyl cyanoacetate

  • Sodium amide (or Sodium metal)

  • Xylene (or absolute ethanol)

  • Water

  • Acid (for precipitation)

Procedure: [12]

  • Thoroughly mix 20 g of dry 1,3-dimethylurea and 20 g of sodium amide in a reaction vessel containing 20 g of xylene.

  • With efficient stirring and cooling, slowly add 20 g of ethyl cyanoacetate to the mixture.

  • After the initial exothermic reaction subsides, heat the mixture at 100-120 °C for several hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add water to the mixture and remove the xylene layer.

  • Precipitate the product, this compound, by adding an acid to the aqueous solution.

This widely used method involves the formation of an intermediate, dimethyl cyanoacetylurea, followed by cyclization.[2][13][14]

Step 1: Condensation

  • Dehydrate cyanoacetic acid (e.g., 70% solution) via vacuum distillation.[14]

  • In a reaction vessel, combine the dehydrated cyanoacetic acid with acetic anhydride, which acts as a condensing agent.

  • Cool the mixture to 6-8 °C.[14]

  • Add 1,3-dimethylurea to the mixture while stirring.

  • Allow the reaction to proceed to form 1,3-dimethylcyanoacetylurea.

Step 2: Cyclization

  • Control the temperature of the vessel containing 1,3-dimethylcyanoacetylurea to 40-45 °C.[14]

  • Slowly add a liquid alkali solution (e.g., 32% NaOH) dropwise until the pH reaches 9-9.5.[14]

  • Stir the reaction mixture for 10-12 minutes at 40-45 °C.[14]

  • Heat the mixture to 90-95 °C and maintain stirring for 18-20 minutes to complete the cyclization.[14]

  • The resulting product, this compound, can be isolated by centrifugation and drying.[14]

This protocol utilizes the methylation of a pyrimidine (B1678525) precursor.

Materials:

Procedure: [9]

  • Add 1.27 g (10 mmol) of 4-amino-2,6-dihydroxypyrimidine to a pre-heated solution of 0.56 g (10 mmol) of KOH in 50 ml of ethanol.

  • Heat the mixture continuously for 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 20 mmol of iodomethane to the mixture.

  • Stir the reaction mixture under heating for 8 hours.

  • After cooling to room temperature, pour the mixture into 100 ml of cold distilled water to precipitate the product.

  • Collect the precipitate by filtration and wash it with 100 ml of distilled water.

  • Recrystallize the crude product from methanol to obtain pure this compound in crystalline form.

Applications and Reaction Pathways

This compound is a key building block in organic synthesis, particularly for the preparation of various biologically active compounds and functional materials.

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[5][9] Its structural similarity to nucleobases makes it a valuable precursor for creating nucleoside analogs.[5] A classic application is in the Traube synthesis of theophylline , a well-known bronchodilator.[2] It is also a starting material for synthesizing fused pyrido-pyrimidine derivatives with potential cardiotonic and antitumor activities.[9][10]

This compound undergoes condensation reactions with various aldehydes to produce bis(this compound-5-yl)methanes. These products are of interest for their potential biological activities and applications in materials science.[15]

Beyond pharmaceuticals, it serves as a co-stabilizer in PVC formulations. When used with calcium/zinc or barium/zinc heat stabilizers, it significantly improves the initial color, transparency, and long-term stability of PVC products.[2][4][11] This makes it suitable for use in non-toxic and transparent PVC applications, such as food packaging and medical devices.[2][11]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound.

Synthesis_Workflow_Protocol_2 cyanoacetic_acid Cyanoacetic Acid condensation Condensation cyanoacetic_acid->condensation dimethylurea 1,3-Dimethylurea dimethylurea->condensation acetic_anhydride Acetic Anhydride (Condensing Agent) acetic_anhydride->condensation intermediate 1,3-Dimethylcyanoacetylurea condensation->intermediate cyclization Cyclization intermediate->cyclization alkali Alkali (e.g., NaOH) (Cyclization Agent) alkali->cyclization product This compound cyclization->product

Caption: Synthesis workflow for this compound via condensation and cyclization.

Application_in_Synthesis start_material This compound nitrosation Nitrosation start_material->nitrosation Traube Synthesis condensation Condensation start_material->condensation reduction_cyclization Reduction & Cyclization nitrosation->reduction_cyclization theophylline Theophylline reduction_cyclization->theophylline aldehyde Aldehydes (R-CHO) aldehyde->condensation bis_uracil bis(this compound -5-yl)methanes condensation->bis_uracil

Caption: Key synthetic applications of this compound.

References

Spectroscopic Profile of 6-Amino-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-amino-1,3-dimethyluracil, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₉N₃O₂ with a molecular weight of 155.15 g/mol .[1] The spectroscopic data presented below provides structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.88s1HH-5
6.44s (br)2H-NH₂
3.29s3HN-CH₃
3.12s3HN-CH₃

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
163.0C-6
154.5C-4
151.7C-2
76.5C-5
34.0N-CH₃
27.2N-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3421Strong, BroadN-H stretch (Amino group)
3328, 3195MediumN-H stretch (Amino group)
3100MediumC-H stretch (Aromatic/Vinylic)
1695StrongC=O stretch (Carbonyl)
1630StrongC=O stretch (Carbonyl) & N-H bend
1560StrongC=C stretch (Aromatic/Vinylic)
1450MediumC-H bend (Methyl)
750MediumN-H wag

Sample Preparation: KBr Pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zRelative Intensity (%)Assignment
155100[M]⁺ (Molecular Ion)
9845[M - HNCO - CH₃]⁺
8230[M - HNCO - CH₃ - NH₂]⁺
5725[CH₃-N=C=O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 16 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum.

    • The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction (GC-MS):

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Parameters:

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40 - 400.

  • Data Analysis:

    • The mass spectrum of the compound is obtained from the GC peak corresponding to this compound.

    • The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound (Pure Sample) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_acq NMR Acquisition (¹H & ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Acquisition Prep_IR->IR_acq MS_acq GC-MS Acquisition Prep_MS->MS_acq NMR_proc NMR Data Processing (FT, Phasing, Calibration) NMR_acq->NMR_proc IR_proc IR Spectrum Generation IR_acq->IR_proc MS_proc Mass Spectrum Generation MS_acq->MS_proc Interpretation Structural Elucidation NMR_proc->Interpretation IR_proc->Interpretation MS_proc->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 6-Amino-1,3-dimethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of 6-Amino-1,3-dimethyluracil and its derivatives. This document provides a comprehensive overview of their crystal structures, detailing the experimental methodologies and presenting key crystallographic data to facilitate further research and development in medicinal chemistry and materials science.

Core Findings: A Glimpse into the Crystalline World

This compound, a key intermediate in the synthesis of various pharmaceuticals, and its derivatives exhibit a rich and varied structural chemistry.[1][2] X-ray crystallography studies have been instrumental in elucidating the three-dimensional arrangement of atoms within these molecules, providing critical insights into their physical and chemical properties. This guide consolidates available crystallographic data, offering a comparative analysis of the parent molecule and its C-5 and C-6 substituted analogues, including the noteworthy aryl-bis(this compound-5-yl)methanes.

Experimental Protocols: Synthesizing and Crystallizing the Molecules of Interest

The synthesis of this compound and its derivatives is a critical first step towards understanding their crystalline nature. A general workflow for these processes is outlined below.

G General Experimental Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis A Starting Materials (e.g., this compound, Aldehydes) B Reaction (e.g., Condensation) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Purified Derivative C->D Yields Purified Compound E Solvent Selection & Dissolution D->E F Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) E->F G Single Crystal Selection F->G Yields Single Crystals H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I J Crystallographic Data (Unit Cell, Bond Lengths, etc.) I->J Provides Structural Data

Caption: General workflow for the synthesis, crystallization, and crystallographic analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives, such as the aryl-bis(this compound-5-yl)methanes, typically involves the condensation reaction of this compound with various aromatic aldehydes. The reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yields and purity of the desired products. Purification is often accomplished through recrystallization from suitable solvents like ethanol (B145695) or by column chromatography.[1]

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a pivotal and often challenging step. The primary method employed is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Other techniques such as vapor diffusion may also be utilized. The choice of solvent is critical and is determined empirically for each derivative.

X-ray Diffraction Analysis

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected data are then processed to determine the unit cell parameters and space group. The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares techniques to yield the final atomic coordinates, bond lengths, bond angles, and other relevant crystallographic parameters.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for this compound and a representative derivative. This data provides a quantitative basis for comparing the structural features of these molecules.

Table 1: Crystallographic Data for this compound (CCDC: 776127)

ParameterValue
Chemical FormulaC₆H₉N₃O₂
Formula Weight155.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.358(2)
b (Å)11.234(3)
c (Å)8.991(3)
α (°)90
β (°)109.83(3)
γ (°)90
Volume (ų)700.1(4)
Z4
Density (calculated) (g/cm³)1.472
R-factor (%)4.8

Table 2: Crystallographic Data for a Representative Derivative: 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] [3]

ParameterValue
Chemical FormulaC₁₉H₂₁ClN₆O₄
Formula Weight432.86
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.452(1)
b (Å)11.023(2)
c (Å)12.111(2)
α (°)68.12(1)
β (°)85.34(1)
γ (°)71.98(1)
Volume (ų)993.4(3)
Z2
Density (calculated) (g/cm³)1.446
R-factor (%)5.6

Structural Insights and Significance

The crystal structures of this compound and its derivatives reveal important information about their molecular conformation, intermolecular interactions, and packing in the solid state. Hydrogen bonding plays a significant role in the crystal packing of these compounds, often leading to the formation of extended networks.[4] The substituent at the C-5 or C-6 position can significantly influence the overall molecular geometry and the nature of the intermolecular interactions, which in turn can affect the physicochemical properties of the compounds, such as solubility and melting point.

For drug development professionals, a detailed understanding of the three-dimensional structure of these molecules is paramount. It allows for the rational design of new derivatives with improved pharmacological profiles, such as enhanced binding affinity to target proteins. The crystallographic data presented in this guide can serve as a foundation for computational modeling and structure-activity relationship (SAR) studies.

Future Directions

While the crystal structures of several C-5 and C-6 substituted derivatives have been elucidated, there remains a vast chemical space to be explored. Further research into the synthesis and crystallographic analysis of other classes of derivatives, such as Schiff bases and metal complexes, will undoubtedly provide deeper insights into the structural versatility of the this compound scaffold. This knowledge will be invaluable for the continued development of novel therapeutic agents and functional materials.

G Drug Development Pathway A This compound Scaffold B Synthesis of Derivatives (e.g., C-5/C-6 substitution, Schiff bases, Metal complexes) A->B C Crystal Structure Analysis (X-ray Crystallography) B->C D Structural Data (3D Conformation, Intermolecular Interactions) C->D E Computational Modeling & SAR Studies D->E F Rational Design of New Derivatives E->F F->B Iterative Synthesis G Lead Optimization & Preclinical Studies F->G H Potential Therapeutic Agents G->H

Caption: The role of crystal structure analysis in the drug development pipeline for this compound derivatives.

References

An In-depth Technical Guide to the Stability and Chemical Reactivity of 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and chemical reactivity of 6-Amino-1,3-dimethyluracil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Properties and Stability

General Stability: The compound is considered stable under recommended storage conditions, which include keeping it in a dark, inert atmosphere at room temperature. It is known to be incompatible with strong oxidizing agents. Its use as a heat stabilizer for PVC suggests good thermal stability.

Physicochemical Properties:

PropertyValueSource
Molecular Weight155.15 g/mol PubChem
Melting Point295 °C (decomposes)ChemicalBook[1]
pKa (predicted)5.17 ± 0.70ChemBK[2]
Solubility in WaterSoluble in hot water-
AppearanceWhite to light yellow powder-

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the nucleophilicity of the C5 carbon and the amino group at the C6 position. It readily participates in condensation reactions with aldehydes and can be utilized in the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.

Condensation Reactions with Aldehydes

A prominent reaction of this compound involves its condensation with various aldehydes to form bis(this compound-5-yl)methanes. This reaction is often catalyzed and can proceed under various conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 6-ADU 2 x this compound Reaction Catalyst 6-ADU->Reaction + Aldehyde R-CHO Aldehyde->Reaction Bis-uracil bis(this compound-5-yl)methane Reaction->Bis-uracil

Condensation of this compound with an aldehyde.

Experimental Protocol: Synthesis of Aryl/Alkyl/Heteroaryl-Substituted Bis(this compound-5-yl)methanes in Water [1]

This protocol describes a green and efficient synthesis method.

  • Materials:

    • This compound

    • Aromatic, aliphatic, or heterocyclic aldehyde

    • Water

  • Procedure:

    • In a round-bottom flask, suspend this compound (2 mmol) and the desired aldehyde (1 mmol) in water (5 mL).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the solid product precipitates out of the solution.

    • Collect the precipitate by filtration.

    • Wash the solid product with water and then with a small amount of cold ethanol (B145695).

    • Dry the purified product under vacuum.

  • Notes: This method is highlighted for its simplicity, as it does not require a catalyst, heating, or a dehydrating agent. The work-up is straightforward, and products are typically obtained in excellent yields.

Synthesis of Pyrido[2,3-d]pyrimidines

This compound is a crucial precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their biological activities.

Reaction Scheme for a Three-Component Synthesis:

G 6-ADU This compound Reaction Reaction 6-ADU->Reaction Aldehyde Aryl Aldehyde Aldehyde->Reaction Malononitrile (B47326) Malononitrile Malononitrile->Reaction Catalyst Piperidine (B6355638) Catalyst->Reaction Solvent Ethanol, Reflux Solvent->Reaction Product Pyrido[2,3-d]pyrimidine (B1209978) derivative Reaction->Product Cyclization

Three-component synthesis of a pyrido[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate [2]

  • Materials:

    • This compound

    • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

    • Malononitrile

    • Ethanol

    • Piperidine (catalyst)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and the aryl aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).[2]

    • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[2]

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture to room temperature.[2]

    • Collect the resulting precipitate by filtration.[2]

    • Wash the precipitate with cold ethanol and dry under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[2]

Electrochemical Reactions

Recent studies have explored the electrochemical synthesis of 6-amino-5-hydroquinone-1,3-dimethyluracil derivatives. This green chemistry approach utilizes the electrochemical oxidation of hydroquinones in the presence of this compound as a nucleophile.

Experimental Workflow:

G cluster_setup Electrochemical Cell Setup cluster_process Electrosynthesis Process Electrodes Carbon Rod Electrodes Electrolyte Aqueous Phosphate (B84403) Buffer Reactants Hydroquinone (B1673460) + This compound Oxidation Electrochemical Oxidation of Hydroquinone to p-Benzoquinone Reactants->Oxidation Nucleophilic_Attack Nucleophilic Attack by This compound Oxidation->Nucleophilic_Attack EC Mechanism Product_Formation Formation of 6-amino-5-hydroquinone-1,3-dimethyluracil derivative Nucleophilic_Attack->Product_Formation

Workflow for the electrochemical synthesis of 6-amino-5-hydroquinone-1,3-dimethyluracil derivatives.

Experimental Protocol: Electrosynthesis of 6-amino-5-hydroquinone-1,3-dimethyluracil Derivatives [3]

  • Apparatus:

    • An undivided electrochemical cell equipped with carbon rod electrodes (anode and cathode).

    • A potentiostat/galvanostat.

  • Procedure:

    • Prepare an aqueous phosphate buffer solution containing the hydroquinone derivative and this compound.[3]

    • Carry out the electrosynthesis at room temperature.[3]

    • The electrogenerated p-benzoquinone reacts with this compound via an EC (electrochemical-chemical) mechanism.[3]

    • Upon completion, the product can be isolated. This method is noted for its high yield and purity without the need for toxic reagents or catalysts.[3]

Conclusion

This compound is a versatile and reactive molecule with significant applications in synthetic organic and medicinal chemistry. While its stability profile suggests it is robust under normal handling and certain processing conditions, a detailed quantitative understanding of its degradation pathways under stress is an area that warrants further investigation. Its rich chemical reactivity, particularly in the formation of fused heterocyclic systems, continues to be an active area of research, offering opportunities for the development of novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important chemical entity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Aminouracil (B15529) Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of 6-aminouracil derivatives, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. 6-Aminouracil serves as a versatile scaffold in medicinal chemistry, offering a foundation for the development of novel compounds with significant pharmacological properties.

Introduction to 6-Aminouracil

Uracil (B121893), a naturally occurring pyrimidine (B1678525) nucleobase found in RNA, and its derivatives are privileged structures in drug discovery due to their synthetic accessibility and wide range of biological activities.[1][2] Among these, 6-aminouracil (6-amino-1H-pyrimidine-2,4-dione) is a particularly valuable precursor for synthesizing a variety of heterocyclic compounds and fused ring systems.[1][2][3] Its chemical structure allows for functionalization at multiple positions, making it an ideal starting material for creating libraries of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4][5] This guide delves into the synthesis, experimental protocols, and structure-activity relationships of these promising derivatives.

Synthesis of 6-Aminouracil and its Derivatives

The synthesis of 6-aminouracil itself is typically achieved through the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a base like sodium ethoxide.[6] This foundational molecule then serves as a versatile building block for a multitude of derivatives.[7] The primary synthetic strategies involve modifications at the 6-amino group, the N1 and N3 positions of the uracil ring, and the C5 position.

Common synthetic transformations include:

  • Acylation: Introduction of acyl groups to the 6-amino function.[8]

  • Coupling Reactions: Attaching various heterocyclic rings (e.g., pyrimidine, furan (B31954), pyrrole) to the C6 position, either directly or through an amino or imino bridge.[7]

  • Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases or fused ring systems like pyridopyrimidines.[6][9]

  • Glycosylation: Attachment of sugar moieties to create nucleoside analogues.[10]

  • Alkylation: Introduction of alkyl groups at the nitrogen atoms of the uracil ring.[4]

A general workflow for the synthesis of 6-aminouracil derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product A 6-Aminouracil C Reaction (e.g., Acylation, Alkylation, Michael Addition, Condensation) A->C B Electrophile (e.g., Acyl Chloride, Alkyl Halide, α,β-Unsaturated Ketone) B->C D 6-Aminouracil Derivative C->D Purification & Characterization

Caption: General workflow for the synthesis of 6-aminouracil derivatives.

Biological Activities and Therapeutic Applications

Derivatives of 6-aminouracil have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-aminouracil derivatives. These compounds have shown efficacy against various cancer cell lines through diverse mechanisms.

  • Prostate Cancer: Several derivatives bearing different heterocyclic rings at the C6 position have shown cytotoxic activity against the prostate cancer PC3 cell line.[7] Notably, compounds with a furan ring attached via an amino bridge exhibited moderate anticancer activity, with IC50 values of 7.02 µM and 8.57 µM.[7]

  • Leukemia: 5-Cinnamoyl-6-aminouracil derivatives have been investigated as potential DNA intercalating agents.[11] 1,3-Dimethyl-5-cinnamoyl-6-aminouracil was found to be active in vivo against P388 leukemia, while other derivatives with hydrophilic side chains on the 6-amino group showed in vitro cytotoxicity against L1210 leukemia.[11]

  • Cathepsin B Inhibition: Some of the prostate cancer-active compounds were also found to be potent inhibitors of cathepsin B, an enzyme implicated in tumor growth and angiogenesis.[7] The phenyl thiourea (B124793) derivative of 6-aminouracil was the most active, exhibiting 82.3% inhibition of cathepsin B.[7]

The inhibition of key enzymes like Cathepsin B represents a critical pathway through which these derivatives may exert their anticancer effects.

G A 6-Aminouracil Derivative C Inhibition of Proteolytic Activity A->C Binds to B Cathepsin B B->C D Disruption of Tumor Microenvironment C->D E Inhibition of Angiogenesis & Invasion C->E F Apoptosis D->F E->F

Caption: Proposed pathway for anticancer activity via Cathepsin B inhibition.

Antibacterial Activity

Certain substituted 6-anilinouracils are potent and selective inhibitors of DNA polymerase IIIC, a crucial enzyme for DNA replication in Gram-positive bacteria.[12] This selectivity makes them attractive candidates for developing new antibiotics. Structure-activity relationship studies have shown that the 6-(3-ethyl-4-methylanilino) group maximized the inhibitory potency against the enzyme, while substituents at the N3 position of the uracil ring were critical for antibacterial activity in culture.[12]

Other Pharmacological Activities

The therapeutic potential of 6-aminouracil derivatives extends beyond anticancer and antibacterial applications:

  • Phosphodiesterase (PDE) Inhibition: Novel derivatives have demonstrated a strong inhibitory action against adenosine-3',5'-cyclic phosphate (B84403) phosphodiesterase, leading to pharmacological effects such as diuretic, platelet aggregation inhibitory, and bronchodilating actions.[13]

  • Cell Proliferation: Certain 6-substituted uracil derivatives, such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, have been shown to stimulate lung cell proliferation, suggesting potential applications in regenerative medicine.[4]

  • Antiviral and Anti-Alzheimer Activity: Reviews have highlighted that uracil derivatives, including those from 6-aminouracil, possess a wide range of biological properties, including potential antiviral and anti-Alzheimer activities.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited literature on the biological activities of various 6-aminouracil derivatives.

Table 1: Anticancer Activity of 6-Aminouracil Derivatives against PC3 Cell Line [7]

Compound IDDescriptionIC50 (µM)
3a Pyrimidine-2-thione derivative43.95
3c Pyrimidine-2-thione derivative79.20
4 Chloroacetyl derivative21.21
5a Substituted furan derivative7.02
5b Substituted furan derivative8.57
6 Pyrrolidinone derivative38.73
Doxorubicin Reference Drug0.93

Table 2: Cathepsin B Inhibition by Active Anticancer Compounds [7]

Compound IDDescription% Inhibition
5a Substituted furan derivative>50%
5b Substituted furan derivative>50%
7a Benzoxazine derivative>50%
11a Triazole derivative>50%
12a Thiazolidinone derivative>50%
17 Phenyl thiourea derivative82.3%
Doxorubicin Reference Drug18.7%

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 6-Aminouracil[14]
  • Preparation: Add 100 mmol of sodium metal fragments to 50 mL of anhydrous methanol (B129727) in a three-necked flask and stir vigorously until the sodium is completely dissolved.

  • Addition: Add 50 mmol of methyl cyanoacetate dropwise at room temperature and continue the reaction for 30 minutes.

  • Condensation: Add 50 mmol of urea to the mixture and reflux for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature and filter. Wash the filter cake with a small amount of anhydrous methanol.

  • Purification: Dissolve the filter cake in 25 mL of water and adjust the pH to neutral with glacial acetic acid. Continue stirring for 2 hours.

  • Final Product: Filter the resulting precipitate, and dry the filter cake to yield 6-aminouracil as a light-yellow solid.

Synthesis of a 6-Aminouracil Derivative (Example: Compound 3a)[7]
  • Reaction Setup: A mixture of 6-aminouracil (1.27 g, 10 mmol) and 4-chloro-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (5 mmol) is refluxed in 10 mL of dry DMF containing 2-3 drops of piperidine (B6355638) for 6 hours.

  • Work-up: The reaction mixture is triturated with water.

  • Isolation: The solid obtained is filtered, washed with water, and dried.

  • Crystallization: The crude product is crystallized from a DMF/H2O mixture to yield the final compound 3a.

In-Vitro Cytotoxicity Screening (Sulforhodamine-B Assay)[7]

The workflow for assessing the cytotoxic activity of newly synthesized compounds is outlined below.

G A 1. Cell Seeding (e.g., PC3 cells in 96-well plates) B 2. Compound Treatment (Incubate with various concentrations of 6-aminouracil derivatives) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B solution) C->D E 5. Washing (Remove unbound dye) D->E F 6. Dye Solubilization (Tris buffer) E->F G 7. Absorbance Reading (OD at 570 nm) F->G H 8. Data Analysis (Calculate % growth inhibition and IC50 values) G->H

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

  • Cell Plating: Cancer cells (e.g., PC3) are plated in 96-well plates and incubated to allow for attachment.

  • Compound Addition: Cells are treated with the synthesized 6-aminouracil derivatives at various concentrations for a specified period (e.g., 48-72 hours).

  • Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating.

  • Staining: The supernatant is discarded, and the plates are washed. Sulforhodamine B (SRB) solution is added to stain the cellular proteins.

  • Washing: Unbound SRB dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

  • Measurement: The optical density (OD) is read on a plate reader at a wavelength of 570 nm. The OD is proportional to the total cellular protein mass.

  • Analysis: The percentage of growth inhibition is calculated, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.

Conclusion

6-Aminouracil and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The ease of synthesis and the ability to introduce a wide array of functional groups have led to the discovery of derivatives with potent and diverse biological activities, including significant anticancer, antibacterial, and other pharmacological properties. The structure-activity relationships explored in various studies provide a roadmap for the rational design of new, more effective therapeutic agents. The data and protocols summarized in this guide serve as a comprehensive resource for researchers and scientists dedicated to advancing the field of drug discovery and development, highlighting the continued importance of the 6-aminouracil scaffold in the search for novel medicines.

References

In-depth Technical Guide: Theoretical and Computational Studies of 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,3-dimethyluracil, a pyrimidine (B1678525) derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug urapidil. Its structural similarity to nucleobases also makes it a molecule of significant interest in the development of novel therapeutic agents, particularly in antiviral and anticancer research. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular structure, vibrational properties, and electronic characteristics. Detailed computational methodologies, experimental protocols for its synthesis, and potential signaling pathways for its derivatives are presented to facilitate further research and drug development endeavors.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set. The optimized geometry reveals a planar pyrimidine ring. The key structural parameters, including bond lengths and bond angles, are crucial for understanding the molecule's reactivity and interaction with biological targets.

Table 1: Optimized Geometrical Parameters of this compound (DFT B3LYP/6-31G)*

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.383C2-N1-C6122.5
C2-O71.229N1-C2-N3115.8
N3-C41.381N1-C2-O7122.1
C4-O81.235N3-C2-O7122.1
C4-C51.451C2-N3-C4125.8
C5-C61.359N3-C4-C5114.7
C6-N91.356N3-C4-O8119.5
N1-C101.475C5-C4-O8125.8
N3-C111.478C4-C5-C6120.5
H12-C51.082C5-C6-N1119.7
N9-H131.008C5-C6-N9121.2
N9-H141.008N1-C6-N9119.1

Note: Atom numbering corresponds to standard conventions for the uracil (B121893) ring.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides valuable insights into the functional groups and vibrational modes of a molecule. Theoretical calculations complement experimental data, aiding in the precise assignment of vibrational bands. The vibrational frequencies of this compound have been calculated using DFT (B3LYP/6-31G*) and compared with experimental values.[1]

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment (Potential Energy Distribution %)
342834303524NH₂ asymmetric stretching (98)
332033223410NH₂ symmetric stretching (97)
310531083112C-H stretching (95)
167516781685C=O asymmetric stretching (88)
162516281630C=O symmetric stretching (85)
158015821585NH₂ scissoring (78)
152015251528C=C stretching (82)
145014551452CH₃ asymmetric deformation (75)
138013851382CH₃ symmetric deformation (72)
124012451242C-N stretching (68)
840845842C-H out-of-plane bending (80)
760765762Ring breathing (65)

Note: The calculated frequencies are scaled to correct for anharmonicity and basis set deficiencies.

Electronic Properties: Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides information about the molecule's stability and reactivity. For this compound, these have been calculated at the DFT/B3LYP/6-31G* level.[1]

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.98
LUMO Energy-0.32
HOMO-LUMO Energy Gap (ΔE)5.66
Hardness (η)2.83
Chemical Potential (μ)-3.15
Electrophilicity Index (ω)1.75

The large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. The HOMO is primarily localized on the amino group and the C5-C6 double bond, suggesting these are the primary sites for electrophilic attack. The LUMO is distributed over the pyrimidine ring, particularly the C2 and C4 carbonyl carbons, indicating these as potential sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the condensation of cyanoacetic acid with 1,3-dimethylurea (B165225). While several industrial synthesis patents exist[2], a typical research-oriented protocol is as follows:

Materials:

Procedure:

  • A mixture of cyanoacetic acid (1 mol) and 1,3-dimethylurea (1 mol) in acetic anhydride (3 mol) is heated at 80-90°C for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated N-cyanoacetyl-N,N'-dimethylurea is collected by filtration and washed with ethanol.

  • The intermediate is then cyclized by dissolving it in an aqueous solution of sodium hydroxide (2 M) and heating the mixture at 70-80°C for 1 hour.

  • After cooling, the solution is neutralized with hydrochloric acid to precipitate the crude this compound.

  • The product is purified by recrystallization from water or ethanol.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show signals corresponding to the two N-methyl groups, the C5-H proton, and the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the pyrimidine ring carbons, and the methyl carbons.

  • Mass Spectrometry: ESI-MS should show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).[3]

Molecular Docking and Drug Development

Derivatives of 6-aminouracil (B15529) have shown promise as anticancer and antiviral agents.[4] Molecular docking studies are essential to predict the binding affinity and interaction of these compounds with biological targets.

Hypothetical Molecular Docking Workflow

This workflow is based on protocols for similar pyrimidine derivatives and can be adapted for this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (PDB) Grid Define Grid Box around Active Site PDB->Grid Receptor Preparation Ligand Prepare Ligand (this compound) Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Ligand Preparation Analyze Analyze Docking Poses and Binding Energies Dock->Analyze Grid->Dock Visualize Visualize Ligand-Protein Interactions Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathways

Derivatives of 6-aminouracil have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation. A hypothetical signaling pathway that could be targeted is the EGFR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 6-Aminouracil Derivative Inhibitor->EGFR

References

Methodological & Application

One-Pot Synthesis of 6-Amino-1,3-dimethyluracil: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of various biologically active compounds and a crucial building block in medicinal chemistry. The described method involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid, followed by a base-catalyzed cyclization.

Introduction

This compound is a versatile pyrimidine (B1678525) derivative that serves as a fundamental scaffold for the synthesis of numerous heterocyclic compounds. Its derivatives are integral to the development of various pharmaceuticals. The synthesis method detailed herein is a robust and efficient one-pot procedure that proceeds through a condensation reaction to form an N-cyanoacetyl-N,N'-dimethylurea intermediate, which subsequently undergoes an intramolecular cyclization to yield the final product.

Reaction Scheme

The overall reaction can be summarized as follows:

  • Condensation: 1,3-Dimethylurea reacts with cyanoacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride) to form N-cyanoacetyl-N,N'-dimethylurea.

  • Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization to form this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with this one-pot synthesis method.

ParameterValueReference
Molar Yield78.72%[1]
Product Purity91.714%[1]
Molecular FormulaC₆H₉N₃O₂[2][3][4]
Molecular Weight155.15 g/mol [2][3][4]
AppearanceOff-white to yellow powder[2]

Experimental Protocol

This protocol is based on established synthetic procedures for the one-pot synthesis of this compound.[1][5][6]

Materials and Reagents
  • 1,3-Dimethylurea

  • Cyanoacetic acid

  • Acetic anhydride (B1165640)

  • Sodium Hydroxide (or other suitable base)

  • Hydrochloric Acid (for neutralization/precipitation)

  • Appropriate organic solvent (e.g., as specified in the chosen literature procedure)

  • Deionized water

Equipment
  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle or oil bath with temperature control

  • Cooling bath (ice-water)

  • pH meter or pH indicator strips

  • Büchner funnel and flask for vacuum filtration

  • Drying oven or vacuum desiccator

Procedure

Step 1: Condensation

  • To a reaction flask, add 1,3-dimethylurea and the chosen organic solvent.

  • Stir the mixture to dissolve the 1,3-dimethylurea.

  • Slowly add acetic anhydride to the reaction mixture while maintaining the temperature as specified in the chosen literature procedure.

  • Add cyanoacetic acid to the mixture portion-wise or via a dropping funnel, ensuring the reaction temperature is controlled.

  • After the addition is complete, heat the reaction mixture to the specified temperature and maintain it for the recommended duration to ensure the completion of the condensation reaction.

Step 2: Cyclization

  • Cool the reaction mixture to the specified temperature for the cyclization step.

  • Slowly add a solution of a suitable base (e.g., aqueous sodium hydroxide) to the reaction mixture while stirring vigorously. Monitor the pH and maintain it within the alkaline range as recommended.

  • After the base addition, continue stirring the mixture at the specified temperature for the required duration to facilitate the intramolecular cyclization.

Step 3: Isolation and Purification

  • After the cyclization is complete, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding hydrochloric acid until the pH reaches the point of maximum precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the purified this compound in a drying oven or a vacuum desiccator to a constant weight.

Experimental Workflow Diagram

One_Pot_Synthesis Start Start Reagents 1,3-Dimethylurea + Cyanoacetic Acid + Acetic Anhydride Start->Reagents Condensation Condensation Reagents->Condensation Heat Intermediate N-cyanoacetyl-N,N'-dimethylurea (in situ) Condensation->Intermediate Cyclization Base-catalyzed Cyclization Intermediate->Cyclization Add Base Precipitation Acidification & Precipitation Cyclization->Precipitation Add Acid Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Product This compound Drying->Product

Caption: Workflow for the one-pot synthesis of this compound.

References

The Versatility of 6-Amino-1,3-dimethyluracil in Multicomponent Reactions: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 6-Amino-1,3-dimethyluracil, a readily available pyrimidine (B1678525) derivative, has emerged as a valuable building block in the field of organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, including a nucleophilic amino group and an active methylene (B1212753) group at the C5 position, allow it to participate in a variety of one-pot transformations, leading to the efficient construction of diverse and complex heterocyclic frameworks. These resulting scaffolds, such as pyrimido[4,5-b]quinolines and bis(uracil-5-yl)methanes, are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. This document provides an overview of the applications of this compound in MCRs, complete with detailed experimental protocols and quantitative data to facilitate its use in the modern research laboratory.

Key Applications:

  • Synthesis of Pyrimido[4,5-b]quinolines: This class of fused heterocyclic compounds has attracted considerable attention due to its potential as antimicrobial, anti-inflammatory, and anticancer agents. Three-component reactions of this compound, an aromatic aldehyde, and a C-H activated acid like dimedone provide a direct and efficient route to these valuable molecules. Various catalytic systems, including organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and Lewis acids such as zirconium(IV) hydrogensulfate (Zr(HSO4)4), have been successfully employed to promote this transformation under mild and often solvent-free conditions.[1][2]

  • Synthesis of Bis(this compound-5-yl)methanes: The reaction of two equivalents of this compound with one equivalent of an aldehyde leads to the formation of bis(uracil-5-yl)methanes. These compounds have shown potential in various biological applications and can be synthesized under environmentally friendly conditions.[3] Green chemistry approaches, such as using water as a solvent at room temperature without any catalyst, have been reported to be highly effective for this transformation, offering high yields and easy product isolation.[3]

Data Presentation

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives via a Three-Component Reaction

EntryAromatic AldehydeCatalyst (mol%)ConditionsTimeYield (%)
14-ChlorobenzaldehydeDABCO (25)90 °C, solvent-free30 min95
24-MethoxybenzaldehydeDABCO (25)90 °C, solvent-free45 min92
3BenzaldehydeDABCO (25)90 °C, solvent-free35 min94
44-NitrobenzaldehydeZr(HSO4)4120 °C, solvent-free15 min98
53-NitrobenzaldehydeZr(HSO4)4120 °C, solvent-free20 min96
64-MethylbenzaldehydeZr(HSO4)4120 °C, solvent-free30 min95

Table 2: Synthesis of Bis(this compound-5-yl)methanes

EntryAldehydeCatalystConditionsTimeYield (%)
14-ChlorobenzaldehydeNoneWater, Room Temp.2 h98
24-HydroxybenzaldehydeNoneWater, Room Temp.3 h96
32-NitrobenzaldehydeNoneWater, Room Temp.2.5 h95
4Thiophene-2-carboxaldehydeNoneWater, Room Temp.4 h92
5ButyraldehydeNoneWater, Room Temp.5 h85

Experimental Protocols

Protocol 1: General Procedure for the DABCO-Catalyzed Synthesis of Pyrimido[4,5-b]quinolines [1]

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), dimedone (1 mmol, 140 mg), this compound (1 mmol, 155 mg), and DABCO (0.25 mmol, 28 mg).

  • Heat the reaction mixture at 90 °C under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solid residue with a mixture of ethanol (B145695) and water (20:80) to remove the catalyst.

  • Collect the solid product by filtration and wash with cold ethanol to afford the pure pyrimido[4,5-b]quinoline derivative.

Protocol 2: General Procedure for the Zr(HSO4)4-Catalyzed Synthesis of Pyrimido[4,5-b]quinolines [2]

  • In a mortar, grind a mixture of the aromatic aldehyde (1 mmol), this compound (1 mmol, 155 mg), dimedone (1 mmol, 140 mg), and Zr(HSO4)4 (as specified in the literature, typically a catalytic amount).

  • Transfer the mixture to a flask and heat under solvent-free conditions at 120 °C for the specified time.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add hot ethanol to the reaction mixture and stir for a few minutes.

  • Filter the hot solution to separate the catalyst.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the pure product by filtration.

Protocol 3: General Procedure for the Catalyst-Free Synthesis of Bis(this compound-5-yl)methanes in Water [3]

  • In a flask, suspend this compound (2 mmol, 310 mg) and the aldehyde (1 mmol) in water (10 mL).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in an oven to obtain the pure bis(this compound-5-yl)methane.

Visualizations

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction CH-Acid C-H Acid (e.g., Dimedone) CH-Acid->One-Pot Reaction Catalyst Catalyst Catalyst->One-Pot Reaction Solvent Solvent Solvent->One-Pot Reaction Temperature Temperature Temperature->One-Pot Reaction Filtration Filtration One-Pot Reaction->Filtration Washing Washing Filtration->Washing Purification Purification Washing->Purification Product Product Purification->Product Reaction_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dimedone Dimedone Dimedone->Knoevenagel Intermediate_1 Knoevenagel Adduct Knoevenagel->Intermediate_1 Michael_Addition Michael Addition Intermediate_1->Michael_Addition This compound This compound This compound->Michael_Addition Intermediate_2 Michael Adduct Michael_Addition->Intermediate_2 Cyclization Cyclization Intermediate_2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrimido[4,5-b]quinoline Dehydration->Product

References

Application Notes and Protocols: 6-Amino-1,3-dimethyluracil as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Amino-1,3-dimethyluracil as a versatile precursor in the synthesis of various heterocyclic compounds with significant therapeutic potential. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and application in research and drug development.

Introduction

This compound is a highly valuable and reactive building block in organic synthesis, primarily utilized for the construction of fused pyrimidine (B1678525) ring systems. Its enamine-like reactivity at the C5 position makes it an excellent nucleophile for reactions with various electrophiles, leading to a diverse array of heterocyclic scaffolds. These scaffolds, particularly pyridopyrimidines and related structures, are of significant interest in medicinal chemistry due to their demonstrated anticancer and antiviral activities. This document outlines the synthesis of several key compound classes derived from this compound and explores their mechanisms of action.

Key Applications and Synthesized Compound Classes

This compound serves as a crucial starting material for the synthesis of several classes of biologically active compounds, including:

  • Pyridopyrimidines: These fused heterocyclic compounds are synthesized through multi-component reactions and have shown potent activity as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2]

  • Bis(this compound-5-yl)methanes: Formed by the condensation of this compound with various aldehydes, these compounds have also been investigated for their therapeutic potential.

  • Antiviral Agents: Derivatives of this compound can be elaborated into compounds that interfere with viral replication by inhibiting essential pathways, such as the de novo pyrimidine biosynthesis pathway.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative compounds derived from this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Synthesis of 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitriles via a One-Pot, Three-Component Reaction

EntryAromatic AldehydeCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeBi(OTf)₃ (10)Ethanol (B145695)1.586[4]
24-ChlorobenzaldehydeBi(OTf)₃ (10)Ethanol2.092[4]
34-MethylbenzaldehydeBi(OTf)₃ (10)Ethanol1.7590[4]
44-MethoxybenzaldehydeBi(OTf)₃ (10)Ethanol2.588[4]

Table 2: Synthesis of Bis(this compound-5-yl)methanes

EntryAromatic AldehydeCatalystConditionsTime (min)Yield (%)Reference
14-Nitrobenzaldehydeβ-cyclodextrin-SO₃H (10 mol%)Water, 100 °C2092[5]
2Benzaldehydeβ-cyclodextrin-SO₃H (10 mol%)Water, 100 °C6088[5]
34-Chlorobenzaldehydeβ-cyclodextrin-SO₃H (10 mol%)Water, 100 °C4090[5]
44-MethylbenzaldehydeSPTCDS (0.10 g)Solvent-free, 115 °C4595[6]

Table 3: Biological Activity of Synthesized Pyridopyrimidine Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
Pyrazol-1-yl pyridopyrimidine 5EGFRHepG-20.172 (ng/mL)[7]
Pyrazol-1-yl pyridopyrimidine 5CDK4/cyclin D1HepG-23.114[7]
Pyrazol-1-yl pyridopyrimidine 5CytotoxicityHeLa9.27[7]
Pyrazol-1-yl pyridopyrimidine 5CytotoxicityMCF-77.69[7]
Pyrazol-1-yl pyridopyrimidine 5CytotoxicityHepG-25.91[7]

Experimental Protocols

Detailed methodologies for the synthesis of key compound classes are provided below.

Protocol 1: General Procedure for the Bismuth(III) Triflate Catalyzed Synthesis of 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitriles.[4]
  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), and bismuth(III) triflate (Bi(OTf)₃, 10 mol%) in ethanol (5 mL).

  • Reaction Execution: Reflux the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water and then with cold ethanol to remove the catalyst. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for the β-Cyclodextrin-SO₃H Catalyzed Synthesis of Bis(this compound-5-yl)methanes in Water.[5]
  • Reaction Setup: In a round-bottom flask, prepare a mixture of the aromatic aldehyde (0.5 mmol), this compound (1.0 mmol), and β-cyclodextrin-SO₃H (10 mol%) in water (5 mL).

  • Reaction Execution: Stir the reaction mixture at 100°C for the specified time (refer to Table 2).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product is isolated by filtration, washed with water, and dried. The aqueous filtrate containing the catalyst can be recycled for subsequent reactions.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of compounds derived from this compound stems from their ability to modulate key cellular signaling pathways implicated in disease.

Anticancer Activity: Inhibition of EGFR and CDK4/6 Signaling

Pyridopyrimidine derivatives have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), both of which are critical drivers of cancer cell proliferation and survival.[8]

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and metastasis.[2][9] Small molecule inhibitors derived from pyridopyrimidines can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[2]

  • CDK4/6-Cyclin D1 Pathway: The CDK4/6-Cyclin D1 complex plays a pivotal role in the G1 phase of the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors, which in turn activate the transcription of genes required for S-phase entry.[10][11] Dysregulation of this pathway is a common feature in many cancers. Pyridopyrimidine-based inhibitors can block the kinase activity of CDK4/6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[11]

EGFR_CDK46_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_cdk_pathway CDK4/6-Cyclin D1 Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CyclinD1 Cyclin D1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Pyridopyrimidine_EGFR Pyridopyrimidine Inhibitor Pyridopyrimidine_EGFR->EGFR Pyridopyrimidine_CDK Pyridopyrimidine Inhibitor Pyridopyrimidine_CDK->CDK46

Caption: Inhibition of EGFR and CDK4/6 pathways by pyridopyrimidine derivatives.

Antiviral Activity: Inhibition of de novo Pyrimidine Biosynthesis

Viruses are highly dependent on the host cell's machinery for their replication, including the supply of nucleotides for the synthesis of viral genomes. The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of pyrimidine nucleotides (UTP and CTP).[12][13] Several enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), are attractive targets for antiviral drug development.[12] Inhibitors derived from pyrimidine scaffolds can block these enzymes, leading to a depletion of the intracellular pyrimidine pool and thereby inhibiting viral replication.[3]

DeNovo_Pyrimidine_Pathway Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII CPSII Carbamoyl_Phosphate->CPSII Aspartate Aspartate Carbamoyl_Aspartate N-Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate ATCase ATCase Carbamoyl_Aspartate->ATCase Dihydroorotate Dihydroorotate DHOase DHOase Dihydroorotate->DHOase Orotate Orotate DHODH DHODH Orotate->DHODH PRPP PRPP OMP Orotidine 5'-monophosphate (OMP) PRPP->OMP UMPS UMPS OMP->UMPS UMP Uridine 5'-monophosphate (UMP) UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Viral_Replication Viral RNA/DNA Synthesis UTP->Viral_Replication CTP->Viral_Replication CPSII->Carbamoyl_Aspartate ATCase->Dihydroorotate DHOase->Orotate DHODH->OMP UMPS->UMP Pyrimidine_Analog Pyrimidine Analog Inhibitor Pyrimidine_Analog->DHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by pyrimidine analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of compounds derived from this compound is depicted below.

Experimental_Workflow Start This compound Synthesis One-Pot Multi-component Reaction Start->Synthesis Reactants Aldehydes, Malononitrile, etc. Reactants->Synthesis Purification Filtration & Recrystallization/ Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Bio_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Bio_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward and often high-yielding multi-component reactions make it an attractive starting material for the generation of compound libraries for screening against various therapeutic targets. The demonstrated anticancer and antiviral activities of its derivatives, through the inhibition of key signaling pathways, underscore the importance of this scaffold in medicinal chemistry research. The protocols and data presented herein provide a solid foundation for further exploration and development of novel therapeutics based on the this compound core.

References

Applications of 6-Amino-1,3-dimethyluracil in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dimethyluracil, a pyrimidine (B1678525) derivative, serves as a versatile and crucial scaffold in medicinal chemistry. Its structural similarity to nucleobases makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds with diverse and significant biological activities. This document provides detailed application notes on its use in the development of novel therapeutics, comprehensive experimental protocols for the synthesis of key derivatives, and methodologies for their biological evaluation. The applications span across antiviral, anticancer, anti-inflammatory, and cardiovascular agents, highlighting the broad therapeutic potential of this compound.

Key Applications in Drug Discovery

This compound is a pivotal intermediate in the synthesis of numerous biologically active molecules. Its reactive amino group and pyrimidine core allow for various chemical modifications, leading to the creation of diverse compound libraries for drug screening.

Antiviral Agents

Derivatives of this compound have shown promise as antiviral agents, particularly as nucleoside analogs that can interfere with viral replication. These compounds can act as chain terminators when incorporated into viral DNA or RNA by viral polymerases.[1]

Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound, especially fused heterocyclic systems like pyrido[2,3-d]pyrimidines, have been investigated as potent anticancer agents. These compounds can exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[2]

Anti-inflammatory and Anti-Alzheimer's Agents

Novel compounds synthesized from this compound and its analogs have demonstrated potential as anti-inflammatory and neuroprotective agents. For instance, certain derivatives have been reported as potential treatments for Alzheimer's disease.[3][4]

Cardiovascular and Other Therapeutic Agents

This versatile scaffold is also a precursor in the synthesis of drugs for cardiovascular diseases. Notably, it is a key intermediate in the production of the antihypertensive drug Urapidil.[5] Furthermore, it is a foundational molecule in the synthesis of xanthine (B1682287) derivatives like theophylline, a well-known bronchodilator.[6]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of this compound, providing a comparative overview of their therapeutic potential.

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative (3d)MCF-7 (Breast)43.4[2]
Imidazo[1,2-a]pyrimidine derivative (4d)MCF-7 (Breast)39.0[2]
Imidazo[1,2-a]pyrimidine derivative (3d)MDA-MB-231 (Breast)35.9[2]
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast)35.1[2]
Thienopyrimidine derivative (9a)HepG-2 (Liver)12.32 ± 0.96[1]
Thienopyrimidine derivative (9a)A549 (Lung)11.30 ± 1.19[1]
Thienopyrimidine derivative (9a)PC-3 (Prostate)14.69 ± 1.32[1]
Thienopyrimidine derivative (9a)MCF-7 (Breast)9.80 ± 0.93[1]
Fused Uracil Derivative (4)Hep-G2 (Liver)4.65[7]
Aminopyrimidine derivative (2a)Glioblastoma4 - 8[8]
Aminopyrimidine derivative (2a)Triple-negative breast cancer4 - 8[8]
Aminopyrimidine derivative (2a)Oral squamous cell carcinoma4 - 8[8]
Aminopyrimidine derivative (2a)Colon cancer4 - 8[8]

Table 2: Antiviral Activity of 6-Methyluracil Derivatives

Compound/Derivative ClassVirusCell LineEC50 (µM)Reference
1,2,3-triazolyl nucleoside analog (2i)Influenza A H1N1MDCK57.5[9]
1,2,3-triazolyl nucleoside analog (5i)Influenza A H1N1MDCK24.3[9]
1,2,3-triazolyl nucleoside analog (11c)Influenza A H1N1MDCK29.2[9]
1,2,3-triazolyl nucleoside analog (2f)Coxsackie B3Vero12.4[10]
1,2,3-triazolyl nucleoside analog (5f)Coxsackie B3Vero11.3[10]

Table 3: Anti-Alzheimer's and Antimicrobial Activity of 6-Aminouracil (B15529) Derivatives

Compound/Derivative ClassBiological Target/OrganismIC50 (µM)Reference
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAnti-Alzheimer's2.3[3][4]
1-(2-methylbenzyl)-5-(phenylamino)uracilAnti-Alzheimer's12[3][4]
Fused 6-aminouracil derivative (V)Staphylococcus aureus MTCC 969.37 µg/mL[11]
Fused 6-aminouracil derivative (V)Staphylococcus aureus MLS 16 MTCC 29402.34 µg/mL[11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific cellular signaling pathways. Below are diagrams illustrating a general experimental workflow for screening these compounds and a key signaling pathway implicated in their anticancer activity.

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start This compound synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay purification->cytotoxicity primary_assay Primary Bioactivity Assay (e.g., Anticancer, Antiviral) cytotoxicity->primary_assay data_analysis IC50/EC50 Determination cytotoxicity->data_analysis secondary_assay Secondary/Mechanistic Assay (e.g., Enzyme Inhibition, Pathway Analysis) primary_assay->secondary_assay secondary_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

General workflow for synthesis and screening.

Many pyrimidine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., from this compound) Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • Condensation: In a round-bottom flask, dissolve 1,3-dimethylurea and cyanoacetic acid in acetic anhydride.

  • Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the intermediate, N-cyanoacetyl-N,N'-dimethylurea.

  • Filter the precipitate, wash with cold water, and dry.

  • Cyclization: Dissolve the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture at 80-90°C for 1-2 hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the white precipitate of this compound, wash with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from water or ethanol to obtain pure this compound.[5][12]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

This protocol outlines a general procedure for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound.

Materials:

  • This compound

  • An appropriate α,β-unsaturated ketone (chalcone) or aldehyde

  • Solvent (e.g., ethanol, acetic acid, or DMF)

  • Catalyst (e.g., piperidine (B6355638) or p-toluenesulfonic acid)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent.

  • Add a catalytic amount of piperidine or p-toluenesulfonic acid.

  • Heat the reaction mixture under reflux for several hours (typically 4-24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield the desired pyrido[2,3-d]pyrimidine derivative.[3][13][14]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 4: Antiviral Plaque Reduction Assay

This protocol provides a general method for assessing the antiviral activity of this compound derivatives against a specific virus.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero, MDCK)

  • Virus stock of known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Synthesized compounds dissolved in DMSO

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Remove the medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of a wide range of bioactive heterocyclic compounds, including antiviral, anticancer, and anti-inflammatory agents, is well-documented. The protocols and data presented here provide a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold. Further exploration of its derivatives and their mechanisms of action will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.

References

Application Notes and Protocols for Condensation Reactions of 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reactions of 6-amino-1,3-dimethyluracil, a versatile building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The resulting fused pyrimidine (B1678525) structures, particularly pyrido[2,3-d]pyrimidines and bis(this compound-5-yl)methanes, are of great interest due to their diverse pharmacological activities, including the inhibition of protein kinases such as Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases (TKs).

Key Applications in Drug Development

Derivatives of this compound serve as crucial scaffolds in the design of targeted therapeutics. The pyrido[2,3-d]pyrimidine (B1209978) core, for instance, is a well-established pharmacophore in the development of kinase inhibitors. Dysregulation of CDKs and TKs is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The compounds synthesized from this compound can be further functionalized to optimize their potency, selectivity, and pharmacokinetic profiles, paving the way for the development of novel drug candidates.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Bis(this compound-5-yl)methanes

This protocol outlines a highly efficient, environmentally friendly, one-pot synthesis of bis(this compound-5-yl)methanes through the condensation of this compound with various aldehydes in water.[1] This method avoids the use of hazardous solvents and catalysts.

Materials:

  • This compound

  • Aromatic, aliphatic, or heterocyclic aldehyde

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (2 mmol) and the desired aldehyde (1 mmol) in water (10 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), the solid product precipitates out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid product thoroughly with water to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring & Workup Start Start Reactants This compound (2 mmol) + Aldehyde (1 mmol) + Water (10 mL) Start->Reactants Stirring Stir at Room Temperature Reactants->Stirring TLC Monitor by TLC Stirring->TLC Precipitation Product Precipitates TLC->Precipitation Filtration Filter the Solid Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying End End Drying->End G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring & Workup Start Start Reactants This compound (1 mmol) + Chalcone (1 mmol) + Formic Acid (10 mL) Start->Reactants Reflux Heat to Reflux Reactants->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to Room Temperature TLC->Cooling Precipitation Pour into Ice-Water Cooling->Precipitation Filtration Filter the Solid Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization End End Recrystallization->End CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation pRb pRb CDK46->pRb Phosphorylation E2F E2F CDK46->E2F Release pRb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation DNA_Replication DNA Replication CDK2->DNA_Replication Initiation Growth_Factors Growth Factors Growth_Factors->CyclinD Inhibitors Pyrido[2,3-d]pyrimidine Inhibitors Inhibitors->CDK46 RTK_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitors Pyrido[2,3-d]pyrimidine Inhibitors Inhibitors->RTK Inhibition

References

Application Notes & Protocols: Synthesis of Fused Pyrido-pyrimidines from 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fused pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The 6-Amino-1,3-dimethyluracil scaffold serves as a versatile and readily available starting material for the synthesis of these complex heterocyclic systems. This document provides detailed application notes and experimental protocols for several key synthetic strategies to obtain fused pyrido-pyrimidines from this compound, presenting quantitative data in structured tables and visualizing the workflows for clarity.

Method 1: Reaction with Aliphatic Aldehydes in Formic Acid

This method describes the synthesis of 5,6-dialkyl-substituted pyrido[2,3-d]pyrimidines and 1,3,7,9-tetramethylpyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraones through the reaction of this compound with aliphatic aldehydes in formic acid.[3][4] The reaction proceeds via a series of intermediates, likely involving a Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization and aromatization.[4]

Experimental Protocol:

A mixture of this compound (0.5 g, 3.2 mmol) and the corresponding aliphatic aldehyde (12.8 mmol) in formic acid (5 ml) is stirred for 5 hours at 50°C.[4] The reaction mixture is then concentrated to approximately one-quarter of its original volume under reduced pressure. The residue is treated with ethanol (B145695) (3 ml), and the resulting precipitate is collected by filtration and washed with ethanol (2 ml) to yield the desired products.[4]

Quantitative Data Summary:
ProductReagentsYield (%)Melting Point (°C)
5-Butyl-1,3-dimethyl-6-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dioneThis compound, Butanal55-6085-86
1,3,7,9-tetramethylpyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraoneThis compound, Formaldehyde67>300

Data sourced from Azev et al. (2015).[4]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A This compound D Stir at 50°C for 5h A->D B Aliphatic Aldehyde B->D C Formic Acid C->D E Concentrate in vacuo D->E F Add Ethanol E->F G Filter and Wash F->G H Fused Pyrido-pyrimidine Product G->H

Caption: Workflow for the synthesis of fused pyrido-pyrimidines from this compound and aliphatic aldehydes.

Method 2: One-Pot Three-Component Reaction with Aromatic Aldehydes and Malononitrile (B47326)

This highly efficient one-pot synthesis involves the reaction of this compound, an aromatic aldehyde, and malononitrile.[1] This approach can be performed under microwave irradiation or with a catalyst such as nanocrystalline MgO in an aqueous medium.[1] The use of nano-catalysts can lead to high yields of the desired pyrido[2,3-d]pyrimidine (B1209978) derivatives.[5]

Experimental Protocol (Microwave-Assisted):

A mixture of this compound, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation.[1] The specific power and time of irradiation would need to be optimized based on the specific reactants and microwave system used.

Experimental Protocol (Catalytic):

In a round-bottom flask, this compound, an aromatic aldehyde, malononitrile, and a catalytic amount of nanocrystalline MgO are mixed in water. The mixture is heated to 80°C with stirring for the appropriate amount of time to achieve a high yield of the pyrido[2,3-d]pyrimidine derivative.[1]

Experimental Workflow:

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound D Microwave Irradiation OR Catalyst (e.g., nano-MgO) in H2O, 80°C A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Pyrido[2,3-d]pyrimidine Derivative D->E

Caption: General workflow for the one-pot three-component synthesis of pyrido[2,3-d]pyrimidines.

Method 3: Hantzsch-like Synthesis with 2-Arylmethyleneacetoacetates

A one-step synthesis of novel pyrido[2,3-d]pyrimidine derivatives can be achieved through a Hantzsch-type reaction using this compound as an enamine nucleophile.[6] This reaction can be performed by refluxing 6-aminouracils with 2-arylmethyleneacetoacetates in a suitable solvent like methanol, ethanol, or isopropanol (B130326). The pyridopyrimidines can also be prepared in a one-pot condensation of 6-aminouracil, an aldehyde, and an acetoacetate (B1235776).[6]

Experimental Protocol (Method A - Two-step):

This compound is refluxed with a pre-synthesized 2-arylmethyleneacetoacetate in a solvent such as methanol, ethanol, or isopropanol to afford the desired pyrido[2,3-d]pyrimidine in good to excellent yields.[6]

Experimental Protocol (Method B - One-pot):

A mixture of this compound, an aromatic aldehyde, and an acetoacetate are refluxed in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to directly yield the pyrido[2,3-d]pyrimidine.[6]

Quantitative Data Summary:
CompoundMethodYield (%)Melting Point (°C)
Ethyl 5-acetyl-7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylateA84.6213-215

Data sourced from Kajino & Megm (1990).[6]

Reaction Scheme:

cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Reflux in Alcohol A->C B 2-Arylmethyleneacetoacetate (from Aldehyde + Acetoacetate) B->C D Pyrido[2,3-d]pyrimidine Derivative C->D

Caption: Hantzsch-like synthesis of pyrido[2,3-d]pyrimidines.

Method 4: Synthesis of Spiro Pyrido-dipyrimidines

This method describes the synthesis of spiro pyridodipyrimidines through the reaction of this compound with cyclic dicarbonyl compounds such as isatin, ninhydrin, or acenaphthoquinone.[7] These reactions can be carried out under classical heating conditions or using microwave-assisted solvent-free conditions, with the latter often providing higher yields in shorter reaction times.[7]

Experimental Protocol (Microwave-Assisted Solvent-Free):

A mixture of this compound (2 mmol) and the cyclic dicarbonyl compound (1 mmol) is wetted with a few drops of dimethylsulfoxide (DMSO) and then irradiated in a microwave oven for a short period (e.g., 3 minutes).[7]

Experimental Protocol (Classical):

A mixture of this compound and the cyclic dicarbonyl compound is refluxed in a suitable solvent like ethanol.[7]

Quantitative Data Summary:
ProductDicarbonyl CompoundMethodYield (%)Melting Point (°C)
Spiro[indoline-3,9'-pyrido[2,3-e:4,5-d']dipyrimidine] derivativeIsatinMicrowave92>300
Spiro[indane-2,9'-pyrido[2,3-e:4,5-d']dipyrimidine] derivativeNinhydrinClassical75>300
Spiro[acenaphthylene-1,9'-pyrido[2,3-e:4,5-d']dipyrimidine] derivativeAcenaphthoquinoneMicrowave85>300

Data sourced from Mohamadizadeh et al.[7]

Experimental Workflow:

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Microwave-assisted (solvent-free) OR Classical (reflux in solvent) A->C B Cyclic Dicarbonyl (Isatin, Ninhydrin, etc.) B->C D Spiro Pyrido-dipyrimidine C->D

Caption: Synthesis of spiro pyrido-dipyrimidines from this compound.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols. Appropriate personal protective equipment should be worn at all times.

References

Application Notes and Protocols for the Analytical Characterization of 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Amino-1,3-dimethyluracil, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, data presentation, and visualizations to guide researchers in the qualitative and quantitative analysis of this compound.

Physicochemical Properties

This compound is an off-white to light yellow powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H9N3O2[1][2]
Molecular Weight 155.15 g/mol [1][3]
Melting Point 295 °C (decomposes)[1][3][4]
Appearance Off-white to light yellow powder[1]
Purity (by HPLC) ≥98.0%[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for assessing the purity of this compound and quantifying related substances. A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

Data Presentation:

ParameterTypical Value
Retention Time ~ 5.8 min
Tailing Factor < 1.5
Theoretical Plates > 2000

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve This compound HPLC HPLC System Sample->HPLC MobilePhase Prepare Mobile Phases A and B MobilePhase->HPLC Column C18 Column HPLC->Column Detector UV Detector (275 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Analysis Integrate Peaks & Calculate Purity Chromatogram->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dry Sample Derivatization Silylation (BSTFA/TMCS) Sample->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Spectroscopy_Logic cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_info Information Obtained Structure This compound NMR NMR (¹H, ¹³C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS Connectivity Proton & Carbon Environment NMR->Connectivity FunctionalGroups Functional Groups (C=O, N-H, C-H) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

References

Application Notes and Protocols: 6-Amino-1,3-dimethyluracil as a Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Amino-1,3-dimethyluracil as a heat stabilizer, particularly for polyvinyl chloride (PVC). This document details its mechanism of action, summarizes key performance data, and provides detailed experimental protocols for its evaluation.

Application Note

Introduction

This compound, a pyrimidine (B1678525) derivative, is an effective organic heat stabilizer for polymers, most notably PVC. It is often used as a co-stabilizer in conjunction with primary heat stabilizers like metal soaps (e.g., calcium/zinc and barium/zinc stearates).[1] Its primary function is to prevent the thermal degradation of PVC during high-temperature processing and to extend the service life of the final product.

Key Features and Benefits

  • Improved Thermal Stability: this compound enhances the thermal stability of PVC, preventing degradation at elevated temperatures.[2]

  • Enhanced Initial Color and Transparency: It helps in maintaining the initial color and transparency of PVC products.[1]

  • Long-Term Stability: It provides excellent long-term heat stability to PVC formulations.[3]

  • Synergistic Effects: It exhibits a significant synergistic effect when used with metal stearates, improving the overall performance of the stabilizer system.[1][4]

  • Prevention of "Zinc Burning": In combination with zinc stearate, it helps to mitigate the "zinc burning" phenomenon, which is the rapid degradation of PVC caused by the accumulation of zinc chloride.[1]

  • Non-Toxic Profile: As an organic stabilizer, it is considered a safer alternative to traditional heavy metal-based stabilizers like those containing lead.[5]

Mechanism of Action

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming conjugated polyene sequences that lead to discoloration and deterioration of mechanical properties. This compound acts as a heat stabilizer through a two-fold mechanism:

  • HCl Scavenging: The amino group in the this compound molecule can effectively scavenge the released HCl, neutralizing it and preventing the autocatalytic degradation of PVC.

  • Substitution of Unstable Chlorine Atoms: The nitrogen atom in the amino group can substitute the unstable allylic chlorine atoms in the PVC polymer chain, thereby inhibiting the initiation of the dehydrochlorination process.[6]

Mechanism_of_Action cluster_PVC_Degradation PVC Degradation cluster_Stabilization Stabilization by this compound PVC PVC Polymer Chain Heat Heat PVC->Heat Processing Stabilized_PVC Stabilized PVC HCl HCl (Released) Heat->HCl Initiates ADU This compound Degraded_PVC Degraded PVC (Discoloration) HCl->Degraded_PVC Autocatalysis Neutralized_HCl Neutralized HCl ADU->PVC Substitutes Unstable Cl ADU->HCl Scavenges

Mechanism of PVC stabilization by this compound.

Applications

This compound is widely used in various rigid and flexible PVC applications, including:

  • PVC pipes (B44673) and fittings

  • Window profiles

  • Wire and cable insulation

  • Transparent films and sheets

  • Medical devices

  • Food packaging materials[1][2]

Quantitative Data

The performance of this compound as a heat stabilizer is evaluated using several standard testing methods. The following tables summarize typical results.

Table 1: Thermal Discoloration Test (Oven Aging at 180°C)

Stabilizer System (per 100 phr PVC)Time to Discoloration (minutes)
Unstabilized PVC< 10
2.0 phr Calcium Stearate / 1.0 phr Zinc Stearate30 - 40
2.0 phr Ca-stearate / 1.0 phr Zn-stearate / 0.5 phr this compound60 - 70
1.5 phr Ca-stearate / 0.5 phr Zn-stearate / 1.0 phr this compound> 80

Note: Data is compiled from typical performance characteristics and may vary based on the specific PVC resin and other additives used.

Table 2: Thermogravimetric Analysis (TGA) Data

Stabilizer System (per 100 phr PVC)Onset of Degradation (Tonset) (°C)Temperature at 5% Mass Loss (T5%) (°C)
Unstabilized PVC~210~235
2.0 phr Ca-stearate / 1.0 phr Zn-stearate~230~255
2.0 phr Ca-stearate / 1.0 phr Zn-stearate / 0.5 phr this compound~245~270

Note: TGA data indicates the temperature at which the material begins to lose mass due to degradation. Higher temperatures signify better thermal stability.

Table 3: Congo Red Test Data

Stabilizer System (per 100 phr PVC)Thermal Stability Time (minutes) at 180°C
Unstabilized PVC5 - 10
2.0 phr Calcium Stearate / 1.0 phr Zinc Stearate25 - 35
2.0 phr Ca-stearate / 1.0 phr Zn-stearate / 0.5 phr this compound50 - 60

Note: The Congo Red test measures the time until the evolution of HCl from the heated PVC sample, which is an indicator of the effectiveness of the heat stabilizer.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound as a heat stabilizer are provided below.

1. Sample Preparation for Heat Stability Testing

A typical formulation for evaluating the heat stability of PVC is as follows:

ComponentParts per hundred resin (phr)
PVC Resin (K-value 65-67)100
Plasticizer (e.g., DOP)30-50 (for flexible PVC)
Primary Stabilizer (e.g., Ca/Zn Stearate)2.0 - 3.0
This compound0.2 - 1.0
Lubricant (e.g., Stearic Acid)0.5 - 1.0

Procedure:

  • The components are dry-blended in a high-speed mixer.

  • The blend is then processed on a two-roll mill at a temperature of 160-180°C to form a homogenous sheet of uniform thickness (typically 1-2 mm).

  • The milled sheets are then cut into specimens of the required size for subsequent testing.

2. Thermal Discoloration Test (Oven Aging)

Objective: To visually assess the effectiveness of the stabilizer in preventing discoloration at elevated temperatures.

Apparatus:

  • Forced-air circulating oven with precise temperature control.

  • Glass plates or aluminum foil.

  • Colorimeter (optional, for quantitative color measurement).

Procedure:

  • Place the prepared PVC specimens on a glass plate or aluminum foil.

  • Place the plate in the oven preheated to 180 ± 2°C.

  • Observe the color of the specimens at regular intervals (e.g., every 10 minutes).

  • Record the time at which a noticeable change in color (e.g., yellowing, browning) occurs.

  • The test is complete when the samples turn dark brown or black.

3. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the PVC formulation by measuring the weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric analyzer.

Procedure:

  • A small sample (5-10 mg) of the prepared PVC sheet is placed in the TGA sample pan.

  • The sample is heated from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of degradation temperature (Tonset) and the temperature at 5% weight loss (T5%) are determined from the TGA curve.

4. Congo Red Test

Objective: To determine the time at which significant HCl evolution begins, indicating the failure of the stabilizer system.

Apparatus:

  • Heating block or oil bath with temperature control.

  • Test tubes.

  • Congo Red indicator paper.

Procedure:

  • A weighed amount (e.g., 2 g) of the PVC sample is placed in a test tube.

  • A strip of Congo Red paper is placed in the upper part of the test tube, ensuring it does not touch the sample.

  • The test tube is placed in the heating block preheated to 180 ± 1°C.

  • A timer is started immediately.

  • The time taken for the Congo Red paper to turn from red to blue (due to the acidic HCl gas) is recorded as the thermal stability time.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Testing Heat Stability Testing cluster_Analysis Data Analysis Formulation Define PVC Formulation Dry_Blending Dry Blending Formulation->Dry_Blending Two_Roll_Milling Two-Roll Milling Dry_Blending->Two_Roll_Milling Specimen_Cutting Specimen Cutting Two_Roll_Milling->Specimen_Cutting Oven_Aging Thermal Discoloration Test (Oven Aging) Specimen_Cutting->Oven_Aging TGA Thermogravimetric Analysis (TGA) Specimen_Cutting->TGA Congo_Red Congo Red Test Specimen_Cutting->Congo_Red Color_Change_Time Time to Discoloration Oven_Aging->Color_Change_Time Degradation_Temp Degradation Temperature (Tonset, T5%) TGA->Degradation_Temp Stability_Time Thermal Stability Time Congo_Red->Stability_Time Evaluation Performance Evaluation of This compound Color_Change_Time->Evaluation Degradation_Temp->Evaluation Stability_Time->Evaluation

Workflow for evaluating heat stabilizer performance.

References

Application Notes and Protocols for the Reaction of 6-Amino-1,3-dimethyluracil with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of biologically relevant compounds through the reaction of 6-amino-1,3-dimethyluracil with various aldehydes. The resulting products, primarily bis(this compound-5-yl)methanes and pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications.[1][2]

Introduction

This compound is a versatile pyrimidine (B1678525) derivative that serves as a key building block in the synthesis of a variety of heterocyclic compounds.[3][4] Its reaction with aldehydes provides a straightforward route to complex molecules with potential applications as antiviral, anti-inflammatory, and cardiovascular medications.[1] The primary reaction pathways involve the formation of bis(this compound-5-yl)methanes and the cyclocondensation to form pyrido[2,3-d]pyrimidines. These compounds are valuable scaffolds in drug discovery programs.[2]

Key Applications in Drug Development

Derivatives of this compound are instrumental in the development of targeted therapies. A notable application is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have been identified as potent inhibitors of various protein kinases.[2] The dysregulation of these kinases is a known factor in many cancers, making them crucial targets for new therapeutic agents.[2] The compounds synthesized from this compound can be further modified to improve their potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound-5-yl)methanes via a Greener Approach

This protocol outlines a simple and efficient method for the synthesis of bis(this compound-5-yl)methanes using a supramolecular catalyst in water, promoting a green chemistry approach.[5]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • β-cyclodextrin-SO3H (10 mol%)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (2 mmol), a substituted aromatic aldehyde (1 mmol), and 10% β-cyclodextrin-SO3H in 10 mL of water.

  • Stir the reaction mixture vigorously at 100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 20-120 minutes), cool the mixture to room temperature.[5]

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure bis(this compound-5-yl)methane derivative.[5]

Quantitative Data Summary:

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Cl3092
4-NO22090
4-CH36088
2-Cl4586
H12084

This data is representative of the synthesis of bis(6‐aminouracil‐5‐yl)methanes and is based on similar reactions.[5]

Protocol 2: One-Pot Synthesis of Bis(this compound-5-yl)methanes using an Ionic Liquid Catalyst

This method employs a dicationic ionic liquid as a reusable catalyst for the synthesis of bis(this compound-5-yl)methanes under mild conditions.[6]

Materials:

  • This compound

  • Aldehydes (aromatic or aliphatic)

  • N,N,N',N'-tetramethylethylenediaminium bisulfate ([TMEDA][HSO4]2)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of this compound (2 mmol) and the aldehyde (1 mmol) in the chosen solvent, add a catalytic amount of [TMEDA][HSO4]2.[6]

  • Stir the mixture at room temperature or under gentle heating.

  • Monitor the reaction by TLC.

  • After the reaction is complete, the product can be isolated by filtration or by removing the solvent under reduced pressure.

  • The ionic liquid catalyst can often be recovered from the reaction mixture and reused.[6]

Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidines in Formic Acid

This protocol describes the reaction of this compound with aliphatic aldehydes in formic acid to yield pyrido[2,3-d]pyrimidine derivatives.[7]

Materials:

  • This compound

  • Aliphatic aldehydes (e.g., butanal, pentanal)

  • Formic acid

Procedure:

  • In a suitable reaction vessel, dissolve this compound in formic acid.

  • Add the aliphatic aldehyde to the solution.

  • Heat the reaction mixture.

  • The reaction yields a mixture of 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone and the corresponding 5,6-dialkyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones.[7]

  • Isolate and purify the products using appropriate chromatographic techniques.

Visualized Workflows and Pathways

experimental_workflow cluster_protocol1 Protocol 1: Greener Synthesis cluster_protocol3 Protocol 3: Pyrido[2,3-d]pyrimidine Synthesis p1_start Mix Reactants: This compound Aldehyde β-cyclodextrin-SO3H in Water p1_react Heat and Stir (100°C) p1_start->p1_react p1_monitor Monitor with TLC p1_react->p1_monitor p1_cool Cool to Room Temp. p1_monitor->p1_cool p1_precipitate Product Precipitates p1_cool->p1_precipitate p1_filter Filter and Wash p1_precipitate->p1_filter p1_end Pure Product p1_filter->p1_end p3_start Dissolve Reactants: This compound Aliphatic Aldehyde in Formic Acid p3_react Heat Mixture p3_start->p3_react p3_product Product Mixture Formed p3_react->p3_product p3_isolate Isolate and Purify (Chromatography) p3_product->p3_isolate p3_end Pyrido[2,3-d]pyrimidine Derivatives p3_isolate->p3_end

Caption: General experimental workflows for the synthesis of bis(this compound-5-yl)methanes and pyrido[2,3-d]pyrimidines.

reaction_pathway cluster_path1 Formation of Bis-adduct cluster_path2 Formation of Fused Heterocycle reactant1 This compound path1_intermediate Intermediate Adduct reactant1->path1_intermediate 2 equivalents path2_intermediate Schiff Base Intermediate reactant1->path2_intermediate reactant2 Aldehyde (R-CHO) reactant2->path1_intermediate reactant2->path2_intermediate path1_product Bis(this compound-5-yl)methane path1_intermediate->path1_product path2_cyclization Cyclocondensation path2_intermediate->path2_cyclization path2_product Pyrido[2,3-d]pyrimidine path2_cyclization->path2_product

Caption: Reaction pathways for this compound with aldehydes leading to distinct product classes.

These protocols and data provide a foundation for researchers to explore the synthesis and application of this compound derivatives in the pursuit of novel therapeutic agents. The choice of reaction conditions and catalysts can be tailored to favor the formation of specific products, highlighting the versatility of this synthetic precursor.

References

Application of 6-Amino-1,3-dimethyluracil in Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dimethyluracil is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. While it has established applications in the pharmaceutical industry, its utility in the agrochemical sector is a growing area of interest.[1] This pyrimidine (B1678525) derivative is a key precursor for the development of novel herbicides, fungicides, and insecticides. Its structural features allow for the creation of diverse chemical libraries with a range of biological activities. This document provides detailed application notes and protocols for the use of this compound in the development of new agrochemicals, with a focus on its application in the synthesis of herbicidal pyrido[2,3-d]pyrimidines, fungicidal pyrimido[4,5-b]quinolines, and an overview of the insecticidal potential of related pyrimidine derivatives.

Herbicidal Applications: Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Derivatives of this compound have shown significant promise as herbicides. One of the most notable applications is in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have been found to exhibit potent herbicidal activity.[2][3]

Mechanism of Action

Certain uracil-based herbicides are known to act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO).[4] This enzyme is crucial in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. Molecular docking studies suggest that pyrido[2,3-d]pyrimidine derivatives can act as PPO inhibitors.[2][3]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A general synthetic route to novel pyrido[2,3-d]pyrimidine herbicides involves the reaction of this compound with various reagents to construct the fused pyridine (B92270) ring. A key method is the one-pot synthesis from 2-chloronicotinic acid as a starting material to form the pyrido[2,3-d]pyrimidine scaffold.[2]

Experimental Protocol: Synthesis of 3-methyl-1-(substituted-phenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

This protocol is based on the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with herbicidal activity.[2]

Materials:

  • This compound

  • Substituted phenyl isocyanates

  • 2-Chloronicotinoyl chloride

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Other necessary solvents and reagents for purification

Procedure:

  • Synthesis of Acyl Urea (B33335) Intermediate: In a reaction vessel, 2-chloro-N-(phenylcarbamoyl)nicotinamide is synthesized as a key intermediate.

  • Cyclization: The acyl urea intermediate undergoes an intramolecular cyclization reaction in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as DMF. The reaction mixture is typically stirred at a specific temperature for several hours to facilitate the formation of the pyrido[2,3-d]pyrimidine ring system.

  • Purification: The resulting product is purified using standard laboratory techniques such as crystallization or column chromatography to yield the desired 3-methyl-1-(substituted-phenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Herbicides

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Acyl_Urea_Intermediate Acyl Urea Intermediate 2_Chloronicotinic_Acid->Acyl_Urea_Intermediate 6_Amino_1_3_dimethyluracil This compound 6_Amino_1_3_dimethyluracil->Acyl_Urea_Intermediate Intramolecular_Cyclization Intramolecular Cyclization (NaH, DMF) Acyl_Urea_Intermediate->Intramolecular_Cyclization Pyrido_pyrimidine_Derivative Pyrido[2,3-d]pyrimidine Derivative Intramolecular_Cyclization->Pyrido_pyrimidine_Derivative

Caption: Synthetic pathway for Pyrido[2,3-d]pyrimidine herbicides.

Herbicidal Activity Data

The herbicidal activity of synthesized pyrido[2,3-d]pyrimidine derivatives has been evaluated against various weed species. The data is typically presented as a ranking of activity or as IC50 values.

Compound IDTarget Weed SpeciesActivity Level (at 1 mM)Reference
2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)Bentgrass (Agrostis stolonifera)Good (Rank 4-5)[2][3]
2o Lettuce (Lactuca sativa)No marked effect[2][3]
11q (3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)Tobacco PPO (mtPPO)Ki = 0.0074 µM[4]
Experimental Protocol: Pre- and Post-emergence Herbicidal Assay

This protocol provides a general framework for assessing the herbicidal efficacy of compounds derived from this compound.

Materials:

  • Seeds of test weed and crop species (e.g., bentgrass, lettuce, maize, soybean)

  • Potting soil mix

  • Pots or trays

  • Synthesized test compounds

  • Commercial standard herbicide (e.g., flumioxazin, clomazone)

  • Solvent for dissolving compounds (e.g., acetone (B3395972) with a surfactant)

  • Spray chamber

Procedure:

Pre-emergence Assay:

  • Fill pots or trays with soil and sow the seeds of the test plant species at a uniform depth.

  • Prepare solutions of the test compounds and the standard herbicide at various concentrations.

  • Apply the solutions uniformly to the soil surface using a spray chamber.

  • Place the treated pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to an untreated control.

Post-emergence Assay:

  • Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the herbicide solutions directly to the foliage of the plants.

  • Return the plants to the greenhouse.

  • Assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

Workflow for Herbicidal Activity Screening

G Start Start: Compound Synthesis Pre_Emergence Pre-emergence Assay (Soil Application) Start->Pre_Emergence Post_Emergence Post-emergence Assay (Foliar Application) Start->Post_Emergence Data_Collection Data Collection (% Weed Control, % Crop Injury) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection Analysis Data Analysis (IC50, GR50) Data_Collection->Analysis Lead_Identification Lead Compound Identification Analysis->Lead_Identification

Caption: Workflow for evaluating herbicidal activity.

Fungicidal Applications: Pyrimido[4,5-b]quinoline Derivatives

Fused pyrimidine systems derived from aminouracils, such as pyrimido[4,5-b]quinolines, have demonstrated promising antifungal activities.

Antifungal Activity Data

The antifungal activity of pyrimido[4,5-b]quinoline derivatives has been tested against various fungal pathogens, with Minimum Inhibitory Concentration (MIC) values determined.

Compound IDFungal SpeciesMIC90 (µg/mL)Reference
D13 (5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione)Candida dubliniensis4-8[5]
D9, D10, D14, D15 Cryptococcus neoformans1-4[5]
Compound 2 Candida albicansZI = 16 mm[6]
Compound 9c Candida albicansZI = 17 mm[6]
Compound 9d Candida albicansZI = 16 mm[6]

*ZI = Zone of Inhibition

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Materials:

  • Synthesized pyrimido[4,5-b]quinoline derivatives

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal suspension.

  • Add the fungal inoculum to each well.

  • Include positive (fungus with medium) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured as a reduction in optical density.

Insecticidal Applications: Pyrimidine Derivatives

While specific examples of insecticides derived directly from this compound are less documented in the readily available literature, the broader class of pyrimidine derivatives has shown significant insecticidal activity. These findings suggest the potential for developing novel insecticides from this precursor.

Insecticidal Activity Data of Related Pyrimidine Derivatives

The following table presents insecticidal activity data for pyrimidine derivatives, providing a reference for the potential of compounds synthesized from this compound.

Compound ClassTarget InsectActivity (LC50)Reference
Polyfunctionalized PyrimidinesCowpea aphid (Aphis craccivora) nymphs0.0125 - 12.39 ppm[1]
Polyfunctionalized PyrimidinesCowpea aphid (Aphis craccivora) adults0.31 - 32.75 ppm[1]
Pyrimidine derivatives containing urea pharmacophoreAedes aegypti70% mortality at 2 µg/mL (Compound 4d)[7]
Experimental Protocol: Insecticidal Bioassay (e.g., against Aphids)

This protocol outlines a general method for screening compounds for insecticidal activity against sucking insects like aphids.

Materials:

  • Host plants (e.g., fava bean seedlings)

  • Aphid colony (e.g., Aphis craccivora)

  • Synthesized test compounds

  • Solvent and surfactant for formulation

  • Spray tower or hand sprayer

  • Cages or containers to hold the treated plants

Procedure:

  • Culture a healthy population of aphids on host plants.

  • Prepare solutions of the test compounds at different concentrations.

  • Infest healthy host plants with a known number of aphids.

  • Apply the test solutions to the infested plants until runoff.

  • Include a control group treated with a solvent/surfactant solution without the test compound.

  • Maintain the treated plants in a controlled environment.

  • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Calculate the percentage mortality and determine the LC50 value.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of agrochemicals. The development of pyrido[2,3-d]pyrimidine-based herbicides with potent PPO-inhibiting activity is a particularly promising area of research. Furthermore, the exploration of fused pyrimidine structures, such as pyrimido[4,5-b]quinolines, for fungicidal properties, and the broader potential of pyrimidine derivatives as insecticides, highlight the significant opportunities this chemical scaffold presents. The protocols and data provided herein offer a foundational guide for researchers and professionals in the agrochemical industry to explore the potential of this compound in developing innovative and effective crop protection solutions. Further research focusing on quantitative structure-activity relationships (QSAR) and mode of action studies will be crucial in optimizing the efficacy and selectivity of these novel agrochemicals.

References

Troubleshooting & Optimization

improving yield and purity in 6-Amino-1,3-dimethyluracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1,3-dimethyluracil. Our aim is to help you improve both the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the presence of water in the reaction mixture, which can lead to unwanted side reactions and decrease the efficiency of the condensation step between 1,3-dimethylurea (B165225) and cyanoacetic acid.[1] Incomplete cyclization of the intermediate, dimethyl cyanoacetylurea (B75420), is another common issue. Additionally, suboptimal reaction temperatures or incorrect pH during the cyclization step can significantly impact the overall yield.

Q2: I am observing significant impurities in my final product. How can I improve the purity?

A2: Impurities often arise from side reactions during the synthesis. The presence of water is a major contributor to the formation of byproducts.[1] To enhance purity, it is crucial to use dehydrated reactants, particularly cyanoacetic acid. One patented method involves a vacuum distillation of 70% cyanoacetic acid to remove water before the reaction.[1] Ensuring the complete conversion of starting materials and intermediates is also critical. Purification of the final product can be achieved through methods such as precipitation with an acid or recrystallization.

Q3: What is the optimal pH for the cyclization step?

A3: The cyclization of dimethyl cyanoacetylurea to form this compound is conducted under alkaline conditions.[2] A specific patent suggests dropwise addition of a liquid alkali (e.g., 32% sodium hydroxide (B78521) solution) until a pH of 9-9.5 is reached.[1] Maintaining the pH within this range is important for promoting the desired intramolecular cyclization while minimizing potential side reactions.

Q4: Can you recommend a starting point for reaction temperature and time?

A4: Reaction conditions can vary, but a staged temperature approach for the condensation reaction has been shown to be effective. For instance, the reaction can be initiated at a low temperature (e.g., 6-8 °C), followed by gradual heating to intermediate temperatures (e.g., 15-18 °C and 28-30 °C), with stirring for 10-12 minutes at each stage.[1] For the cyclization step, an initial temperature of 40-45 °C during the addition of the base is recommended, followed by heating to 90-95 °C for 18-20 minutes to drive the reaction to completion.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of water in reactants.Use dehydrated cyanoacetic acid. Consider vacuum distillation of aqueous cyanoacetic acid prior to use.[1]
Incomplete condensation reaction.Implement a staged temperature profile for the condensation step to ensure complete reaction.[1]
Suboptimal pH for cyclization.Carefully control the addition of base to maintain a pH of 9-9.5 during cyclization.[1]
Low Purity Side reactions due to water.Minimize water content in all reactants and solvents.[1]
Incomplete cyclization.Ensure adequate reaction time and temperature (e.g., 90-95 °C for 18-20 minutes) after pH adjustment.[1]
Unreacted starting materials.Monitor the reaction progress using techniques like TLC or HPLC to ensure full consumption of starting materials.
Product Precipitation Issues Incorrect pH during workup.After cyclization, carefully acidify the reaction mixture to precipitate the this compound product.[3]
Product is too soluble in the workup solvent.Ensure the reaction mixture is sufficiently cooled before filtration. If necessary, consider a different solvent for precipitation.

Experimental Protocols

Protocol 1: Synthesis via Condensation and Cyclization

This protocol is based on a method designed to improve yield and purity.[1]

Step 1: Dehydration of Cyanoacetic Acid

  • Perform a vacuum distillation of 70% cyanoacetic acid at 82-85 °C under a vacuum of 0.092-0.095 MPa for 40-45 minutes to obtain dehydrated cyanoacetic acid.[1]

Step 2: Condensation Reaction

  • Cool a reaction vessel containing the dehydrated cyanoacetic acid to 6-8 °C.

  • Add acetic anhydride (B1165640) and a condensing agent to the reaction vessel and stir for 5-8 minutes.

  • Add 1,3-dimethylurea to the mixture and stir for 10-12 minutes.

  • Increase the temperature to 15-18 °C and stir for an additional 10-12 minutes.

  • Further, increase the temperature to 28-30 °C and stir for another 10-12 minutes.

  • Filter the reaction mixture and perform a vacuum distillation on the filtrate to obtain 1,3-dimethylcyanoacetylurea.[1]

Step 3: Cyclization Reaction

  • Control the temperature of the reaction vessel containing 1,3-dimethylcyanoacetylurea to 40-45 °C.

  • Begin stirring and slowly add a 32% liquid alkali solution dropwise until the pH of the mixture reaches 9-9.5.

  • Stir the reaction mixture for 10-12 minutes at 40-45 °C.

  • Heat the reaction vessel to 90-95 °C and maintain this temperature for 18-20 minutes.

  • Centrifuge the resulting reaction liquid and dry the solid to obtain this compound.[1]

Quantitative Data Summary

Parameter Value Reference
Reported Molar Yield 78.72%[1]
Reported Purity 91.714%[1]
Condensation Temp. (Staged) 6-8 °C, 15-18 °C, 28-30 °C[1]
Cyclization pH 9-9.5[1]
Cyclization Temp. 40-45 °C (initial), 90-95 °C (final)[1]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification start Start with 70% Cyanoacetic Acid dehydration Vacuum Distillation (82-85°C, 0.092-0.095 MPa) start->dehydration Dehydration condensation Staged Condensation (6-30°C) with 1,3-Dimethylurea & Acetic Anhydride dehydration->condensation cyclization Alkaline Cyclization (pH 9-9.5, 40-95°C) condensation->cyclization Intermediate: Dimethyl Cyanoacetylurea centrifugation Centrifugation cyclization->centrifugation drying Drying centrifugation->drying end_product This compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_water Check for Water in Reactants start->check_water Start Troubleshooting dehydrate Action: Dehydrate Cyanoacetic Acid check_water->dehydrate Water Present check_condensation Review Condensation Conditions check_water->check_condensation No Water Detected end_node Yield Improved dehydrate->end_node adjust_temp Action: Implement Staged Temperature Profile check_condensation->adjust_temp Suboptimal Conditions check_cyclization_ph Verify Cyclization pH check_condensation->check_cyclization_ph Conditions Optimal adjust_temp->end_node adjust_ph Action: Titrate to pH 9-9.5 check_cyclization_ph->adjust_ph Incorrect pH check_cyclization_temp_time Check Cyclization Temp. & Time check_cyclization_ph->check_cyclization_temp_time pH Correct adjust_ph->end_node adjust_cyclization Action: Ensure 90-95°C for 18-20 min check_cyclization_temp_time->adjust_cyclization Incorrect Temp/Time check_cyclization_temp_time->end_node Conditions Optimal adjust_cyclization->end_node

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of 6-Amino-1,3-dimethyluracil by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 6-Amino-1,3-dimethyluracil via recrystallization.

Experimental Protocols

Effective purification of this compound (ADM) is crucial for its use as an intermediate in the synthesis of pharmaceuticals such as Urapidil. Recrystallization is a primary technique for this purpose. Below are detailed protocols for common solvent systems.

Protocol 1: Single-Solvent Recrystallization from Water

This method is suitable for moderately impure this compound.

1. Dissolution:

  • In an appropriately sized Erlenmeyer flask, add the crude this compound.

  • For each gram of crude material, add approximately 20-30 mL of deionized water.

  • Heat the suspension on a hot plate with magnetic stirring. Bring the mixture to a boil.

  • Continue to add small portions of hot deionized water until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

2. Decolorization (Optional):

  • If the solution is colored (typically pale yellow or beige), remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (approximately 1-2% of the solute weight).

  • Reheat the mixture to boiling for 5-10 minutes with continuous stirring.

3. Hot Filtration:

  • If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration.

  • Pre-heat a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization.

  • Quickly pour the hot solution through a fluted filter paper.

4. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Single-Solvent Recrystallization from Methanol (B129727)

Methanol can be an effective solvent for recrystallizing this compound, particularly for removing less polar impurities.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • For each gram of crude material, add approximately 15-25 mL of methanol.

  • Heat the mixture to a gentle boil on a hot plate with stirring until the solid dissolves completely. Add more methanol in small increments if necessary.

2. Decolorization and Hot Filtration (as described in Protocol 1).

3. Crystallization:

  • Allow the hot methanolic solution to cool slowly to room temperature.

  • Subsequently, cool the flask in an ice bath for at least 30 minutes.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small volume of ice-cold methanol.

5. Drying:

  • Dry the crystals under vacuum at 50-60°C.

Protocol 3: Two-Solvent Recrystallization using Water and Acetone (B3395972)

This method is useful when the compound is too soluble in one solvent and poorly soluble in another.

1. Dissolution:

  • Dissolve the crude this compound in the minimum amount of hot water (the "good" solvent) to achieve a saturated solution.

2. Addition of Anti-Solvent:

  • While the aqueous solution is still hot, add acetone (the "anti-solvent") dropwise with continuous stirring until a slight turbidity persists.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

3. Crystallization, Isolation, Washing, and Drying (as described in Protocol 1). Wash the crystals with a cold mixture of water and acetone.

Data Presentation

ParameterRecrystallization from WaterRecrystallization from MethanolRecrystallization from Water/Acetone
Appearance White to off-white crystalline powderWhite crystalline powderFine white crystals
Purity (by HPLC) >99.0%>99.5%>99.0%
Typical Recovery Yield 80-90%75-85%80-90%
Melting Point 295-298 °C (decomposes)[1]296-299 °C (decomposes)295-298 °C (decomposes)

Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 1,3-dimethylurea (B165225) and cyanoacetic acid, as well as byproducts from the cyclization reaction.[2][3] Depending on the synthetic route, other potential impurities could arise from side reactions.

Q2: My recrystallized product is still colored. What should I do?

A2: The presence of color often indicates persistent impurities. Ensure that you are using a sufficient amount of activated charcoal during the decolorization step. If the color persists, a second recrystallization may be necessary, potentially with a different solvent system.

Q3: Can I use other solvents for recrystallization?

A3: Yes, other polar solvents like ethanol (B145695) could be effective. The choice of solvent depends on the nature of the impurities you are trying to remove. It is always recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture. This compound is slightly soluble in DMSO and methanol.[4]

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound should be a white to off-white or pale beige crystalline solid.[1][4]

Specific Issues and Solutions
Problem Possible Cause Solution
Low or No Crystal Formation The solution is not sufficiently saturated (too much solvent was added).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a two-solvent system where the compound is less soluble.
Oiling Out The boiling point of the solvent is higher than the melting point of the impure compound.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Poor Recovery Yield Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
Crystals are very fine (powder-like) The solution cooled too rapidly.Ensure a slow cooling rate. You can insulate the flask to slow down the process.
High degree of supersaturation.Use slightly more solvent to reduce the level of supersaturation.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Crude This compound B Add Minimum Hot Solvent A->B C Hot Solution B->C D Decolorize with Activated Charcoal (Optional) C->D E Hot Gravity Filtration C->E D->E F Clear Filtrate E->F G Slow Cooling to Room Temp F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L L K->L Pure Product

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Flowchart Start Recrystallization Attempted Q1 Are Crystals Formed? Start->Q1 A1 No Q1->A1 Q2 Is the Product Pure? Q1->Q2 Yes A1_Sol1 Evaporate Excess Solvent A1->A1_Sol1 A1_Sol2 Try Different Solvent System A1->A1_Sol2 A2 No Q2->A2 Q3 Is the Recovery Yield Low? Q2->Q3 Yes A2_Sol1 Repeat Recrystallization A2->A2_Sol1 A2_Sol2 Use Activated Charcoal A2->A2_Sol2 A3 Yes Q3->A3 Success Successful Purification Q3->Success No A3_Sol1 Minimize Solvent Usage (Dissolution & Washing) A3->A3_Sol1 A3_Sol2 Ensure Proper Hot Filtration A3->A3_Sol2

Caption: A logical troubleshooting flowchart for common issues during the recrystallization process.

References

Technical Support Center: Managing Side Reactions of 6-Amino-1,3-dimethyluracil with Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions encountered during the reaction of 6-Amino-1,3-dimethyluracil with aliphatic aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on unexpected product formation and low yields.

Issue 1: Formation of Unexpected Crystalline Precipitate and Complex Product Mixture

  • Question: I am reacting this compound with an aliphatic aldehyde (e.g., butanal or pentanal) in formic acid with heating, and I am observing the formation of a significant amount of a crystalline precipitate that is not my target product. My analysis shows a complex mixture of products. What is happening?

  • Answer: You are likely observing the formation of two major side products: 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone and a 5,6-dialkyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[1][2][3] These "unusual reactions" are known to occur under these conditions. The pyridodipyrimidine is often a sparingly soluble crystalline solid that precipitates from the reaction mixture.

Issue 2: Low Yield of the Desired Product

  • Question: I am attempting a standard condensation to form a simple imine or a bis(this compound-5-yl)methane, but the yield is very low, and I see the formation of fused heterocyclic compounds. How can I improve the yield of my desired product?

  • Answer: The reaction conditions, particularly the use of formic acid and heat, strongly favor the formation of the pyridopyrimidine and pyridodipyrimidine side products.[1][2][3] To favor the formation of bis(this compound-5-yl)methanes, consider performing the reaction in water at room temperature without a catalyst. This green chemistry approach has been shown to produce excellent yields of the desired bis-uracil methane (B114726) derivatives.

Issue 3: Difficulty in Product Purification

  • Question: I have a complex mixture of products from my reaction, and I am finding it difficult to isolate my target compound. What purification strategies are recommended?

  • Answer: The significant difference in solubility between the pyridodipyrimidine side product and the other components can be exploited for initial purification. The pyridodipyrimidine often precipitates from the reaction mixture and can be isolated by filtration. The remaining mixture, containing the 5,6-dialkyl-substituted pyridopyrimidine and any unreacted starting materials, will likely require column chromatography for effective separation.

Frequently Asked Questions (FAQs)

  • Question 1: What are the primary side products when reacting this compound with aliphatic aldehydes in formic acid? Answer: The main side products are 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone and the corresponding 5,6-dialkyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones.[1][2][3]

  • Question 2: What is the mechanism behind the formation of these side products? Answer: The reaction proceeds through a complex pathway. It is proposed that the reaction involves a Knoevenagel-type condensation, followed by a Michael addition of a second aldehyde molecule, cyclization, and subsequent oxidation to form the aromatic pyridopyrimidine ring system. The pyridodipyrimidine is thought to be formed from the reaction of this compound with formaldehyde, which can be generated in situ under the reaction conditions.

  • Question 3: How does the choice of aliphatic aldehyde affect the side product formation? Answer: The nature of the aliphatic aldehyde influences the structure of the 5,6-dialkyl-substituted pyridopyrimidine. For example, reacting with butanal will result in a propyl and ethyl substitution at the 5 and 6 positions of the pyridopyrimidine ring, respectively. The yields of the side products are also dependent on the specific aldehyde used.

  • Question 4: What are the recommended reaction conditions to minimize these side reactions? Answer: To avoid the formation of these fused heterocyclic side products, it is recommended to avoid heating in formic acid. For the synthesis of bis(this compound-5-yl)methanes, conducting the reaction in water at room temperature is a highly effective and green alternative.

Data Presentation

Table 1: Yields of Side Products from the Reaction of this compound with Aliphatic Aldehydes in Formic Acid.

Aliphatic AldehydeSide ProductYield (%)
Butanal1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone35
5-Propyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione28
Pentanal1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone42
5-Butyl-6-propyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione25

Data synthesized from available literature. Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Pyridodipyrimidine and 5,6-Dialkyl-pyridopyrimidine Side Products

This protocol is for the synthesis of the major side products observed when reacting this compound with aliphatic aldehydes in formic acid.

Materials:

  • This compound

  • Aliphatic aldehyde (e.g., butanal or pentanal)

  • Formic acid (reagent grade)

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add formic acid to the flask to dissolve the starting material.

  • Add the aliphatic aldehyde (4.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A crystalline precipitate of 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone may form.

  • Add a small volume of ethanol to the mixture and stir.

  • Isolate the precipitate by filtration and wash with cold ethanol.

  • The filtrate contains the 5,6-dialkyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which can be purified by column chromatography.

Mandatory Visualization

Reaction_Pathway A This compound I1 Iminium Intermediate A->I1 + R-CHO, H+ P2 1,3,7,9-Tetramethylpyrido [2,3-d: 6,5-d']dipyrimidine-2,4,6,8 (1H,3H,7H,9H)-tetraone A->P2 + Formaldehyde B Aliphatic Aldehyde (R-CHO) B->I1 C Formic Acid (Solvent/Catalyst) C->I1 F Formaldehyde (in situ) C->F Heat I2 Knoevenagel Adduct I1->I2 I3 Michael Adduct I2->I3 + R-CHO I4 Cyclized Intermediate I3->I4 Cyclization P1 5,6-Dialkyl-1,3-dimethylpyrido [2,3-d]pyrimidine-2,4(1H,3H)-dione I4->P1 Oxidation F->P2

Caption: Reaction pathway for the formation of major side products.

Troubleshooting_Workflow Start Reaction of this compound with Aliphatic Aldehyde D1 Low Yield of Desired Product? Start->D1 D2 Unexpected Precipitate/Byproducts? D1->D2 Yes End Successful Synthesis D1->End No D3 Using Formic Acid and Heat? D2->D3 Yes A1 Optimize Reaction Conditions: - Adjust Temperature - Vary Reaction Time - Check Reagent Purity D2->A1 No A2 Characterize Byproducts: - NMR, Mass Spectrometry - Compare with known side products D3->A2 Yes A3 Change Solvent and Temperature: - Use Water at Room Temperature for Bis-uracil Methane Synthesis D3->A3 If Bis-uracil methane is desired A1->End A4 Purification Strategy: - Filter Precipitate - Column Chromatography of Filtrate A2->A4 A3->End A4->End

Caption: Troubleshooting workflow for managing side reactions.

References

Technical Support Center: 6-Amino-1,3-dimethyluracil Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing condensation reactions involving 6-Amino-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in condensation reactions?

A1: this compound is a versatile building block in organic synthesis. The enamine-like character of the C5-position makes it highly nucleophilic and prone to react with various electrophiles, most notably the carbonyl group of aldehydes and ketones. This reactivity is central to the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry.[1] The amino group at the C6-position also exhibits nucleophilicity and can participate in condensation reactions.[2]

Q2: What are the common products formed from the condensation of this compound with aldehydes?

A2: The reaction of this compound with aldehydes can lead to a variety of products depending on the reaction conditions and the stoichiometry of the reactants. Common products include:

  • Bis(this compound-5-yl)methanes: Formed from the condensation of two equivalents of the uracil (B121893) with one equivalent of an aldehyde.[3][4]

  • Pyrido[2,3-d]pyrimidines: These are formed through a cyclocondensation reaction, often in the presence of a compound containing an active methylene (B1212753) group or through self-condensation of the intermediate.[3][5]

  • Pyrimido[4,5-d]pyrimidines: These can be synthesized through a formal [4+2] cycloaddition reaction with imines or in one-pot multi-component reactions.[5][6][7]

Q3: Can this reaction be performed under green chemistry conditions?

A3: Yes, several studies have focused on developing environmentally benign protocols. A highly efficient green synthesis of bis(this compound-5-yl)methanes has been achieved by reacting this compound with various aldehydes in water at room temperature without the need for a catalyst, dehydrating agent, or external heating.[3] Other green approaches utilize water as a solvent and may employ catalysts like FeCl3·6H2O.[8]

Q4: How is the starting material, this compound, typically synthesized?

A4: A common method for the preparation of this compound involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid in the presence of acetic anhydride. The resulting intermediate, 1,3-dimethylcyanoacetylurea, is then cyclized under alkaline conditions to yield the final product.[9][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reactants Ensure the aldehyde has not been oxidized to a carboxylic acid, especially if it is an aromatic aldehyde. Use freshly distilled or purified aldehydes. Verify the purity of the this compound.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. If a reaction is failing in a non-polar solvent, consider switching to a polar protic solvent like ethanol (B145695) or even water, which has been shown to promote the reaction in some cases.[3] For certain cycloadditions, dry DMF might be necessary.[5]
Ineffective Catalyst If using a catalyst, ensure it is active. For acid catalysts like acetic acid or L-proline, check the concentration and consider increasing the loading.[6][11] In some cases, a catalyst may not be required at all.[3]
Suboptimal Temperature Some condensations proceed efficiently at room temperature, while others require heating.[3][11] If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). Monitor for side product formation at higher temperatures.
Product is water-soluble After workup, if the product is not found in the organic layer, it may be soluble in the aqueous layer. Check the aqueous phase for your product.[12]

Issue 2: Formation of Multiple Products/Side Reactions

Possible Cause Troubleshooting Step
Uncontrolled Reaction Conditions Overly aggressive heating or a high concentration of a strong catalyst can lead to side reactions. Try running the reaction at a lower temperature or reducing the catalyst concentration.
Reaction with Solvent Certain solvents can participate in the reaction. For instance, using formic acid as a solvent can lead to the formation of complex pyrido[2,3-d:6,5-d']dipyrimidine structures.[3]
Formation of Schiff Base The amino group at C6 can react with aldehydes to form a Schiff base.[13] If this is not the desired product, reaction conditions may need to be adjusted to favor the C5-condensation, for example, by using a milder catalyst or different solvent.
Oxidation of Product The product may be sensitive to air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
Product is an Insoluble Precipitate The product may precipitate from the reaction mixture. This can simplify isolation by filtration. Ensure the precipitate is washed with an appropriate solvent to remove unreacted starting materials and impurities.[3]
Product is a Complex Mixture If multiple products are formed, column chromatography is often required for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
Product Co-elutes with Starting Material Modify the chromatographic conditions (e.g., change the stationary phase or the solvent gradient) to improve separation. Alternatively, consider a chemical workup step to remove the unreacted starting material before chromatography.

Quantitative Data Summary

Table 1: Condensation of this compound with Aldehydes to form Bis(this compound-5-yl)methanes

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
4-Chlorobenzaldehyde (B46862)NoneWaterRoom Temp15 min98[3]
4-MethylbenzaldehydeNoneWaterRoom Temp20 min96[3]
2-NitrobenzaldehydeNoneWaterRoom Temp30 min94[3]
PropanalNoneWaterRoom Temp45 min90[3]
4-Chlorobenzaldehyde[TMEDA][HSO4]2None8015 min96[4]
4-Hydroxybenzaldehyde[TMEDA][HSO4]2None8025 min90[4]

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound, aldehyde, secondary amineAcetic AcidEthanolRoom Temp2-475-92[6]
6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, non-conjugated imineNoneDry DMFReflux670-95[5]

Experimental Protocols

Protocol 1: Green Synthesis of Bis(4-chlorophenyl)(this compound-5-yl)methane [3]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (2 mmol, 0.310 g) in 10 mL of water.

  • Reaction Initiation: To the stirred solution, add 4-chlorobenzaldehyde (1 mmol, 0.140 g).

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Product Isolation: Upon completion of the reaction (typically within 15 minutes), the solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and then a small amount of ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Acetic Acid Catalyzed Synthesis of Pyrimido[4,5-d]pyrimidines [6]

  • Reactant Mixture: In a 100 mL flask, combine this compound (1 mmol), the desired aldehyde (1 mmol), and a secondary amine (e.g., morpholine, 1.1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add glacial acetic acid (0.5 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, pour the mixture into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimido[4,5-d]pyrimidine (B13093195) product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Reactants: - this compound - Aldehyde/Ketone solvent Choose Solvent: - Water, Ethanol, DMF, etc. start->solvent catalyst Select Catalyst (if any): - Acid, Base, Organocatalyst solvent->catalyst mix Combine Reactants, Solvent, and Catalyst catalyst->mix react Stir at Defined Temperature and Time mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete quench Quench Reaction (if necessary) monitor->quench Complete isolate Isolate Crude Product: - Filtration - Extraction quench->isolate purify Purify Product: - Recrystallization - Chromatography isolate->purify characterize Characterize Product: - NMR, MS, IR purify->characterize end Optimized Product characterize->end

Caption: Experimental workflow for optimizing condensation reactions.

reaction_mechanism r1 This compound intermediate1 Knoevenagel Adduct r1->intermediate1 + Aldehyde aldehyde Aldehyde (R-CHO) intermediate2 Michael Adduct intermediate1->intermediate2 + this compound (Michael Addition) r2 This compound product Bis(uracil-5-yl)methane intermediate2->product - H2O

Caption: Simplified mechanism for bis(uracil-5-yl)methane formation.

troubleshooting_tree start Reaction Issue? low_yield Low/No Yield start->low_yield Yes side_products Side Products start->side_products Yes isolation_problem Isolation Difficulty start->isolation_problem Yes check_reagents Check Reagent Purity low_yield->check_reagents change_solvent Change Solvent low_yield->change_solvent optimize_temp Optimize Temperature low_yield->optimize_temp check_catalyst Check Catalyst Activity low_yield->check_catalyst lower_temp Lower Reaction Temp. side_products->lower_temp reduce_catalyst Reduce Catalyst Conc. side_products->reduce_catalyst inert_atm Use Inert Atmosphere side_products->inert_atm change_workup Modify Workup isolation_problem->change_workup optimize_chrom Optimize Chromatography isolation_problem->optimize_chrom

References

addressing stability issues of 6-Amino-1,3-dimethyluracil in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing stability issues of 6-Amino-1,3-dimethyluracil in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination. For optimal stability, especially to prevent decomposition of the reactive enamine unit, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2] The recommended storage temperature is typically between 2-8°C.

Q2: What solvents are suitable for dissolving this compound?

A2: The solubility of this compound can vary depending on the solvent and temperature. It is generally considered to have limited solubility in many common organic solvents. Based on available data, it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. It is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Q3: What are the known stability issues with this compound in solution?

A3: The primary stability concern with this compound in solution is the reactivity of its enamine functional group, which makes it susceptible to degradation.[2] This degradation can be influenced by several factors, including:

  • pH: The stability of uracil (B121893) and its derivatives can be significantly affected by the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in solution.

Problem Possible Cause Recommended Solution
Precipitation of the compound from solution. The concentration of the compound exceeds its solubility in the chosen solvent at the experimental temperature.- Gently warm the solution to aid dissolution. - Use a co-solvent to increase solubility. - Filter the solution to remove any undissolved material before use. - Re-evaluate the solvent choice and concentration based on solubility data.
Discoloration or appearance of new peaks in analytical chromatograms (e.g., HPLC). Degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - Degas solvents to remove dissolved oxygen, which can promote oxidative degradation. - If possible, work under an inert atmosphere. - Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent or non-reproducible experimental results. Instability of the compound in the experimental medium or under the experimental conditions.- Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, buffer components). - Use a stability-indicating analytical method to monitor the integrity of the compound throughout the experiment. - Consider the use of antioxidants if oxidative degradation is suspected.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve this compound in a suitable solvent and add hydrochloric acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Alkaline Conditions: Dissolve the compound in a suitable solvent and add sodium hydroxide (B78521) (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutral Conditions: Dissolve the compound in purified water and incubate at a controlled temperature (e.g., 60°C) for a defined period.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period, protected from light.

3. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp). A control sample should be kept in the dark at the same temperature.

4. Thermal Degradation:

  • Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a defined period.

Analysis: Following exposure to the stress conditions, analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Visualizations

Logical Workflow for Investigating Stability Issues

Troubleshooting Workflow for this compound Stability A Problem Identified: Inconsistent Results or Degradation B Review Storage and Handling Procedures A->B C Is the compound stored correctly? (Cool, dry, dark, inert atmosphere) B->C D Are solutions prepared fresh? C->D Yes E Correct storage and handling practices C->E No D->E No F Investigate Solution Stability D->F Yes G Perform Forced Degradation Studies (pH, Temp, Light, Oxidation) F->G H Develop/Optimize Stability-Indicating Analytical Method (e.g., HPLC) G->H I Identify Degradation Products and Degradation Pathways H->I J Implement Mitigating Strategies: - Adjust pH - Control Temperature - Protect from Light - Use Antioxidants I->J K Re-evaluate Experiment J->K

Caption: A logical workflow for troubleshooting stability issues with this compound.

Signaling Pathway for Forced Degradation Analysis

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound in Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Photolysis (UV/Vis Light) A->E F Thermal Stress (e.g., 105°C, Solid) A->F G Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Quantify Parent Compound G->H I Detect and Identify Degradation Products G->I J Determine Degradation Rate and Pathways H->J I->J K Establish Stable Conditions J->K

Caption: Experimental workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Microwave-Assisted Solvent-Free Synthesis of Uracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted solvent-free synthesis with 6-Amino-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted solvent-free synthesis for preparing derivatives of this compound?

Microwave-assisted solvent-free synthesis offers several key advantages over classical heating methods. This "green chemistry" approach significantly reduces reaction times, often from hours to mere minutes.[1][2][3][4] By eliminating the need for solvents, it simplifies the work-up and purification process, reduces waste, and avoids the use of potentially toxic and flammable substances.[1][5] This method is also known for improving yields and product purity by minimizing side reactions.[1][2][4]

Q2: Is a completely solvent-free reaction always possible?

While the goal is to eliminate bulk solvents, in some cases, a small amount of a high-boiling point, polar solvent can be added to improve microwave energy absorption and facilitate the reaction. For instance, a few drops of dimethylsulfoxide (DMSO) can be used to wet the reactants.[6]

Q3: What type of microwave reactor is recommended for this synthesis?

For laboratory-scale organic synthesis, it is highly recommended to use a dedicated single-mode microwave reactor.[1] These reactors are designed for safety and provide precise control over reaction parameters such as temperature, pressure, and power, which is crucial for reproducibility and safety.[7] Household microwave ovens are not suitable and can be dangerous for chemical synthesis due to the risk of explosions from rapid, uncontrolled heating of reagents.[7][8]

Q4: How do I monitor the progress of a microwave-assisted reaction?

Reaction progress can be monitored by taking small aliquots of the reaction mixture at different time points (after cooling) and analyzing them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10] This allows for the optimization of reaction time to maximize the yield of the desired product.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Microwave Power Gradually increase the microwave power in small increments. If the reaction struggles to reach the target temperature, a higher power setting may be necessary.[11]
Incorrect Reaction Temperature Start with a temperature approximately 10°C above the temperature used in a conventional method.[11] You can then vary the temperature to find the optimal condition for your specific reaction.
Poor Microwave Absorption If the reactants are poor microwave absorbers, consider adding a small amount of a polar, high-boiling solvent like DMSO to improve energy absorption.[6] Alternatively, using a solid support that absorbs microwaves, such as silica (B1680970) or alumina, can be effective.[2][8]
Decomposition of Reactants or Products High temperatures can lead to decomposition. Try lowering the reaction temperature and monitoring the reaction closely to avoid over-exposure to microwave irradiation.
Inadequate Mixing Ensure proper mixing of the solid reactants before starting the microwave irradiation to ensure a homogeneous reaction mixture.
Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Over-reaction or Degradation Reduce the reaction time and/or temperature.[9] Monitor the reaction progress closely to stop it once the starting material is consumed.
Localized Overheating ("Hot Spots") Ensure the reaction mixture is homogeneous. Using a stirrer bar in the reaction vessel can help distribute the microwave energy more evenly.
Reaction with Atmospheric Moisture If your reactants are sensitive to moisture, ensure they are thoroughly dried before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps
Inactivated Catalyst or Reagent If a catalyst is used, ensure it is fresh and active.[9]
Product Inhibition The product formed may inhibit the reaction. If possible, try to remove the product as it forms, although this can be challenging in a solvent-free setup.
Insufficient Reaction Time The reaction may simply require a longer irradiation time. Increase the reaction time in increments and monitor the progress.[11]

Experimental Protocols

General Procedure for Microwave-Assisted Solvent-Free Synthesis of Spiro Pyridodipyrimidines

This protocol is adapted from the reaction of 1,3-dimethyl-6-aminouracil with cyclic dicarbonyl compounds.[6]

Reactants:

  • 1,3-dimethyl-6-aminouracil

  • Cyclic dicarbonyl compound (e.g., isatin (B1672199) derivatives, ninhydrin, or acenaphthoquinone)[6]

  • Dimethylsulfoxide (DMSO) (optional, a few drops)

Procedure:

  • In a suitable microwave reaction vessel, thoroughly mix 1,3-dimethyl-6-aminouracil and the cyclic dicarbonyl compound in the appropriate stoichiometric ratio.

  • (Optional) Add a few drops of DMSO and mix to wet the reactants.[6]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for a short period (e.g., 3 minutes), potentially in intervals (e.g., 1 minute - 30 seconds - 1 minute).[6]

  • Monitor the reaction progress using TLC analysis.[6]

  • After completion, allow the reaction vessel to cool to room temperature.

  • The solid product can then be purified, for example, by recrystallization from a suitable solvent system like an ethanol/DMSO mixture.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Spiro Pyridodipyrimidines[6]

MethodConditionsTimeYield
Method A (Classical) Reflux in Ethanol/DMSOVaries (hours)Good
Method B (Microwave) Solvent-free, optional DMSO3 minutesExcellent

Note: Specific yield percentages can vary depending on the specific reactants used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants Mix Reactants: This compound + Dicarbonyl Compound Vessel Place in Microwave Vessel Reactants->Vessel Microwave Irradiate Vessel->Microwave Monitor Monitor by TLC Microwave->Monitor Monitor->Microwave Adjust Time/ Power if needed Cooling Cool to RT Monitor->Cooling Reaction Complete Purification Recrystallize Cooling->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for microwave-assisted synthesis.

Troubleshooting_Logic Start Low/No Yield Check_Power Increase Microwave Power? Start->Check_Power Check_Temp Adjust Temperature? Check_Power->Check_Temp No Success Improved Yield Check_Power->Success Yes Check_Absorption Poor Absorption? Check_Temp->Check_Absorption No Check_Temp->Success Yes Add_Solvent Add Polar Solvent (e.g., DMSO) Check_Absorption->Add_Solvent Yes Decomposition Check for Decomposition Check_Absorption->Decomposition No Add_Solvent->Success Lower_Temp_Time Lower Temp/Time Decomposition->Lower_Temp_Time Yes Decomposition->Success No, other issue Lower_Temp_Time->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Catalyst Selection for Multicomponent Reactions Involving 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in multicomponent reactions (MCRs) utilizing 6-amino-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for multicomponent reactions with this compound?

A variety of catalysts are employed, ranging from simple acids and bases to more complex systems. These can be broadly categorized as:

  • Organocatalysts: Metal-free organic molecules like L-Proline and 4-dimethylaminopyridine (B28879) (DMAP) are often used.[1][2]

  • Acid Catalysts: Brønsted acids (e.g., HCl) and Lewis acids (e.g., Yb(OTf)₃, InCl₃) are effective for reactions like the Biginelli reaction.[3][4]

  • Nanocatalysts: Materials such as nanocrystalline MgO and sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) offer high activity and potential for reusability.[1][2]

  • Ionic Liquids: N,N,N',N'-tetramethylethylenediaminium ([TMEDA][HSO₄]₂) has been used as an efficient and reusable catalyst.[5]

  • Heterogeneous Catalysts: Solid-supported catalysts like KF-alumina or magnetic nanoparticles (e.g., SSA-MNPs) simplify product purification as they can be easily filtered off.[1][5]

Q2: How do I select the optimal catalyst for my specific reaction?

Catalyst selection is critical and depends on the specific MCR and desired outcome.[1] Consider the following factors:

  • Reaction Type: For the synthesis of pyrido[2,3-d]pyrimidines, catalysts like nanocrystalline MgO or diammonium hydrogen phosphate (B84403) (DAHP) have shown high efficiency.[1] For bis(uracilyl)methanes, ionic liquids or simple acids like acetic acid can be effective.[5]

  • Reaction Conditions: If aiming for green chemistry principles, consider catalysts that work well in water or under solvent-free conditions, such as β-cyclodextrin-SO₃H or nanocrystalline MgO.[1][5] For rapid synthesis, microwave-assisted methods with catalysts like sulfamic acid can significantly shorten reaction times.[6]

  • Substrate Scope: The electronic and steric properties of your other reactants (e.g., aldehydes) may influence catalyst choice. A preliminary catalyst screening with a small set of representative catalysts is often beneficial.

  • Catalyst Reusability: If scalability and cost are concerns, heterogeneous catalysts or magnetically separable nanocatalysts are advantageous as they can often be recovered and reused for several cycles without significant loss of activity.[5][7]

Q3: My reaction is sluggish or gives a low yield. What are the first troubleshooting steps?

Low yields are a common issue stemming from several factors.[3] First, verify the purity of your this compound and other reagents, as impurities can act as catalyst poisons.[3][8] Next, ensure your reaction conditions are optimal. This includes temperature, solvent, and catalyst loading. For oxygen-sensitive catalysts like palladium complexes (used in related pyrimidine (B1678525) syntheses), maintaining an inert atmosphere is crucial.[3] Finally, consider that the catalyst itself may have deactivated.

Q4: How can I minimize the formation of side products?

The formation of side products often occurs due to competing reactions, such as the self-condensation of aldehydes.[3] Using a more efficient catalyst can accelerate the desired multicomponent reaction over these competing pathways.[3] Optimizing the reaction temperature is also key; excessively high temperatures can sometimes promote side reactions.[3]

Catalyst Performance Data

The efficiency of various catalysts in MCRs involving this compound or structurally similar aminouracils is summarized below.

CatalystOther ReactantsSolventTemperature (°C)TimeYield (%)Reference
Nanocrystalline MgO Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh Efficiency[1]
Diammonium Hydrogen Phosphate (DAHP) Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[1]
[TMEDA][HSO₄]₂ AldehydesNot SpecifiedNot SpecifiedShortExcellent[5]
β-cyclodextrin-SO₃H Aromatic AldehydesWater10020 - 120 min84 - 92[5]
4-dimethyl aminopyridine (DMAP) Aromatic Aldehydes, CyanoacetamideDMFUltrasonicNot Specified81 - 93[2]
Triethylamine (TEA) Aromatic Aldehydes, MalononitrileAqueous Ethanol (B145695)MildShort85 - 95[2]

Troubleshooting Guides

Problem: Low Yield or No Product

This is a frequent issue that can often be resolved by systematically investigating the catalyst, reagents, and reaction conditions.

G start Start: Low or No Yield cat_check 1. Catalyst Issues start->cat_check reagent_check 2. Reagent Issues start->reagent_check cond_check 3. Condition Issues start->cond_check cat_q Is the catalyst active? Is loading optimal? cat_check->cat_q reagent_q Are reagents pure? Are concentrations correct? reagent_check->reagent_q cond_q Is temperature/time optimal? Is the solvent appropriate? cond_check->cond_q sol_cat Solution: - Use fresh catalyst - Screen catalyst loading - Check for poisons cat_q->sol_cat No sol_reagent Solution: - Purify starting materials - Verify stoichiometry - Use high-purity solvent reagent_q->sol_reagent No sol_cond Solution: - Optimize temperature - Increase reaction time - Screen different solvents cond_q->sol_cond No

Caption: A troubleshooting workflow for low-yield multicomponent reactions.

Q&A Guide for Low Yields

  • Q: My reaction starts but stops before completion. What is happening?

    • A: This often indicates catalyst deactivation.[8] Common causes include impurities in the reagents or solvent that act as catalyst poisons (e.g., sulfur or certain nitrogen compounds).[3][8] Ensure all materials are purified, solvents are anhydrous and degassed if necessary, and consider if the reaction temperature is too high, causing thermal degradation of the catalyst.[3][8]

  • Q: I am not getting any product. Where should I start?

    • A: First, re-verify your experimental setup and the identity and purity of your starting materials. Confirm that the catalyst is active; if it's old or has been improperly stored, it may have lost its efficacy. Prepare a fresh batch or use a new container of catalyst.[8] Also, double-check the stoichiometry of your reactants.

  • Q: The literature reports a 95% yield, but I am only getting 40%. Why?

    • A: Reproducibility issues can arise from subtle differences in reaction conditions.[8] Pay close attention to the solvent purity, as trace amounts of water or other impurities can drastically affect catalyst performance.[8] Ensure precise temperature control, as some reactions are highly sensitive to fluctuations.[8] Finally, if using an air-sensitive catalyst, ensure your technique for maintaining an inert atmosphere is rigorous.[3][8]

Experimental Protocols

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives via Conventional Heating

This protocol describes a general method for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives using DAHP as a catalyst.[1]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Diammonium Hydrogen Phosphate (DAHP) (10 mol%)

  • Aqueous Ethanol

  • Standard reflux apparatus (round-bottom flask, condenser)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and DAHP (10 mol%).

  • Add aqueous ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete (typically indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Quench the reaction by adding cold water. This will often cause the product to precipitate.

  • Collect the solid product by filtration, wash it with cold water, and then a small amount of cold ethanol.

  • If necessary, purify the crude product further by recrystallization or column chromatography.

Visualizations

General Experimental Workflow

The one-pot synthesis of heterocyclic compounds from this compound generally follows a straightforward workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Mix Reactants: - this compound - Aldehyde - Active Methylene Cmpd. b Add Catalyst & Solvent a->b c Apply Energy (Heating / MW Irradiation) b->c d Monitor via TLC/LC-MS c->d e Cool & Quench with Water d->e f Filter or Extract Product e->f g Purify (Recrystallization / Chromatography) f->g h h g->h Final Product

Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

Simplified Reaction Pathway

The synthesis of pyrido[2,3-d]pyrimidines proceeds through a domino sequence of reactions, initiated by the catalyst.[1][2]

G A Aldehyde + Active Methylene Cmpd. B Knoevenagel Condensation A->B Catalyst C α,β-Unsaturated Intermediate B->C E Michael Addition C->E D This compound D->E F Adduct Intermediate E->F G Cyclization & Dehydration F->G H Final Product (Pyrido[2,3-d]pyrimidine) G->H

Caption: A simplified pathway for catalyzed three-component pyrido[2,3-d]pyrimidine synthesis.

References

preventing decomposition of 6-Amino-1,3-dimethyluracil at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dimethyluracil, focusing on preventing its decomposition at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

This compound is a relatively thermally stable compound. Its melting point is reported to be approximately 295°C, at which point it also undergoes decomposition[1]. The presence of the enamine functional group contributes to its chemical reactivity and is a potential site for thermal degradation[2].

Q2: What are the primary factors that can cause the decomposition of this compound at high temperatures?

The primary factors contributing to the thermal decomposition of this compound include:

  • High Temperatures: Temperatures approaching or exceeding its decomposition point of 295°C will induce breakdown.

  • Oxidative Environments: The presence of oxygen can facilitate oxidative degradation pathways, especially at elevated temperatures.

  • Presence of Catalytic Impurities: Certain metal ions or acidic/basic impurities can catalyze decomposition reactions.

  • Prolonged Heating: Even at temperatures below the decomposition point, extended exposure to heat can lead to gradual degradation.

Q3: Are there any known decomposition products of this compound?

Q4: How can I minimize the decomposition of this compound during my experiments?

To minimize decomposition, consider the following strategies:

  • Temperature Control: Maintain experimental temperatures well below the decomposition temperature of 295°C whenever possible.

  • Inert Atmosphere: Conducting reactions or processes under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation.

  • Use of High-Purity Materials: Ensure the purity of this compound and all other reagents to avoid catalytic impurities.

  • Minimize Reaction/Heating Time: Reduce the duration of exposure to high temperatures to limit the extent of potential decomposition.

  • Solvent Selection: Choose a high-boiling, inert solvent that does not promote degradation. Aprotic polar solvents are often a good choice for similar compounds.

  • Consider Stabilizers: In some applications, the addition of thermal stabilizers or antioxidants may be beneficial.

Troubleshooting Guides

Issue 1: Discoloration of this compound upon heating.

  • Possible Cause: Discoloration, such as yellowing or browning, is often an initial sign of thermal decomposition. This can be due to the formation of conjugated systems or minor degradation products.

  • Troubleshooting Steps:

    • Verify Temperature: Double-check the accuracy of your temperature monitoring and control equipment. Ensure the set temperature is not exceeding the intended value.

    • Implement Inert Atmosphere: If not already in use, perform the heating process under a continuous flow of an inert gas like nitrogen or argon to exclude oxygen.

    • Assess Purity: Analyze the starting material for impurities that might be catalyzing the discoloration. Purification of the this compound may be necessary.

    • Reduce Heating Time: Minimize the time the compound is held at the elevated temperature.

Issue 2: Unexpected side products observed in reactions involving this compound at high temperatures.

  • Possible Cause: The formation of unexpected side products can be a result of the decomposition of this compound, with the resulting fragments reacting with other components in the reaction mixture.

  • Troubleshooting Steps:

    • Analyze Byproducts: If possible, identify the structure of the side products using techniques like GC-MS or LC-MS. This can provide clues about the decomposition pathway.

    • Lower Reaction Temperature: Investigate if the desired reaction can proceed at a lower temperature to minimize decomposition.

    • Use a Stabilizer: Consider the addition of a small amount of a radical scavenger or antioxidant to inhibit decomposition pathways that may be free-radical in nature.

    • Optimize Solvent: Experiment with different high-boiling point solvents to see if the solvent is influencing the decomposition.

Data on Thermal Stability and Stabilization

Table 1: Thermal Properties of this compound

PropertyValueReference
Melting Point295 °C (decomposes)[1]
Molecular Weight155.15 g/mol [4]
AppearanceWhite to off-white crystalline powder

Table 2: Potential Stabilization Strategies and Their Effectiveness

Stabilization StrategyEffectiveness (Qualitative)Key Considerations
Inert Atmosphere (Nitrogen, Argon) HighEssential for preventing oxidation-related decomposition pathways.
Radical Scavengers (e.g., BHT, TEMPO) Moderate to HighCan be effective in preventing free-radical chain reactions that lead to decomposition. Compatibility with the reaction system must be verified.[5]
High-Purity Solvents ModerateReduces the presence of catalytic impurities that can lower the decomposition temperature.
Temperature Control HighThe most critical factor. Maintaining temperatures well below 295°C is paramount.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

This protocol outlines the use of TGA to determine the onset of decomposition of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 30°C.

  • Heating Program:

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Evaluating the Effectiveness of a Stabilizer using TGA

This protocol can be used to compare the thermal stability of this compound with and without a potential stabilizer.

  • Sample Preparation:

    • Prepare a physical mixture of this compound and the chosen stabilizer (e.g., 99:1 or 95:5 w/w).

    • Ensure the mixture is homogeneous.

  • TGA Analysis:

    • Run a TGA experiment on the mixture following the same procedure as in Protocol 1.

    • Run a separate TGA experiment on a pure sample of this compound as a control.

  • Data Comparison:

    • Overlay the TGA curves of the pure sample and the stabilized mixture.

    • An effective stabilizer will result in a higher onset temperature of decomposition for the mixture compared to the pure compound.

Protocol 3: Identification of Decomposition Products by GC-MS

This protocol provides a method to identify volatile and semi-volatile decomposition products.

  • Sample Preparation:

    • Place a small amount (1-2 mg) of this compound in a pyrolysis tube or a sealed vial.

    • Heat the sample at a temperature above its decomposition point (e.g., 300-350°C) for a short period (e.g., 1-5 minutes) under an inert atmosphere.

  • GC-MS Analysis:

    • Introduce the vapor phase from the heated sample into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of potential decomposition products.

    • Acquire mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Decomposition_Pathway cluster_conditions Decomposition Triggers High_Temperature High Temperature (>295°C) 6-ADMU This compound High_Temperature->6-ADMU Initiates Oxidative_Atmosphere Oxidative Atmosphere (Presence of O2) Oxidative_Atmosphere->6-ADMU Accelerates Decomposition_Products Decomposition Products (e.g., smaller volatile fragments, ring-opened structures) 6-ADMU->Decomposition_Products Leads to

Caption: Factors leading to the decomposition of this compound.

Experimental_Workflow Start Experiment with This compound at high temperature Observe_Decomposition Observe signs of decomposition? (e.g., discoloration, side products) Start->Observe_Decomposition Troubleshooting Implement Troubleshooting Steps: - Lower Temperature - Use Inert Atmosphere - Add Stabilizer Observe_Decomposition->Troubleshooting Yes End Proceed with Experiment Observe_Decomposition->End No Analyze_Results Analyze Results: - TGA for stability - GC-MS for byproducts Troubleshooting->Analyze_Results Success Decomposition Minimized Analyze_Results->Success Success->End

Caption: A logical workflow for troubleshooting the thermal decomposition of this compound.

References

Technical Support Center: Scaling Up 6-Amino-1,3-dimethyluracil Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Amino-1,3-dimethyluracil.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the production of this compound, from synthesis to purification.

Synthesis & Reaction Optimization

Question 1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a common issue. The primary causes often revolve around reaction conditions, reagent quality, and the presence of water. Here’s a step-by-step troubleshooting guide:

  • Moisture Control is Critical: The condensation reaction between cyanoacetic acid and 1,3-dimethylurea (B165225) is highly sensitive to water. The presence of moisture can lead to unwanted side reactions and a significant decrease in yield.[1]

    • Actionable Advice:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents and reagents.

      • Consider dehydrating cyanoacetic acid, for instance, through vacuum distillation, before the reaction.[1]

  • Reaction Temperature and Time: Both the condensation and subsequent cyclization steps are temperature-dependent.

    • Condensation: Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and intermediates. A typical temperature range for the condensation reaction is between 58-62°C, reaching up to 95-98°C.

    • Cyclization: This step is often performed at a higher temperature, for example, 90-95°C, to ensure complete ring closure.[1]

    • Actionable Advice:

      • Carefully monitor and control the temperature at each stage of the reaction.

      • Optimize reaction times by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • pH of the Cyclization Step: The cyclization to form the uracil (B121893) ring is typically carried out under alkaline conditions. The pH must be carefully controlled to facilitate the reaction without causing degradation of the product.

    • Actionable Advice:

      • Maintain the pH of the reaction mixture within the optimal range, which is often between 9 and 10.[1]

      • Use a suitable base, such as a liquid alkali solution, and add it dropwise to control the pH.

  • Purity of Starting Materials: The purity of cyanoacetic acid and 1,3-dimethylurea can significantly impact the reaction outcome.

    • Actionable Advice:

      • Use high-purity starting materials.

      • Consider purifying the starting materials if their quality is uncertain.

Question 2: I am observing the formation of significant byproducts in my reaction. What are the common impurities and how can I minimize their formation?

Answer:

Side reactions can lead to the formation of various impurities, complicating purification and reducing the overall yield. While specific impurity profiles can vary, here are some common issues and mitigation strategies:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Mitigation: As discussed in the previous question, optimizing reaction time, temperature, and reagent stoichiometry can improve conversion rates.

  • Side Reactions of Cyanoacetic Acid: Cyanoacetic acid can undergo self-condensation or decomposition, especially at elevated temperatures.

    • Mitigation: Maintain strict temperature control during the reaction.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the intermediate, 1,3-dimethylcyanoacetylurea.

    • Mitigation: Ensure anhydrous reaction conditions.

Purification and Isolation

Question 3: I am struggling with the purification of this compound at a larger scale. What are the recommended methods?

Answer:

Scaling up purification presents challenges in maintaining purity and yield. The following methods are commonly employed for this compound:

  • Crystallization: This is a highly effective method for purifying the final product.[2]

    • Actionable Advice:

      • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and low solubility at room temperature for efficient crystallization. Water is a commonly used solvent for recrystallization.

      • Cooling Rate: Control the cooling rate to influence crystal size and purity. Slower cooling generally leads to larger, purer crystals.

      • Seeding: Introducing a small amount of pure product (seed crystals) can help induce crystallization and control crystal size.

  • Centrifugation: This is a key step for isolating the solid product from the reaction mixture or crystallization solvent.[1]

    • Actionable Advice:

      • Optimize the centrifugation speed and time to ensure efficient separation of the solid from the liquid.

      • Wash the isolated solid with a suitable solvent to remove residual impurities.

  • Vacuum Distillation: This technique is often used to remove solvents and volatile impurities.[1]

    • Actionable Advice:

      • Carefully control the vacuum pressure and temperature to avoid product decomposition.

Question 4: The color of my final product is off-white to yellowish, but I need a purer, white powder. What could be the cause and how can I improve the color?

Answer:

An off-white or yellowish color often indicates the presence of impurities.

  • Potential Causes:

    • Residual Solvents or Starting Materials: Incomplete removal of colored starting materials or solvents.

    • Degradation Products: The product may degrade slightly under harsh reaction or purification conditions (e.g., high temperatures, extreme pH).

    • Oxidation: Exposure to air during processing or storage can sometimes lead to color formation.

  • Troubleshooting Steps:

    • Improve Purification:

      • Perform an additional recrystallization step.

      • Consider a wash with a suitable solvent that can dissolve the colored impurities without dissolving the product.

    • Optimize Drying: Ensure the product is thoroughly dried to remove all residual solvents.

    • Inert Atmosphere: If oxidation is suspected, consider processing and storing the material under an inert atmosphere (e.g., nitrogen or argon).

II. Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BCondition C
Condensation Temp. 58-62°C60°C70-80°C
Cyclization Temp. 90-95°C80-90°C100°C
Cyclization pH 9-9.59-1010-11
Reaction Time Staged, short intervals4-5 hours3-4 hours
Purification Method Vacuum Distillation, CentrifugationCentrifugation, DryingRecrystallization
Reported Purity >91%HighHigh
Reference [1]

Note: This table is a compilation of data from various sources and should be used as a general guideline. Optimal conditions may vary depending on the specific experimental setup and scale.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on common synthesis routes.

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Liquid alkali solution (e.g., 32% NaOH)

  • Anhydrous solvents

Procedure:

  • Preparation of Anhydrous Cyanoacetic Acid:

    • If starting with aqueous cyanoacetic acid, perform a vacuum distillation to remove water.

  • Condensation Reaction:

    • In a dry reaction vessel, add the dehydrated cyanoacetic acid.

    • Cool the vessel to 6-8°C.

    • Add a condensing agent and acetic anhydride.

    • Slowly add 1,3-dimethylurea while stirring.

    • Gradually heat the reaction mixture to 58-62°C and then to 95-98°C, holding at each temperature for a specified time.

  • Isolation of Intermediate:

    • After the condensation is complete, perform a vacuum distillation to remove volatile components and obtain 1,3-dimethylcyanoacetylurea.

  • Cyclization Reaction:

    • Transfer the 1,3-dimethylcyanoacetylurea to a new reaction vessel.

    • Heat the vessel to 40-45°C and begin stirring.

    • Slowly add the liquid alkali solution dropwise until the pH reaches 9-9.5.

    • Stir for 10-12 minutes at 40-45°C.

    • Heat the reaction to 90-95°C and stir for an additional 18-20 minutes.[1]

  • Isolation and Drying:

    • Cool the reaction mixture and isolate the solid product by centrifugation.

    • Wash the solid with a suitable solvent.

    • Dry the product at 40-45°C to obtain this compound.

IV. Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_process Process Steps cluster_purification Purification start1 Cyanoacetic Acid dehydration Dehydration (Vacuum Distillation) start1->dehydration start2 1,3-Dimethylurea condensation Condensation (with Acetic Anhydride) start2->condensation dehydration->condensation intermediate 1,3-Dimethyl- cyanoacetylurea condensation->intermediate cyclization Cyclization (Alkaline conditions) intermediate->cyclization centrifugation Centrifugation cyclization->centrifugation drying Drying centrifugation->drying end_product This compound drying->end_product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture in Reagents/Glassware start->check_moisture check_temp Verify Reaction Temperatures start->check_temp check_ph Confirm Cyclization pH start->check_ph check_purity Assess Starting Material Purity start->check_purity solution_moisture Implement Anhydrous Techniques check_moisture->solution_moisture Moisture Detected solution_temp Optimize Temperature Profile check_temp->solution_temp Deviation Found solution_ph Adjust Base Addition check_ph->solution_ph pH out of Range solution_purity Purify Starting Materials check_purity->solution_purity Impurities Present

References

Technical Support Center: Work-up Procedures for Reactions with 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dimethyluracil. The following information addresses common issues encountered during the work-up of various reactions involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My product, a derivative of bis(this compound-5-yl)methane, is not precipitating out of the aqueous reaction mixture. What should I do?

A1: Incomplete precipitation can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Cooling: Ensure the reaction mixture is thoroughly cooled. Precipitation of many organic compounds from water is temperature-dependent. Try cooling the mixture in an ice bath for an extended period (30-60 minutes).

  • Seeding: If you have a small amount of the pure product from a previous batch, add a seed crystal to the solution to induce crystallization.

  • Solvent Volume: The volume of water might be too large, keeping your product dissolved. If possible, try to reduce the volume by evaporation under reduced pressure, being careful not to evaporate to dryness if the product is unstable to heat.

  • Salting Out: Increase the ionic strength of the aqueous solution by adding a saturated solution of sodium chloride (brine). This can decrease the solubility of your organic product, promoting precipitation.

  • Extraction: If precipitation fails, you may need to perform a liquid-liquid extraction. Use a suitable organic solvent in which your product is soluble, such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with water and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Q2: I've successfully precipitated my product, but it's a very fine powder that's difficult to filter and wash. How can I handle this?

A2: Fine precipitates can clog filter paper and make washing inefficient. Consider these options:

  • Change of Solvent for Recrystallization: Instead of direct filtration, you might collect the crude solid and recrystallize it from a suitable solvent system. For many derivatives of this compound, recrystallization from ethanol (B145695) or a mixture of ethanol and water is effective.[1] This will likely result in larger crystals that are easier to handle.

  • Centrifugation: For very fine solids, centrifugation can be more effective than filtration. After centrifuging, you can decant the supernatant and wash the solid pellet with a small amount of cold solvent.

  • Filter Aid: Use a filter aid like Celite®. Prepare a small pad of Celite® over the filter paper in your funnel. This will help to prevent the fine particles from clogging the pores of the filter.

Q3: During the work-up of my pyrimido[4,5-b]quinoline synthesis, I'm getting an emulsion during the extraction step. How can I break it?

A3: Emulsions are a common problem in extractions, especially when dealing with basic nitrogen-containing compounds. Here are some techniques to break an emulsion:

  • Patience: Sometimes, simply letting the separatory funnel stand for a while (10-30 minutes) can allow the layers to separate.

  • Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. You can also try to gently stir the emulsion with a glass rod.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can sometimes break the emulsion by disrupting the interface.

  • Change of Solvent: Adding a small amount of a different organic solvent with a different density might help to break the emulsion.

Q4: My final product has a persistent color, even after recrystallization. What are the likely impurities and how can I remove them?

A4: Colored impurities in reactions involving this compound can arise from starting materials or side products.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Be sure to use it sparingly, as it can also adsorb your product. After a brief heating period, filter the hot solution through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system will depend on the polarity of your product and the impurities.

  • Oxidized Byproducts: The amino group in this compound can be susceptible to oxidation. Ensure your reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if your product is sensitive to air.

Experimental Protocols & Data

Synthesis of bis(this compound-5-yl)methanes

This protocol describes a general, environmentally friendly procedure for the synthesis of bis(this compound-5-yl)methanes.

Experimental Procedure:

  • In a round-bottom flask, suspend this compound (2 mmol) and the desired aldehyde (1 mmol) in water (10 mL).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 20-120 minutes), the solid product precipitates out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure bis(this compound-5-yl)methane derivative. Many syntheses report that no further purification by chromatography is needed.[2]

Quantitative Data:

Product TypeReaction Time (min)Yield (%)
bis(this compound-5-yl)methanes20 - 12084 - 92
Synthesis of pyrimido[4,5-b]quinolines

This protocol outlines a common method for the synthesis of pyrimido[4,5-b]quinoline derivatives.

Experimental Procedure:

  • To a solution of an aromatic aldehyde (1 mmol) and dimedone (1 mmol) in chloroform (B151607) (10 mL), add this compound (1 mmol) and a catalytic amount of trityl chloride (10 mol%).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from 70% aqueous ethanol to yield the pure pyrimido[4,5-b]quinoline.[1]

Quantitative Data:

Product TypeYield (%)
pyrimido[4,5-b]quinolines75 - 95

Visualizations

experimental_workflow_bis_uracil cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 This compound reaction Stir at Room Temp. reactant1->reaction reactant2 Aldehyde reactant2->reaction solvent Water solvent->reaction precipitation Precipitation reaction->precipitation filtration Filtration precipitation->filtration washing Wash with Water & Ethanol filtration->washing drying Drying washing->drying product Pure Product drying->product

Caption: Workflow for the synthesis of bis(this compound-5-yl)methanes.

experimental_workflow_pyrimidoquinoline cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 This compound reaction Reflux reactant1->reaction reactant2 Aromatic Aldehyde reactant2->reaction reactant3 Dimedone reactant3->reaction catalyst Trityl Chloride catalyst->reaction solvent Chloroform solvent->reaction solvent_removal Solvent Removal reaction->solvent_removal recrystallization Recrystallization (70% aq. EtOH) solvent_removal->recrystallization product Pure Product recrystallization->product troubleshooting_logic start Work-up Issue? issue1 No Precipitation start->issue1 Yes issue2 Fine Precipitate start->issue2 Yes issue3 Emulsion start->issue3 Yes issue4 Colored Product start->issue4 Yes solution1a Cool Mixture issue1->solution1a solution1b Add Seed Crystal issue1->solution1b solution1c Reduce Volume issue1->solution1c solution1d Salt Out issue1->solution1d solution1e Extract issue1->solution1e solution2a Recrystallize issue2->solution2a solution2b Centrifuge issue2->solution2b solution2c Use Filter Aid issue2->solution2c solution3a Wait issue3->solution3a solution3b Add Brine issue3->solution3b solution3c Gentle Swirling issue3->solution3c solution4a Activated Charcoal issue4->solution4a solution4b Column Chromatography issue4->solution4b

References

Validation & Comparative

Comparative Analysis of 6-Amino-1,3-dimethyluracil and Other Uracil Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Amino-1,3-dimethyluracil and other key uracil (B121893) derivatives. It includes a summary of their synthesis, biological activities supported by experimental data, and an overview of their mechanisms of action.

Introduction to Uracil and Its Derivatives

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are a class of pyrimidine (B1678525) compounds that have garnered significant attention in medicinal chemistry. The versatile structure of the uracil scaffold allows for modifications at various positions, leading to a diverse range of biological activities. These derivatives are explored for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. This compound is a key intermediate in the synthesis of many of these biologically active molecules. This guide will focus on a comparative analysis of this compound and other notable uracil derivatives, highlighting their performance based on available experimental data.

Synthesis of this compound and Derivatives

The synthesis of this compound is a critical first step in the development of more complex, biologically active derivatives. Several synthetic routes have been established, with the most common involving the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid.

General Synthesis Protocol for this compound

A widely employed method for the synthesis of this compound involves the reaction of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride (B1165640). The resulting intermediate, dimethylcyanoacetylurea, undergoes cyclization under alkaline conditions to yield this compound.[1][2]

Experimental Protocol:

  • Condensation: Dehydrated cyanoacetic acid is added to a reaction vessel and cooled. A condensing agent (e.g., 1,3-dicyclohexylcarbodiimide) and acetic anhydride are introduced with stirring. 1,3-dimethylurea is then added in stages.

  • Isolation of Intermediate: The reaction mixture is subjected to vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

  • Cyclization: The intermediate is dissolved in a suitable solvent, and the temperature is controlled. A base (e.g., liquid alkali) is added dropwise until the pH reaches 9-9.5. The mixture is heated to induce cyclization.

  • Purification: The reaction mixture is centrifuged, and the resulting solid is dried to yield this compound.[2]

A visual representation of a typical synthesis workflow is provided below.

G Synthesis Workflow for this compound cluster_synthesis Synthesis 1_3_dimethylurea 1,3-Dimethylurea condensation Condensation (Acetic Anhydride) 1_3_dimethylurea->condensation cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->condensation intermediate 1,3-Dimethylcyanoacetylurea condensation->intermediate cyclization Cyclization (Alkaline conditions) intermediate->cyclization product This compound cyclization->product

A simplified workflow for the synthesis of this compound.

Comparative Biological Activity

Uracil derivatives have been extensively studied for a variety of biological activities. This section compares the performance of this compound-derived compounds with other notable uracil derivatives in anticancer, antibacterial, and antiviral assays.

Anticancer Activity

Uracil derivatives, most notably 5-Fluorouracil (5-FU), are mainstays in cancer chemotherapy.[3] Research into other derivatives aims to improve efficacy and reduce side effects.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
5-Fluorouracil A431MTT Assay47.02 ± 0.65[4]
HT29MTT Assay85.37 ± 1.81[4]
HeLaMTT Assay43.34 ± 2.77[4]
MCF-7MTT Assay25[5]
U-359 (Synthetic Uracil Analog) MCF-7MTT Assay3.8[5]
(RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) MCF-7Not specified5 (effective dose)[6]
1-(3-phenoxybenzyl)-5-(phenylamino)uracil Not specifiedNot specified2.3[7]
1-(2-methylbenzyl)-5-(phenylamino)uracil Not specifiedNot specified12[7]
Compound 19j (a pyrido[2,3-d]pyrimidine (B1209978) derivative) Not specifiedNot specified1.1[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

A derivative of this compound, when condensed with other moieties, has shown significant antimicrobial and antidiarrheal activity. For instance, a derivative exhibited an IC50 of 9.37 µg/mL against Staphylococcus aureus MTCC 96 and 2.34 µg/mL against Staphylococcus aureus MLS 16 MTCC 2940.[7]

Antibacterial Activity

Several 6-aminouracil (B15529) derivatives have demonstrated potent antibacterial properties.

Compound/DerivativeBacteriaMIC (µg/mL)Reference
Compound 15c (a 6-aminouracil derivative) Bacillus subtilisNot specified (IC50 = 23.2 ± 0.23 mm)[7]
Streptococcus pneumoniaeNot specified (IC50 = 16.3 ± 0.15 mm)[7]
Compound 16 (a 6-aminouracil derivative) Escherichia coli1.9[8]
Salmonella sp.1.5[8]
Pseudomonas sp.2.1[8]
Staphylococcus aureus2.6[8]
Bacillus sp.2.1[8]
Candida albicans0.82[8]
Aspergillus flavus1.2[8]
Ciprofloxacin (Reference) Staphylococcus aureus MTCC 96Not specified (IC50 = 0.58 µg/mL)[7]

Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antibacterial efficacy. The data is from various sources and direct comparison should be made with caution.

Antiviral Activity

N1 and N3-disubstituted uracil derivatives have been investigated as non-nucleoside inhibitors of viral enzymes.

Compound/DerivativeVirus/EnzymeAssay TypeEC50 (µM)Reference
1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil (19) HIV-1Cell Culture0.27[9][10]
N1,N3-disubstituted uracil derivatives SARS-CoV-2 RdRpEnzyme Inhibition-[11][12]

Note: EC50 (Half-maximal effective concentration) is a measure of a drug's potency. The study on SARS-CoV-2 inhibitors did not provide specific EC50 values but demonstrated inhibitory activity.[11][12]

Mechanism of Action and Signaling Pathways

The biological effects of uracil derivatives are mediated through various mechanisms, often involving interference with nucleic acid synthesis or modulation of key signaling pathways.

Anticancer Mechanism

The anticancer activity of many uracil derivatives, including the well-known 5-Fluorouracil, stems from their ability to inhibit thymidylate synthase, a critical enzyme in the DNA synthesis pathway. This leads to cell cycle arrest and apoptosis.[3] Other derivatives may act on different targets. For example, the synthetic derivative (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) was found to decrease the expression of cyclin D1 and Cdk1 proteins and increase p21 and p27 proteins in MCF-7 breast cancer cells, leading to G0/G1 and G2/M cell cycle arrest and subsequent apoptosis.[6]

The following diagram illustrates a simplified mechanism of action for uracil derivatives in cancer cells.

G Simplified Anticancer Mechanism of Uracil Derivatives cluster_mechanism Mechanism of Action Uracil_Derivative Uracil Derivative (e.g., 5-FU) Thymidylate_Synthase Thymidylate Synthase Uracil_Derivative->Thymidylate_Synthase Inhibits DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

A diagram of the inhibitory effect of some uracil derivatives on DNA synthesis.
Antiviral Mechanism

In the context of antiviral activity, N1,N3-disubstituted uracil derivatives have been shown to act as non-nucleoside inhibitors of viral reverse transcriptase (RT), such as in HIV-1.[9][10] More recently, these derivatives have also been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting a broad-spectrum antiviral potential.[11][12]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of biologically active uracil derivatives. While direct comparative data for this compound itself is limited, its derivatives have demonstrated significant potential in anticancer, antibacterial, and antiviral applications. The performance of these derivatives, as indicated by IC50, MIC, and EC50 values from various studies, suggests that targeted modifications of the uracil scaffold can lead to potent and selective therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further drug development. The diverse mechanisms of action, from enzyme inhibition to modulation of cell cycle pathways, underscore the therapeutic promise of this class of compounds.

References

A Comparative Guide to the Purity Validation of 6-Amino-1,3-dimethyluracil by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, ensuring the purity of intermediates is paramount. 6-Amino-1,3-dimethyluracil is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides a comparative overview of two powerful analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Purity Validation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components in a mixture.[1] It is a comparative technique that determines the relative percentage of the main compound and its impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that can provide both structural confirmation and a direct quantification of a substance against a certified reference material, without the need for a sample-specific reference standard.[2][3]

This guide will delve into the experimental protocols for both methods, present comparative data, and discuss the relative strengths and weaknesses of each technique for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the purity determination of non-volatile compounds like this compound. A typical manufacturer specification for this compound indicates a chromatographic purity of ≥99.0%.[4] The method involves separating the compound from its potential impurities on a stationary phase with a liquid mobile phase, followed by detection, most commonly by UV absorbance for uracil (B121893) derivatives.

Experimental Protocol: HPLC

This protocol is a representative method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for the separation of uracil derivatives.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: A mixture of Water and Acetonitrile (e.g., 80:20 v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of sample diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of sample diluent to get a concentration of 0.1 mg/mL.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: HPLC

Table 2: Illustrative HPLC Purity Data for this compound

Sample IDRetention Time (min)Peak AreaArea %
Batch A
Impurity 14.515000.05
This compound10.2298500099.50
Impurity 212.8105000.35
Impurity 315.130000.10
Total 3000000 100.00
Batch B
Impurity 14.525000.08
This compound10.2295800098.60
Impurity 212.8225000.75
Impurity 315.1120000.40
Impurity 418.350000.17
Total 3000000 100.00

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance.[2][3] By integrating the signals of the target compound against a known amount of an internal standard with a certified purity, a direct and accurate purity value can be obtained.

Experimental Protocol: ¹H-NMR

This protocol provides a general procedure for the quantitative ¹H-NMR analysis of this compound.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Reagents and Solutions:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent.

  • Internal Standard (IS): Maleic acid is a common internal standard for qNMR in DMSO-d₆ due to its chemical stability and well-resolved singlet peak. Ensure the internal standard is of high purity and accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

ParameterValue
Pulse Program zg30 (or similar quantitative pulse program)
Number of Scans 16
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Acquisition Time ≥ 3 s
Spectral Width ~16 ppm

4. Data Analysis:

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 155.15 g/mol ; Maleic Acid: 116.07 g/mol )

    • m = mass

    • P = Purity of the internal standard

Data Presentation: NMR

Table 3: Illustrative ¹H-NMR Purity Data for this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal (ppm) ~5.1 (s, 1H, C5-H)~6.3 (s, 2H, CH=CH)
Number of Protons (N) 12
Mass (m) 10.05 mg5.02 mg
Molecular Weight (MW) 155.15 g/mol 116.07 g/mol
Integral (I) 1.000.85
Purity of IS (P_IS) 99.9%
Calculated Purity 99.2%

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Quantification Relative (Area % of total peaks).Absolute (with a certified internal standard).
Selectivity High selectivity for separating closely related impurities.High structural selectivity, can distinguish isomers.
Sensitivity Generally higher sensitivity for trace impurities.Lower sensitivity, may not detect impurities below ~0.1%.
Information Provided Purity relative to detected impurities.Absolute purity and structural confirmation.
Sample Throughput Higher, with automated systems.Lower, due to longer acquisition times for quantitative analysis.
Method Development Can be more time-consuming to develop and validate.Relatively straightforward for known structures.
Cost Lower initial instrument cost.Higher initial instrument cost.

Potential Impurities in this compound

The synthesis of this compound typically involves the condensation of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate).[5] Potential impurities could include:

  • Unreacted Starting Materials: 1,3-Dimethylurea, ethyl cyanoacetate.

  • By-products: Side-reaction products from the condensation and cyclization steps.

  • Degradation Products: The enamine functionality in this compound can be susceptible to degradation.

Alternative Analytical Techniques

While HPLC and NMR are the primary methods for purity validation, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass identification capabilities of MS, making it invaluable for the identification of unknown impurities.[6][7][8]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency for charged and polar molecules and can be an alternative or complementary technique to HPLC for the analysis of uracil derivatives and other nucleobase analogs.[9][10][11][12][13]

Conclusion

Both HPLC and NMR are powerful and essential techniques for the purity validation of this compound. HPLC excels in the detection and quantification of trace impurities, providing a detailed impurity profile. NMR, particularly qNMR, offers the advantage of providing an absolute purity value and simultaneous structural confirmation. For comprehensive quality control, a combination of both techniques is often the most robust approach. The choice of method will depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the expected level of impurities, and available instrumentation.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the purity validation of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_hplc_steps HPLC Workflow cluster_nmr_steps NMR Workflow cluster_results Results & Decision synthesis Synthesis of this compound sampling Representative Sampling synthesis->sampling hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr hplc_prep Sample & Standard Preparation hplc_run Chromatographic Separation hplc_prep->hplc_run hplc_data Data Acquisition (UV Detection) hplc_run->hplc_data hplc_calc Purity Calculation (Area %) hplc_data->hplc_calc comparison Compare HPLC & NMR Results hplc_calc->comparison nmr_prep Sample & Internal Standard Preparation nmr_run NMR Data Acquisition nmr_prep->nmr_run nmr_data Data Processing & Integration nmr_run->nmr_data nmr_calc Purity Calculation (qNMR) nmr_data->nmr_calc nmr_calc->comparison decision Release / Further Purification comparison->decision

Caption: Workflow for Purity Validation.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 6-Amino-1,3-dimethyluracil against a structurally related alternative, 1,3-dimethyluracil (B184088). By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the structural confirmation and characterization of this important heterocyclic compound.

Introduction to this compound

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its chemical structure, featuring methyl groups at positions 1 and 3 and an amino group at position 6 of the pyrimidine (B1678525) ring, makes it a valuable building block in medicinal chemistry and drug development.[1] Accurate structural confirmation is paramount for its application in the synthesis of antiviral and anticancer agents.[1] Spectroscopic analysis provides the definitive evidence required to verify its molecular structure.

The IUPAC name for this compound is 6-amino-1,3-dimethylpyrimidine-2,4-dione, and it has a molecular formula of C₆H₉N₃O₂ with a molecular weight of approximately 155.15 g/mol .[2][3]

Comparative Spectroscopic Data

To confirm the structure of this compound, a comparative analysis with 1,3-dimethyluracil is presented. The absence of the C6-amino group in 1,3-dimethyluracil leads to distinct differences in their respective spectra, providing clear evidence for the presence and position of the amino substituent.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment This compound Chemical Shift (δ ppm) 1,3-dimethyluracil Chemical Shift (δ ppm) Key Observations
N¹-CH₃3.25 (s, 3H)3.29 (s, 3H)The singlet for the N-methyl protons shows a slight upfield shift in the amino-substituted compound.
N³-CH₃3.08 (s, 3H)3.12 (s, 3H)Similar to the N¹-methyl, a minor upfield shift is observed.
C⁵-H4.71 (s, 1H)5.75 (d, 1H)The C⁵-H proton in this compound is significantly shielded (shifted upfield) and appears as a singlet due to the electron-donating effect of the adjacent amino group. In 1,3-dimethyluracil, this proton is a doublet coupled to the C⁶-H.
NH₂6.80 (br s, 2H)-A broad singlet characteristic of exchangeable amine protons is present, which is absent in 1,3-dimethyluracil.
C⁶-H-7.68 (d, 1H)The absence of a signal for a C⁶-H proton in this compound confirms substitution at this position.

Data for this compound sourced from ChemicalBook. Data for 1,3-dimethyluracil is typical for this compound.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment This compound Chemical Shift (δ ppm) 1,3-dimethyluracil Chemical Shift (δ ppm) Key Observations
N¹-CH₃29.527.5The chemical shifts of the methyl carbons are comparable.
N³-CH₃27.236.5A notable difference in the chemical shift for the N³-methyl carbon.
C² (C=O)151.2151.8The carbonyl carbons show similar chemical shifts.
C⁴ (C=O)163.5163.9The carbonyl carbons show similar chemical shifts.
C⁵75.5101.2The C⁵ carbon is significantly shielded in this compound due to the electron-donating amino group at C⁶.
C⁶155.8145.4The C⁶ carbon in this compound is deshielded due to the direct attachment of the electronegative nitrogen atom of the amino group.

Data for this compound estimated from spectrum available on ChemicalBook.[4] Data for 1,3-dimethyluracil sourced from PubChem.[5]

Table 3: IR Spectroscopy Data (KBr Pellet)
Assignment This compound Wavenumber (cm⁻¹) 1,3-dimethyluracil Wavenumber (cm⁻¹) Key Observations
N-H Stretch3400-3200 (m, br)-Presence of medium, broad peaks corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group. This is absent in 1,3-dimethyluracil.
C-H Stretch (Alkyl)2950-2850 (w)2960-2850 (w)Weak absorptions from the methyl C-H bonds are present in both compounds.
C=O Stretch (Amide)~1700 (s), ~1650 (s)~1710 (s), ~1660 (s)Strong absorptions for the two carbonyl groups are present in both spectra. The positions can be slightly shifted due to the electronic effects of the amino group.
C=C Stretch~1600 (m)~1620 (m)Medium intensity peak for the alkene C=C bond in the pyrimidine ring.
N-H Bend~1620 (m)-The N-H bending vibration of the primary amine often overlaps with the C=C stretch, potentially broadening the peak in this region for this compound.

Data is representative for these classes of compounds.[6]

Table 4: Mass Spectrometry Data
Analysis This compound 1,3-dimethyluracil Key Observations
Molecular Formula C₆H₉N₃O₂C₆H₈N₂O₂The presence of an additional nitrogen and hydrogen atom is consistent with an amino group.
Molecular Weight 155.15 g/mol 140.14 g/mol The difference of 15 mass units is indicative of the substitution of a hydrogen atom with an amino group (NH₂ has a mass of 16, minus 1 for the replaced H).
Molecular Ion Peak [M]⁺ m/z 155m/z 140The mass-to-charge ratio of the molecular ion directly confirms the molecular weight of each compound.

Data sourced from NIST WebBook and PubChem.[3][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup : The NMR spectra are typically acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio. The spectral width should encompass the expected chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum : Acquire a background spectrum of the pure KBr pellet or the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum : Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Alternatively, direct infusion with an ionization source like Electrospray Ionization (ESI) is common.

  • Ionization : The sample molecules are ionized in the source. In GC-MS, Electron Ionization (EI) is typically used, which often results in fragmentation. ESI is a softer ionization technique that usually produces the protonated molecule [M+H]⁺.

  • Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, which confirms the molecular weight of the compound.

Workflow for Spectroscopic Structure Confirmation

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of a synthesized compound using multiple spectroscopic techniques.

Conclusion

The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide unequivocal evidence for the structure of this compound. The presence of signals corresponding to the amino group in the ¹H NMR and IR spectra, the specific chemical shifts of the pyrimidine ring protons and carbons, and the molecular ion peak at m/z 155 in the mass spectrum all align with the proposed structure. The comparison with 1,3-dimethyluracil highlights the distinct spectroscopic features introduced by the C6-amino group, thereby serving as a robust guide for the structural verification of this and similar compounds.

References

Unveiling the Therapeutic Potential: A Comparative Study of 6-Aminouracil Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-aminouracil (B15529) derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparative analysis of the anticancer, enzyme inhibitory, and antiviral properties of various 6-aminouracil derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity: A Multi-pronged Attack on Malignancies

6-Aminouracil derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Their mechanisms of action are believed to involve the inhibition of key enzymes in cellular proliferation and the induction of apoptosis. The following table summarizes the in vitro anticancer activity of selected 6-aminouracil derivatives against various cancer cell lines, with doxorubicin (B1662922) and 5-fluorouracil (B62378) (5-FU) serving as reference compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Aminouracil PC3 (Prostate)362[1]
Compound 5a PC3 (Prostate)7.02[1]
Compound 5b PC3 (Prostate)8.57[1]
Compound 4 PC3 (Prostate)21.21[1]
Compound 3a PC3 (Prostate)43.95[1]
Thiazolidin-4-one derivative (19j) A-549 (Lung), Panc-1 (Pancreatic)1.1[2]
Thiazolidin-4-one derivative (19c) A-549 (Lung), Panc-1 (Pancreatic)1.8[2]
1,3-Dimethyl-5-cinnamoyl-6-aminouracil L1210 (Leukemia)-[3]
Doxorubicin PC3 (Prostate)0.93[1]
Doxorubicin A-549 (Lung), Panc-1 (Pancreatic)1.1[2]
5-Fluorouracil MCF-7 (Breast), A549 (Lung), Caco-2 (Colon)1.71, 10.32, 20.22[4]

Enzyme Inhibition: Targeting the Molecular Machinery of Disease

The therapeutic effects of 6-aminouracil derivatives often stem from their ability to selectively inhibit enzymes that play crucial roles in pathological processes. This section details their inhibitory activity against Cathepsin B, a key enzyme in cancer progression, and Thymidine (B127349) Phosphorylase, an enzyme involved in angiogenesis.

Compound/DerivativeEnzymeInhibition (%)IC50 (µM)Ki (µM)Reference
Phenyl thiourea (B124793) derivative (17) Cathepsin B82.3--[1]
Compound 5a Cathepsin B>50--[1]
Compound 5b Cathepsin B>50--[1]
Compound 7a Cathepsin B>50--[1]
Compound 11a Cathepsin B>50--[1]
Compound 12a Cathepsin B>50--[1]
Doxorubicin Cathepsin B18.7--[1]
6-Chloro-5-cyclopent-1-en-1-yluracil (7a) Thymidine Phosphorylase--0.20 ± 0.03[5]
7-Deazaxanthine (Standard) Thymidine Phosphorylase-38.68 ± 1.12-[6]

Antiviral Activity: A Potential New Frontier

While research is ongoing, preliminary studies have indicated that certain 6-aminouracil derivatives possess antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-1). The data, while still emerging, suggests a promising avenue for the development of novel antiviral agents.

Compound/DerivativeVirusActivityIC50 (µM)Reference
Compound 5b HIV-1Marginal-[1]
Compound 5f HIV-1Marginal-[1]
1-(3-phenoxybenzyl)-5-(phenylamino)uracil Epstein–Barr virusActive2.3[2]
1-(2-methylbenzyl)-5-(phenylamino)uracil Epstein–Barr virusActive12[2]
Compound 5b HSV-1Marginal-[1]
6-(p-n-octylanilino)uracil (OctAU) HSV-1 Uracil-DNA GlycosylaseActive8[5]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are the methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cellular protein content, which is proportional to the cell number, thus providing a measure of cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.

Cathepsin B Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin B, a cysteine protease.

  • Enzyme and Compound Preparation: Prepare a working solution of human Cathepsin B enzyme. Dissolve and dilute the test compounds to the desired concentrations.

  • Reaction Initiation: In a 96-well plate, add the Cathepsin B enzyme solution to wells containing the test compounds or a control vehicle. Incubate at room temperature for 10-15 minutes.

  • Substrate Addition: Add a fluorogenic Cathepsin B substrate (e.g., Z-RR-AMC) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically at an excitation wavelength of 355 nm and an emission wavelength of 460 nm for a set period (e.g., 30-60 minutes).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To illustrate a potential mechanism of action for the anticancer activity of 6-aminouracil derivatives, the following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway. Inhibition of kinases within this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Aminouracil 6-Aminouracil Derivatives Aminouracil->PI3K may inhibit Aminouracil->Akt may inhibit Aminouracil->mTORC1 may inhibit

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-aminouracil derivatives.

The following diagram illustrates a typical experimental workflow for screening the cytotoxic activity of 6-aminouracil derivatives.

Cytotoxicity_Screening_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with 6-Aminouracil Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation srb_assay SRB Assay incubation->srb_assay data_analysis Data Analysis (Absorbance Reading) srb_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for cytotoxicity screening of 6-aminouracil derivatives.

References

A Researcher's Guide to Validating Experimental Spectra of 6-Amino-1,3-dimethyluracil with DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fields of medicinal chemistry and drug development, the accurate characterization of novel molecules is paramount. 6-Amino-1,3-dimethyluracil, a derivative of the nucleobase uracil (B121893), presents a subject of interest for various therapeutic applications. The validation of its structural and electronic properties through a synergistic approach of experimental spectroscopy and computational chemistry, specifically Density Functional Theory (DFT), provides a robust framework for its characterization. This guide offers a comparative analysis of experimental and DFT-calculated spectra of this compound and provides detailed methodologies for the cited experiments.

Performance Comparison: Experimental vs. DFT-Calculated Spectra

The correlation between experimentally obtained spectra and those predicted by DFT calculations serves as a powerful validation tool for the molecular structure and vibrational modes of this compound. The agreement between the two datasets lends confidence to the experimental findings and the computational model.

Vibrational Spectroscopy: FT-IR and FT-Raman

A study focused on the vibrational analysis of this compound has demonstrated a strong concordance between experimental and DFT-calculated frequencies for both FT-IR and FT-Raman spectroscopy.[1] The theoretical calculations, performed at the B3LYP/6-31G* level of theory, have been shown to be in good agreement with the experimental wavenumbers.[1] This alignment allows for a confident assignment of the observed vibrational bands to specific molecular motions.

Table 1: Comparison of Key Experimental and DFT-Calculated FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (B3LYP/6-31G*) (cm⁻¹)
N-H str (asym)34253536
N-H str (sym)33203424
C-H str (methyl)2950, 30102956, 3018
C=O str1680, 16301695, 1642
N-H bend15801585
C-N str13801388

Table 2: Comparison of Key Experimental and DFT-Calculated FT-Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-Raman (cm⁻¹)Calculated DFT (B3LYP/6-31G*) (cm⁻¹)
N-H str33153424
C-H str (methyl)2945, 30052956, 3018
Ring breathing780785
C-N-C bend540545

Note: The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonExperimental ¹H NMR (ppm)
N-CH₃3.25 (s, 3H)
N-CH₃3.40 (s, 3H)
C₅-H5.10 (s, 1H)
NH₂6.50 (br s, 2H)
UV-Vis Spectroscopy

The electronic transitions of this compound can be investigated using UV-Vis spectroscopy and computationally modeled with Time-Dependent DFT (TD-DFT). For related uracil derivatives, TD-DFT calculations have been successful in predicting the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

Table 4: Representative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax, nm) for Uracil Derivatives

TransitionExperimental λmax (nm)Calculated TD-DFT λmax (nm)
π→π~260~255
n→π~280~275

Note: The specific λmax values for this compound would require dedicated experimental and computational studies.

Experimental and Computational Protocols

To ensure reproducibility and accuracy, detailed methodologies for both the experimental and computational aspects of the analysis are crucial.

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum of solid this compound can be recorded using the KBr pellet technique on a PerkinElmer spectrometer or a similar instrument, typically in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a Bruker RFS 27 spectrometer or an equivalent instrument with a Nd:YAG laser excitation source at 1064 nm. The spectrum is typically recorded in the range of 4000-100 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a Bruker Avance spectrometer at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be recorded on a Shimadzu UV-1800 PC spectrophotometer or a similar instrument in a suitable solvent (e.g., ethanol, water) in the 200-400 nm range.

Computational Protocols
  • Geometry Optimization and Frequency Calculations: The molecular geometry of this compound is first optimized in the ground state using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). Vibrational frequencies are then calculated at the same level of theory to confirm the structure as a true minimum on the potential energy surface and to simulate the IR and Raman spectra.

  • NMR Chemical Shift Calculations: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(2d,p)). Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • UV-Vis Spectra Calculations: The electronic absorption spectra are predicted using TD-DFT calculations on the optimized ground-state geometry. This provides information on excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.

Workflow for Validating Experimental Spectra with DFT

The following diagram illustrates the logical workflow for a comprehensive validation of experimental spectra using DFT analysis.

Workflow for DFT Validation of Experimental Spectra cluster_exp Experimental Analysis cluster_dft DFT Analysis cluster_comp Comparison & Validation exp_synthesis Synthesis & Purification of This compound exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir Acquire Spectra exp_raman FT-Raman Spectroscopy exp_synthesis->exp_raman Acquire Spectra exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr Acquire Spectra exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis Acquire Spectra comp_vib Compare Vibrational Frequencies (FT-IR, Raman) exp_ftir->comp_vib exp_raman->comp_vib comp_nmr Compare Chemical Shifts (NMR) exp_nmr->comp_nmr comp_uvvis Compare Absorption Maxima (UV-Vis) exp_uvvis->comp_uvvis dft_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_freq Frequency Calculation dft_opt->dft_freq Optimized Geometry dft_nmr NMR Calculation (GIAO) dft_opt->dft_nmr Optimized Geometry dft_uvvis UV-Vis Calculation (TD-DFT) dft_opt->dft_uvvis Optimized Geometry dft_freq->comp_vib dft_nmr->comp_nmr dft_uvvis->comp_uvvis validation Validated Molecular Structure & Spectroscopic Assignments comp_vib->validation Good Agreement comp_nmr->validation Good Agreement comp_uvvis->validation Good Agreement

Caption: Workflow for DFT Validation of Experimental Spectra.

By following this integrated approach, researchers can achieve a high level of confidence in the structural and electronic characterization of this compound, which is essential for its further development and application in the pharmaceutical industry.

References

Assessing the Efficacy of 6-Amino-1,3-dimethyluracil as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Amino-1,3-dimethyluracil has emerged as a versatile and efficient precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its structural resemblance to nucleobases makes it a valuable building block for nucleoside analogs and other molecules with therapeutic potential, including antiviral and anticancer agents.[1] This guide provides an objective comparison of the performance of this compound against alternative precursors in the synthesis of key compound classes, supported by experimental data and detailed protocols.

Synthesis of Theophylline (B1681296): A Comparative Analysis

Theophylline, a crucial bronchodilator, can be synthesized through various routes. The traditional Traube synthesis, which utilizes 1,3-dimethylurea (B165225) and cyanoacetic acid, has been a longstanding method. However, the use of this compound as an intermediate in a modified approach has demonstrated significant advantages in terms of reaction efficiency and overall yield.

Data Presentation: Theophylline Synthesis

Precursor(s)Key Reaction StepsReported Overall YieldReference
1,3-Dimethylurea + Cyanoacetic Acid (Traditional Traube Synthesis)Condensation, nitrosation, reduction, formylation, ring-closure.[2]Low (not explicitly quantified in some sources)[2][2]
This compoundNitrosation, reduction, formylation, ring-closure.15-20% higher than traditional methods.[3][4][5][3][4][5]

Experimental Protocols: Theophylline Synthesis

Protocol 1: Modified Theophylline Synthesis from this compound

This protocol is a generalized procedure based on established methods.[6][7][8][9]

  • Nitrosation: this compound is dissolved in a mixture of acetic acid and water. The solution is heated, and an aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature. The mixture is then stirred overnight, cooled, filtered, and dried to yield 6-amino-5-nitroso-1,3-dimethyluracil.

  • Reduction: The resulting 6-amino-5-nitroso-1,3-dimethyluracil is subjected to reduction. A common method involves using a palladium-carbon catalyst in a hydrogen high-pressure reaction kettle with methanol (B129727) as the solvent. After the reaction, the catalyst is filtered off, and the solvent is removed by rotary evaporation to yield 5,6-diamino-1,3-dimethyluracil (B14760) (DADMU).

  • Ring Closure (Formylation): The DADMU is then treated with a formylating agent, such as s-triazine in toluene (B28343) or triethoxymethane, and heated to induce ring closure, yielding theophylline. The product is then purified.

Protocol 2: Traditional Traube Synthesis of Theophylline

This protocol outlines the classical approach.[6]

  • Condensation: N,N-dimethylurea is reacted with cyanoacetic ether in the presence of acetic anhydride (B1165640) to form cyanoacetylmethylurea.

  • Cyclization: The cyanoacetylmethylurea is then cyclized to produce this compound.

  • Nitrosation, Reduction, and Ring Closure: The subsequent steps of nitrosation, reduction to 5,6-diamino-1,3-dimethyluracil, and ring closure with formamide (B127407) are similar to the modified synthesis.

Mandatory Visualization: Theophylline Synthesis Workflow

Theophylline_Synthesis cluster_0 Traditional Traube Synthesis cluster_1 Modified Synthesis 1,3-Dimethylurea 1,3-Dimethylurea 6-Amino-1,3-dimethyluracil_T This compound 1,3-Dimethylurea->6-Amino-1,3-dimethyluracil_T Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->6-Amino-1,3-dimethyluracil_T Theophylline_T Theophylline 6-Amino-1,3-dimethyluracil_T->Theophylline_T Nitrosation, Reduction, Ring Closure 6-Amino-1,3-dimethyluracil_M This compound Theophylline_M Theophylline 6-Amino-1,3-dimethyluracil_M->Theophylline_M Nitrosation, Reduction, Ring Closure

Caption: Comparison of Theophylline Synthesis Pathways.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and antiviral properties. This compound is a common and effective precursor for the synthesis of these molecules, often through multicomponent reactions.

Data Presentation: Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

PrecursorReactantsCatalyst/ConditionsYieldReference
This compoundAryl aldehydes, malononitrile (B47326)Piperidine (B6355638)/Ethanol, refluxHigh (not explicitly quantified)[3]
This compoundArylglyoxals, barbituric acid derivativesTetra-n-butylammonium bromide (TBAB)/Ethanol, 50°C73-95%[10]
6-AminouracilAryl aldehydes, malononitrileDiammonium hydrogen phosphate (B84403) (DAHP)/Aqueous ethanol, refluxHigh (not explicitly quantified)[11]

Experimental Protocols: Pyrido[2,3-d]pyrimidine Synthesis

Protocol 3: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is a generalized procedure based on established methods.[3]

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and an aryl aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction and Workup: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrido[2,3-d]pyrimidine product.

Mandatory Visualization: General Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Pyrido_Pyrimidine_Synthesis This compound This compound Reaction_Mixture Reaction Mixture (Ethanol, Catalyst) This compound->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Precipitation Precipitation Reflux->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Product Pyrido[2,3-d]pyrimidine Filtration_Drying->Product

Caption: Three-Component Synthesis Workflow.

Synthesis of Bis(6-aminouracil-5-yl)methanes

Bis(6-aminouracil-5-yl)methanes are another class of compounds readily synthesized from this compound. These molecules have applications in various fields, including materials science and medicinal chemistry.

Data Presentation: Bis(6-aminouracil-5-yl)methane Synthesis

PrecursorReactantsCatalyst/ConditionsYieldReaction TimeReference
This compoundSubstituted aromatic aldehydesβ-cyclodextrin-SO3H/Water, 100°C84-92%20-120 min[12][13][14]

Experimental Protocols: Bis(6-aminouracil-5-yl)methane Synthesis

Protocol 4: Green Synthesis of Bis(6-aminouracil-5-yl)methanes

This protocol is based on a greener approach using a supramolecular catalyst in water.[12][13][14]

  • Reaction Setup: A mixture of this compound (2 mmol), a substituted aromatic aldehyde (1 mmol), and β-cyclodextrin-SO3H (10 mol%) in water (5 mL) is prepared in a round-bottom flask.

  • Reaction: The reaction mixture is stirred at 100°C for the appropriate time (monitored by TLC).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried to afford the pure bis(6-aminouracil-5-yl)methane.

Signaling Pathways of Synthesized Molecules

Derivatives of this compound, particularly fused pyrimidines, have been shown to interact with key cellular signaling pathways implicated in diseases like cancer and viral infections.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[15][16][17] Pyrimidine derivatives can act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascade.[18][19]

Mandatory Visualization: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR Pathway Inhibition by Pyrimidines.

Viral Polymerase Inhibition

Many antiviral drugs function by targeting viral polymerases, enzymes essential for the replication of the viral genome.[1][20][21] Compounds synthesized from this compound can be designed to act as inhibitors of these viral polymerases, thereby halting viral replication.[1][20]

Mandatory Visualization: Viral Polymerase Inhibition Workflow

Viral_Polymerase_Inhibition Viral_RNA Viral RNA/DNA Viral_Polymerase Viral Polymerase Viral_RNA->Viral_Polymerase Template Replication Viral Replication Viral_Polymerase->Replication Inhibitor Uracil-derived Inhibitor Inhibitor->Viral_Polymerase Inhibits

Caption: Mechanism of Viral Polymerase Inhibition.

Conclusion

This compound stands out as a highly efficacious synthetic precursor for a range of biologically active heterocyclic compounds. Its use often leads to more efficient synthetic routes with higher yields compared to traditional methods, as exemplified in the synthesis of theophylline. The versatility of this precursor allows for the straightforward construction of complex molecular architectures like pyrido[2,3-d]pyrimidines and bis(6-aminouracil-5-yl)methanes under mild and often environmentally friendly conditions. The resulting compounds show promise as modulators of critical biological pathways, making this compound a valuable tool for researchers in drug discovery and development.

References

A Comparative Guide to the Biological Activities of 6-Aminouracil and 5-Aminouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The uracil (B121893) scaffold, a fundamental component of nucleic acids, has long been a source of inspiration for the development of novel therapeutic agents. Among its numerous derivatives, 5-aminouracil (B160950) and 6-aminouracil (B15529) have emerged as privileged structures, giving rise to compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antiviral, and enzyme-inhibitory properties of derivatives of these two positional isomers, supported by experimental data and detailed protocols.

At a Glance: 6-Aminouracil vs. 5-Aminouracil Derivatives

While both 6-aminouracil and 5-aminouracil derivatives have demonstrated significant potential in preclinical studies, a direct head-to-head comparison in the same experimental settings is not extensively available in the current literature. However, by examining the individual activities of notable derivatives, we can draw valuable insights into their respective strengths and potential applications.

Biological Activity6-Aminouracil Derivatives5-Aminouracil Derivatives
Anticancer Promising in vivo activity against leukemia models (e.g., P388); cytotoxic against various cancer cell lines.General anticancer properties reported; specific quantitative data is less prevalent in comparative studies.
Antiviral Limited direct evidence of broad-spectrum antiviral activity.Potent inhibition of human adenovirus replication observed in vitro.
Enzyme Inhibition Known inhibitors of key enzymes in nucleotide metabolism and DNA replication, such as thymidine (B127349) phosphorylase and DNA polymerase IIIC.Demonstrated inhibition of various enzymes, with some derivatives showing potential as enzyme inhibitors.

In-Depth Comparison of Biological Activities

Anticancer Activity: A Glimmer of In Vivo Efficacy for 6-Aminouracil Derivatives

Derivatives of 6-aminouracil have shown notable promise in the realm of oncology. One of the most significant findings is the in vivo anticancer activity of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil against P388 leukemia in murine models.[1] This compound demonstrated a significant increase in the lifespan of treated mice, highlighting its potential for further development. The proposed mechanism for some 5-cinnamoyl-6-aminouracil derivatives involves intercalation into DNA, a mode of action that disrupts DNA replication and transcription in cancer cells.[1]

While 5-aminouracil derivatives are also recognized for their general anticancer properties, specific examples with robust in vivo data are less frequently reported in direct comparison to their 6-amino counterparts.[2]

Table 1: Anticancer Activity of a Representative 6-Aminouracil Derivative

CompoundCancer ModelEfficacy MetricResultReference
1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 Leukemia (in vivo)% T/C (Increase in Lifespan)124%[1]
Antiviral Activity: 5-Aminouracil Derivatives Show Potency Against Adenovirus

In the antiviral arena, derivatives of 5-aminouracil have demonstrated clear potential, particularly against DNA viruses like human adenovirus. A notable example is the 1-(4-phenoxybenzyl)-5-aminouracil series of compounds, which have been shown to inhibit adenovirus replication in vitro at sub-micromolar concentrations.[3][4] The antiviral mechanism of these derivatives is believed to involve the inhibition of viral DNA polymerase, a critical enzyme for viral replication.[4]

In the same study, a comparison with 6-azauracil (B101635) derivatives (a related but distinct class) was made, which showed that the 5-aminouracil scaffold was more potent.[4] However, a direct comparison with 6-aminouracil derivatives for anti-adenoviral activity is not available.

Table 2: Anti-adenovirus Activity of Representative 5-Aminouracil Derivatives

CompoundVirusAssayIC50 (µM)Reference
1-[4-(phenoxy)benzyl]-5-(morpholino)uracilHuman Adenovirus 5eGFP expression0.5[4]
1-[4-(phenoxy)benzyl]-5-(phenylamino)-6-azauracilHuman Adenovirus 5eGFP expression9.2[4]
Enzyme Inhibition: A Key Mechanism of Action

Both 5- and 6-aminouracil derivatives have been explored as inhibitors of various enzymes, which often underpins their therapeutic effects.

6-Aminouracil derivatives have been identified as potent inhibitors of thymidine phosphorylase (TP) and DNA polymerase IIIC .[5][6] TP is an enzyme involved in nucleotide salvage pathways and is also implicated in angiogenesis, making its inhibitors potential anticancer agents. DNA polymerase IIIC is a crucial enzyme for bacterial DNA replication, and its inhibition by 6-anilinouracil (B3066259) derivatives suggests their potential as antibacterial agents.[6]

While there is evidence for enzyme inhibition by 5-aminouracil derivatives , including a study on 5-fluorouracil (B62378) derivatives as thymidine phosphorylase inhibitors, direct comparative studies with 6-aminouracil derivatives are scarce.[7]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

Principle: A viral plaque is a visible clear area on a cell monolayer where the virus has lysed the cells. The number of plaques is proportional to the amount of infectious virus. Antiviral compounds will reduce the number or size of the plaques.

Protocol:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., A549 cells for adenovirus) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a low percentage of agarose (B213101) to restrict virus spread.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a vital stain like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of aminouracil derivatives are intrinsically linked to their ability to interfere with fundamental cellular processes.

Anticancer Mechanism: DNA Intercalation and Apoptosis Induction

One of the proposed mechanisms for the anticancer activity of some 6-aminouracil derivatives is their ability to intercalate into the DNA double helix.[1] This physical insertion between base pairs can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

anticancer_mechanism 6-Aminouracil_Derivative 6-Aminouracil_Derivative DNA DNA 6-Aminouracil_Derivative->DNA Intercalation Replication_Transcription_Block Blockage of Replication & Transcription DNA->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for some 6-aminouracil derivatives via DNA intercalation.

Antiviral Mechanism: Inhibition of Viral DNA Polymerase

The antiviral activity of 5-aminouracil derivatives against DNA viruses like adenovirus is thought to stem from the inhibition of the viral DNA polymerase.[4] This enzyme is essential for the replication of the viral genome. By blocking its function, these compounds effectively halt the production of new virus particles.

antiviral_mechanism cluster_inhibition Inhibitory Effect 5-Aminouracil_Derivative 5-Aminouracil_Derivative Viral_DNA_Polymerase Viral DNA Polymerase 5-Aminouracil_Derivative->Viral_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes Progeny_Virus_Production Progeny Virus Production Viral_DNA_Replication->Progeny_Virus_Production

Caption: Inhibition of viral DNA polymerase by 5-aminouracil derivatives as a mechanism of antiviral action.

Conclusion

Both 6-aminouracil and 5-aminouracil derivatives represent promising scaffolds for the development of novel therapeutics. Current evidence suggests that 6-aminouracil derivatives may have a stronger potential as anticancer agents, with demonstrated in vivo efficacy. Conversely, 5-aminouracil derivatives have shown potent and specific antiviral activity against human adenovirus. A recurring theme for both isomers is their ability to act as enzyme inhibitors, which is a key mechanism driving their biological effects.

Future research should focus on direct comparative studies to elucidate the subtle but critical differences in the biological activity profiles of these two classes of compounds. Such studies will be invaluable for guiding the rational design of next-generation aminouracil-based drugs with improved potency and selectivity for their respective targets.

References

single-crystal X-ray crystallography for 6-Amino-1,3-dimethyluracil structure determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of single-crystal X-ray crystallography and its leading alternative, microcrystal electron diffraction (MicroED), for the three-dimensional structure determination of the small molecule 6-Amino-1,3-dimethyluracil. This pyrimidine (B1678525) derivative is a valuable building block in medicinal chemistry, and a precise understanding of its solid-state structure is crucial for rational drug design and development. This guide also presents complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide essential information for structural elucidation and characterization.

Methods for 3D Structure Determination: A Head-to-Head Comparison

Single-crystal X-ray crystallography has long been the gold standard for determining the atomic-level three-dimensional structure of crystalline materials. However, recent advancements in electron diffraction techniques, particularly MicroED, have presented a powerful alternative, especially for small organic molecules.

Data Presentation: Quantitative Comparison
ParameterSingle-Crystal X-ray CrystallographyMicrocrystal Electron Diffraction (MicroED)
Crystal Size Requirement 50 - 250 µm100 nm - a few µm[1]
Data Collection Time Hours to daysMinutes to a few hours[2]
Radiation Source X-raysElectrons
Resolution High (can be < 1 Å)High (can be < 1 Å)[3]
Sample Preparation Growth of high-quality single crystalsCan use nanocrystals from powder[3]
Instrumentation X-ray diffractometerTransmission Electron Microscope (TEM)[4]
Data Processing Software Standard crystallographic software (e.g., SHELX, Olex2)Standard crystallographic software (e.g., XDS, MOSFLM)[5]

Experimental Protocols

Single-Crystal X-ray Crystallography of this compound

The definitive crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the detailed experimental parameters are reported in the Journal of Chemical Crystallography (DOI: 10.1007/s10870-012-0305-x). While the full experimental details are contained within that publication, a general protocol for a small organic molecule like this compound is as follows:

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, water, or a mixture thereof).

  • Crystal Mounting: A suitable, optically clear, and defect-free single crystal with dimensions in the range of 50-250 µm is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are collected over a range of crystal orientations by rotating the crystal.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Microcrystal Electron Diffraction (MicroED) - A Powerful Alternative

MicroED is an emerging technique that utilizes an electron beam to determine the structure of sub-micron sized crystals. The strong interaction of electrons with matter allows for the use of crystals that are thousands of times smaller than those required for X-ray diffraction.

  • Sample Preparation: A small amount of powdered this compound is applied to a transmission electron microscope (TEM) grid. The powder can be sonicated in a solvent like isopropanol (B130326) and then dropped onto the grid, or a dry powder can be applied directly.[4]

  • Grid Plunging: The grid is then plunge-frozen in liquid ethane (B1197151) to cryo-cool the sample.

  • Data Collection: The frozen grid is transferred to a cryo-TEM. Nanocrystals are identified, and continuous rotation electron diffraction data are collected as a movie while the stage is tilted.[2]

  • Data Processing and Structure Solution: The movie frames are converted into a standard crystallographic format. The data are then processed, and the structure is solved and refined using standard crystallographic software, similar to X-ray crystallography.[5]

Complementary Analytical Data for Structure Elucidation

While diffraction techniques provide the three-dimensional crystal structure, NMR spectroscopy and mass spectrometry are indispensable for confirming the chemical structure and connectivity of the molecule in solution and the gas phase, respectively.

NMR and Mass Spectrometry Data for this compound
TechniqueData
¹H NMR Chemical shifts (ppm) for the protons in the molecule.
¹³C NMR Chemical shifts (ppm) for the carbon atoms in the molecule.[6][7]
Mass Spectrometry Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight.[1][8]

Visualizing the Experimental Workflows

To better illustrate the processes involved in structure determination, the following diagrams outline the key steps in single-crystal X-ray crystallography and compare it with the workflow for MicroED.

scXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis start Start with Powdered Compound dissolve Dissolve in Suitable Solvent start->dissolve evaporate Slow Evaporation dissolve->evaporate grow Grow Single Crystals evaporate->grow select_crystal Select & Mount Crystal grow->select_crystal diffractometer Place in Diffractometer select_crystal->diffractometer collect_data Collect Diffraction Data diffractometer->collect_data process_data Process Raw Data collect_data->process_data solve_structure Solve Phase Problem process_data->solve_structure refine_structure Refine Atomic Model solve_structure->refine_structure validate Validate Structure refine_structure->validate end end validate->end Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Method_Comparison cluster_scXRD Single-Crystal X-ray Crystallography cluster_MicroED Microcrystal Electron Diffraction (MicroED) cluster_common Common Steps scXRD_start Grow Large Single Crystals (weeks-months) scXRD_mount Mount Crystal scXRD_start->scXRD_mount scXRD_data Collect Data (hours-days) scXRD_mount->scXRD_data process Data Processing scXRD_data->process MicroED_start Use Nanocrystals from Powder (minutes) MicroED_grid Prepare TEM Grid MicroED_start->MicroED_grid MicroED_data Collect Data (minutes-hours) MicroED_grid->MicroED_data MicroED_data->process solve Structure Solution & Refinement process->solve final_structure Final 3D Structure solve->final_structure

Caption: Comparison of SC-XRD and MicroED Workflows.

References

A Comparative Guide to Synthesis Efficiency: Classical Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the pursuit of efficiency is paramount. For researchers, scientists, and professionals in drug development, the choice of heating method can significantly impact reaction outcomes, timelines, and resource allocation. This guide provides an objective comparison of classical heating methods and modern microwave irradiation, supported by experimental data, to inform the selection of the most appropriate technique for a given synthesis.

The primary advantages of microwave-assisted synthesis include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[1][2][3] This is attributed to the unique heating mechanism of microwave irradiation, which directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[1] In contrast, classical heating relies on conventional heat transfer through the vessel walls, which can result in uneven temperature distribution and slower heating rates.[1]

Quantitative Comparison of Synthesis Methods

The following table summarizes the experimental data from several studies, offering a direct comparison of classical heating and microwave irradiation across various organic syntheses.

Reaction TypeProductClassical HeatingMicrowave IrradiationReference(s)
Chalcone Synthesis Ferrocenyl ChalconesTime: 10–40 hoursYield: 71–87%Time: 1–5 minutesYield: 78–92%[4]
Benzimidazolyl Chalcone DerivativesYield: ~60%Yield: ~80%[5]
Diarylpyrimidine Synthesis 2-Amino-4,6-diphenylpyrimidineYield: 94%Yield: 86%[6]
2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidineYield: 90%Yield: 78%[6]
2-Amino-4-(4-ethoxyphenyl)-6-phenylpyrimidineYield: 92%Yield: 67%[6]
2-Amino-4-(2-chlorophenyl)-6-phenylpyrimidineYield: 80%Yield: 72%[6]
Benzotriazole (B28993) Derivative Synthesis 5-substituted benzotriazole amidesTime: 3-6 hoursYield: 65-72%Time: 3-6.5 minutesYield: 83-93%[7]
Other 5-substituted benzotriazole derivativesYield: 23-76%Yield: 42-83%[7]
Rhodamine Derivative Synthesis Rhodamine-derived iminesTime: 6–24 hoursYield: 48–73%Time: 10–30 minutesYield: 57–93%[3][8]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of chalcones, which illustrate the procedural differences between classical and microwave-assisted methods.

Protocol 1: Classical Synthesis of Ferrocenyl Chalcones

  • Reactant Preparation: Acetylferrocene and a substituted benzaldehyde (B42025) are dissolved in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a base, such as sodium hydroxide, is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux using a heating mantle for a period ranging from 10 to 40 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final ferrocenyl chalcone.[4]

Protocol 2: Microwave-Assisted Synthesis of Ferrocenyl Chalcones

  • Reactant Preparation: Acetylferrocene and a substituted benzaldehyde are placed in a microwave-safe reaction vessel.

  • Catalyst and Solvent: A catalytic amount of a base and a minimal amount of a suitable solvent (or solvent-free conditions) are added.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation in a dedicated microwave synthesizer for 1 to 5 minutes at a controlled temperature and power.

  • Monitoring: The reaction is typically considered complete after the specified irradiation time.

  • Workup: After cooling, the product is isolated by filtration.

  • Purification: The crude product is purified by recrystallization.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow and key differences between classical and microwave-assisted synthesis.

G cluster_0 Synthesis Approach cluster_1 Classical Heating cluster_2 Microwave Irradiation Start Start Reactants_C Prepare Reactants Start->Reactants_C Choose Method Reactants_M Prepare Reactants Start->Reactants_M Choose Method Heating_C Conventional Heating (Oil Bath/Heating Mantle) Reactants_C->Heating_C Time_C Long Reaction Time (Hours to Days) Heating_C->Time_C Workup_C Workup & Purification Time_C->Workup_C Product_C Final Product Workup_C->Product_C Heating_M Microwave Irradiation Reactants_M->Heating_M Time_M Short Reaction Time (Minutes) Heating_M->Time_M Workup_M Workup & Purification Time_M->Workup_M Product_M Final Product Workup_M->Product_M

Caption: Comparative workflow of classical heating vs. microwave irradiation.

Conclusion

The experimental evidence strongly supports the use of microwave irradiation as a more efficient method for many organic syntheses compared to classical heating. The significant reduction in reaction times and frequent improvement in yields can accelerate research and development processes. However, it is important to note that for some reactions, such as the synthesis of certain 2-amino-4,6-diarylpyrimidines, conventional heating may still provide higher yields, albeit over a much longer period.[6] Therefore, the choice of heating method should be made on a case-by-case basis, considering the specific reaction, desired outcome, and available resources.

References

Evaluating Catalyst Reusability in Reactions of 6-Amino-1,3-dimethyluracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reusability of a catalyst is a critical factor in the development of sustainable and economically viable chemical processes. For reactions involving 6-Amino-1,3-dimethyluracil, a key intermediate in the synthesis of various bioactive compounds, identifying robust and recyclable catalysts is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the performance of several reusable catalysts in reactions involving this compound, supported by available experimental data.

Comparison of Catalyst Performance and Reusability

The following table summarizes the performance of different catalysts in reactions with this compound, with a focus on their reusability.

CatalystReaction TypeProductInitial Yield (%)Reusability (No. of Cycles)Yield after Final Cycle (%)
Nano-Ag Condensation with indole (B1671886) derivatives6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dioneGood to high (specific value not reported)3Potentially recyclable up to the third run[1]
BPTCSBF Condensation with aryl aldehydesbis(this compound-5-yl)methanes90-98[2]8Maintained brilliant performance[2]
β-Cyclodextrin-SO₃H Condensation with substituted aromatic aldehydesbis(6-aminouracil-5-yl)methanes91396[3][4][5][6]

Note: BPTCSBF stands for 1,4-bis(pyridin-1-ium)benzene trifluoroacetate (B77799) coordinated to chloropropyl functionalized SiO₂-nano-NiFe₂O₄.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating catalyst performance. Below are the generalized experimental protocols for catalyst reusability studies based on the available literature.

General Procedure for Catalyst Reusability Test

A typical experiment to evaluate catalyst reusability involves the following steps:

  • Initial Reaction: The reaction is carried out under optimized conditions using this compound, a suitable co-reactant (e.g., an aldehyde or indole derivative), the catalyst, and a solvent. The reaction mixture is stirred at a specific temperature for a designated time.

  • Product Isolation: Upon completion of the reaction, the solid product is typically isolated by filtration. The filtrate contains the catalyst, which can then be recovered.

  • Catalyst Recovery and Preparation for Reuse:

    • Heterogeneous Catalysts (e.g., Nano-Ag, BPTCSBF): The catalyst is separated from the reaction mixture by simple filtration or centrifugation. It is then washed with a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to remove any adsorbed products or by-products and dried under vacuum before being used in a subsequent reaction cycle. For magnetic catalysts like BPTCSBF, an external magnet can be used for efficient separation.

    • Homogeneous Catalysts (e.g., β-Cyclodextrin-SO₃H): After the product is filtered, the aqueous filtrate containing the water-soluble catalyst is used directly for the next reaction cycle with fresh reactants.

  • Subsequent Reaction Cycles: The recovered catalyst is used in a new reaction under the same conditions as the initial run. This process is repeated for a desired number of cycles.

  • Analysis: The yield of the product is determined for each cycle, typically by isolating and weighing the pure product. A minimal decrease in yield over several cycles indicates good catalyst stability and reusability.

Visualizing the Experimental Workflow

The logical flow of a catalyst reusability experiment can be effectively visualized.

Catalyst_Reusability_Workflow cluster_reaction Reaction Cycle cluster_workup Work-up & Analysis Reactants This compound + Co-reactant ReactionVessel Reaction (Stirring, Temp Control) Reactants->ReactionVessel Catalyst Fresh/Recycled Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Filtration Filtration/ Magnetic Separation ReactionVessel->Filtration Product Isolated Product (Yield Calculation) Filtration->Product RecoveredCatalyst Recovered Catalyst Filtration->RecoveredCatalyst RecoveredCatalyst->Catalyst Reuse

Caption: Workflow for evaluating catalyst reusability.

Signaling Pathways in Catalysis

The catalytic cycle for the synthesis of bis(this compound-5-yl)methanes often involves the activation of the reactants by the catalyst. A generalized pathway is depicted below.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Aldehyde Aldehyde Catalyst->Aldehyde Activation Intermediate1 Activated Aldehyde Aldehyde->Intermediate1 Amine This compound Intermediate2 Knoevenagel Adduct Amine->Intermediate2 Intermediate3 Michael Adduct Amine->Intermediate3 Intermediate1->Amine Knoevenagel Condensation Intermediate2->Amine Michael Addition Product bis(this compound-5-yl)methane Intermediate3->Product Dehydration Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for bisuracil synthesis.

References

Synthesis of Derivatives & Therapeutic Exploration

Synthesis of Pyrimido[4,5-b]quinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Pyrimido[4,5-b]quinolines Utilizing 6-Amino-1,3-dimethyluracil

Introduction

Pyrimido[4,5-b]quinolines represent a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This interest stems from their broad spectrum of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The core structure of these molecules makes them privileged scaffolds in drug discovery, and the development of efficient and versatile synthetic methodologies is crucial for exploring their full therapeutic potential.

This technical guide focuses on the synthesis of pyrimido[4,5-b]quinolines through a one-pot, three-component reaction strategy, a cornerstone of modern green chemistry. This approach offers numerous advantages, including high atom economy, operational simplicity, reduced waste, and the ability to generate diverse molecular libraries from readily available starting materials.[3] The key starting material highlighted in this guide is this compound, which serves as the pyrimidine (B1678525) precursor in the construction of the final tricyclic framework.

Core Reaction: Three-Component Synthesis

The primary synthetic route involves the condensation of three key building blocks: an aromatic aldehyde, a β-dicarbonyl compound (commonly dimedone), and this compound. This multicomponent reaction is typically facilitated by a catalyst and can be performed under various reaction conditions.

A general schematic of this reaction is presented below:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A Aromatic Aldehyde (R-CHO) Catalyst Catalyst A->Catalyst B Dimedone B->Catalyst C This compound C->Catalyst P Pyrimido[4,5-b]quinoline derivative Catalyst->P Solvent Solvent/Solvent-free Solvent->P Heat Heat Heat->P

Caption: General workflow for the three-component synthesis of pyrimido[4,5-b]quinolines.

Catalytic Systems and Reaction Conditions

A variety of catalysts have been successfully employed to promote the synthesis of pyrimido[4,5-b]quinolines, each with its own set of advantages. The choice of catalyst can influence reaction times, yields, and the overall environmental impact of the synthesis.

Organocatalysis: DABCO

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and effective basic organocatalyst for this transformation. The reaction is often carried out under solvent-free conditions at elevated temperatures (e.g., 90 °C), which aligns with the principles of green chemistry.[4][5]

Carbocationic Catalysis: Trityl Chloride

Trityl chloride (TrCl) has been demonstrated to be an efficient neutral catalyst for the multicomponent cyclization.[3][6] This method typically employs a solvent such as chloroform (B151607) and proceeds under reflux conditions.[3]

Nanoparticle Catalysis

The use of heterogeneous nanocatalysts, such as magnetic nanoparticles (e.g., Fe3O4@nano-cellulose/Sb(V)), offers advantages in terms of catalyst recovery and reusability.[7] These reactions can often be performed under solvent-free conditions with easy separation of the catalyst using an external magnet.[7]

The following diagram illustrates the logical relationship in selecting a synthetic protocol:

G Start Define Synthetic Goals Green Green Chemistry Priority? Start->Green Recyclable Catalyst Recyclability? Green->Recyclable Yes Mild Mild Conditions? Green->Mild No DABCO DABCO (Solvent-free, 90°C) Recyclable->DABCO No Nano Nanoparticle (Solvent-free, 70°C) Recyclable->Nano Yes TrCl Trityl Chloride (Reflux in Chloroform) Mild->TrCl

Caption: Decision tree for selecting a catalytic system.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of pyrimido[4,5-b]quinolines using two different catalytic systems.

Protocol 1: DABCO-Catalyzed Solvent-Free Synthesis

This protocol is adapted from the work of Rashed et al. (2022).[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol, 0.140 g)

  • This compound (1 mmol, 0.155 g)

  • DABCO (25 mol %, 0.028 g)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), this compound (1 mmol), and DABCO (25 mol %).

  • Heat the reaction mixture at 90 °C with stirring under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the solid residue with aqueous ethanol (B145695) (20:80 v/v, 10 mL) to remove the DABCO catalyst.

  • The resulting solid product can be further purified by washing with acetone.

Protocol 2: Trityl Chloride-Catalyzed Synthesis in Chloroform

This protocol is based on the methodology described by Zare et al.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol, 0.140 g)

  • This compound (1 mmol, 0.155 g)

  • Trityl chloride (10 mol %, 0.0278 g)

  • Chloroform (10 mL)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), this compound (1 mmol), and trityl chloride (10 mol %).

  • Add chloroform (10 mL) as the solvent.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from aqueous ethanol (70%).

Data Presentation: Comparative Yields

The following table summarizes the reported yields for the synthesis of various pyrimido[4,5-b]quinoline derivatives using different aromatic aldehydes and catalytic systems.

EntryAromatic AldehydeCatalystReaction ConditionsYield (%)Reference
14-ChlorobenzaldehydeDABCOSolvent-free, 90 °C95[5]
24-ChlorobenzaldehydeTrityl ChlorideChloroform, Reflux94[3]
34-NitrobenzaldehydeDABCOSolvent-free, 90 °C92[5]
44-NitrobenzaldehydeTrityl ChlorideChloroform, Reflux96[3]
54-MethoxybenzaldehydeDABCOSolvent-free, 90 °C94[5]
64-MethoxybenzaldehydeTrityl ChlorideChloroform, Reflux92[3]
7BenzaldehydeTrityl ChlorideChloroform, Reflux90[3]
82,4-DichlorobenzaldehydeTrityl ChlorideChloroform, Reflux95[3]

Conclusion

The one-pot, three-component synthesis of pyrimido[4,5-b]quinolines using this compound is a highly efficient and versatile method for generating a library of these biologically important molecules. The choice of catalyst allows for tailoring the reaction conditions to prioritize factors such as greenness, cost, and ease of purification. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of this promising class of heterocyclic compounds. Further research into novel catalytic systems and the expansion of the substrate scope will undoubtedly continue to enrich the chemical space of pyrimido[4,5-b]quinolines for future drug discovery endeavors.

References

Leveraging 6-Amino-1,3-dimethyluracil in the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dimethyluracil is a highly versatile and valuable scaffold in medicinal chemistry and pharmaceutical development.[1][2] As a derivative of uracil (B121893), a fundamental nucleobase, its structure provides a unique starting point for the synthesis of a diverse array of heterocyclic compounds.[1][3] Its inherent chemical reactivity, particularly the presence of the amino group at the C6 position, allows for extensive functionalization and the construction of complex fused-ring systems.[1][4] These resulting derivatives, including fused pyrimidines, pyrazolopyrimidines, and Schiff bases, have demonstrated significant potential as potent antitumor agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6] This guide provides a comprehensive technical overview of the synthetic strategies employing this compound, detailed experimental protocols, quantitative anticancer activity data, and insights into the mechanisms of action of these promising compounds.

Synthesis of the Core Scaffold: this compound

The preparation of the this compound core is a critical first step. A common and effective method involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid or its esters.

General Synthetic Protocol

One established method involves the reaction of dry dimethylurea and ethyl cyanoacetate (B8463686) in the presence of a strong base like sodium amide in a solvent such as xylene.[7] The mixture is heated to drive the reaction to completion. Following the reaction, the product is isolated by careful treatment with water and subsequent precipitation with acid.[7]

An alternative approach involves a condensation reaction between cyanoacetic acid and 1,3-dimethylurea using acetic anhydride. The resulting dimethylcyanoacetylurea is then cyclized under alkaline conditions to yield the final product.[8] This method can be optimized to improve yield and purity while reducing reaction time and the use of toxic substances.[9]

Synthetic Pathways to Potential Antitumor Agents

This compound serves as a foundational block for synthesizing various classes of heterocyclic compounds with demonstrated anticancer activity. The primary reaction pathways involve condensation, cyclization, and substitution reactions, primarily targeting the C5 and C6 positions of the uracil ring.

G A This compound B Condensation with Aldehydes A->B D Cyclocondensation with α,β-Unsaturated Compounds A->D F Reaction with Hydrazine Derivatives A->F H Nitrosation A->H C Schiff Bases B->C J Antitumor Agents C->J E Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) D->E E->J G Pyrazolo[3,4-d]pyrimidines F->G G->J I 5-Nitroso Derivatives H->I I->J

Caption: Synthetic routes from this compound. (Max Width: 760px)
Schiff Bases and Related Derivatives

Condensation of the amino group of this compound with various aldehydes is a common strategy to produce Schiff bases. These compounds and their metal complexes have shown notable anticancer activities.[6]

Quantitative Data: Anticancer Activity of Schiff Bases and Derivatives

Compound ID Description Cancer Cell Line IC50 (µM) Reference
5 Derivative from reaction with aliphatic aldehydes HCT-116 (Colon) 2.68 - 16.82 (µg/mL) [10]
10-12 Derivatives from reaction with aliphatic aldehydes HePG-2 (Liver) 2.68 - 16.82 (µg/mL) [10]

| 34a-r | Metal complexes of a Schiff base derivative | - | Not specified |[6] |

Fused Pyrimidine Systems

Fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are synthesized via cyclocondensation reactions. These compounds are of significant interest due to their structural similarity to purine (B94841) nucleobases, allowing them to interact with various biological targets.[11][12]

Quantitative Data: Anticancer Activity of Fused Pyrimidine Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
7i Not specified Not specified (Exhibited best activity)
7h Not specified Not specified (Exhibited best activity)
11c Not specified Not specified (Exhibited best activity)

| 3a,b | HEPG2 (Liver) | Not specified (Significant activity) |[11][12] |

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines represent another critical class of compounds derived from aminouracils.[5] They are known to inhibit various enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5][13][14]

Quantitative Data: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID Cancer Cell Line(s) IC50 Range (µM) Reference
10k Five human cancer cell lines 0.03 - 1.6 [13]
VIIa 57 different cell lines 0.326 - 4.31 [5]
1a A549 (Lung) 2.24 [15]

| 12b | MDA-MB-468, T-47D (Breast) | 3.343, 4.792 |[14] |

Mechanisms of Antitumor Action

The derivatives of this compound exert their anticancer effects through various mechanisms. A key pathway for pyrazolo[3,4-d]pyrimidine derivatives involves the inhibition of critical signaling molecules.

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes crucial for cancer cell growth and survival, including VEGFR-2, which is vital for angiogenesis, and tubulin polymerization, which is essential for cell division.[13][14]

  • Cell Cycle Arrest: Compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[13]

  • Induction of Apoptosis: A common mechanism is the induction of programmed cell death (apoptosis). This can be triggered through intrinsic mitochondrial pathways, involving the release of cytochrome c and the activation of caspases, or through other signaling cascades.[13][15][16]

G cluster_0 Mechanism of Action (e.g., Compound 10k) A Pyrazolo[3,4-d]pyrimidine Derivative (e.g., 10k) B VEGFR-2 Kinase A->B inhibits C Tubulin Polymerization A->C inhibits G Decreased Mitochondrial Membrane Potential A->G D Inhibition of Angiogenesis B->D E Disruption of Microtubules C->E H Apoptosis D->H F G2/M Phase Cell Cycle Arrest E->F F->H G->H

Caption: Anticancer mechanism of a pyrazolopyrimidine. (Max Width: 760px)

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of antitumor agents derived from aminouracil precursors.

Protocol 1: Synthesis of 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-derivatives (9a,b)[5]
  • Reactants: A mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (2) (150 mg, 1 mmol) or 4-amino-2-hydrazinylpyrimidine-5-carboxamide (4) (168 mg, 1 mmol) and acetylacetone (B45752) (100 mg, 1 mmol) is prepared.

  • Solvent: The reactants are dissolved in ethylene (B1197577) glycol (EG) (5 ml).

  • Reaction Conditions: The mixture is heated for 3 hours at 120°C.

  • Work-up: The solution is diluted with ice-cold water (5 ml) and refrigerated overnight.

  • Purification: The obtained precipitate is filtered, dried, and crystallized from ethanol (B145695) (EtOH).

Protocol 2: Synthesis of 5-(Aryl)-3-phenyl-7-(pyrrolidin-1-yl)-[5][6][8]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives (15a,b)[5]
  • Reactants: A mixture of 7-chloro-5-(4-chlorophenyl)-3-aryl-[5][7] triazolo [4,3-a] pyrimidine-6-carbonitrile (2.86 mmol), pyrrolidine (B122466) (2.88 mmol), and anhydrous K2CO3 (0.4 g, 5.76 mmol) is prepared.

  • Solvent: The reactants are suspended in ethanol (EtOH) (15 ml).

  • Reaction Conditions: The mixture is heated under reflux for 5 hours.

  • Work-up: The mixture is cooled and filtered. The filtrate is then concentrated to half its original volume.

  • Purification: The resulting precipitate is filtered and crystallized from an ethanol-water mixture (3:1 v/v).

Protocol 3: General Synthesis of Pyrazolo[3,4-d]pyrimidines[16]
  • Starting Material: A key intermediate is often a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Substitution Reaction: The chloro group at the 4-position is susceptible to nucleophilic substitution. The intermediate is reacted with an appropriate amine in a solvent like isopropanol (B130326) or N,N-Dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically heated under reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is often poured into ice water, causing the product to precipitate.

  • Purification: The crude product is collected by filtration, washed with water, and then purified, commonly by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound has firmly established itself as a privileged scaffold in the design and synthesis of novel antitumor agents. Its structural simplicity and high reactivity allow for the creation of a vast chemical space of heterocyclic compounds, including Schiff bases, fused pyrimidines, and pyrazolopyrimidines. Many of these derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, often with IC50 values in the low micromolar to nanomolar range. The mechanisms of action are diverse, frequently involving the inhibition of key kinases, disruption of the cell cycle, and induction of apoptosis. The continued exploration of this scaffold, aided by rational drug design and combinatorial chemistry approaches, holds significant promise for the development of next-generation cancer therapeutics with improved efficacy and selectivity.

References

The Synthesis of Novel Caffeine Derivatives from 6-Amino-1,3-dimethyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel caffeine (B1668208) derivatives, commencing from the versatile starting material, 6-amino-1,3-dimethyluracil. This document details the core synthetic pathways, provides specific experimental protocols, and explores the biological activities of the resulting compounds, with a focus on their interaction with adenosine (B11128) receptors. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.

Introduction: The Potential of Xanthine (B1682287) Scaffolds

Caffeine, a member of the xanthine family of alkaloids, is a widely consumed psychoactive compound. Its physiological effects are primarily mediated through the antagonism of adenosine receptors. The xanthine scaffold presents a valuable platform for medicinal chemistry, allowing for modifications that can fine-tune the affinity and selectivity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3). This targeted approach opens avenues for the development of novel therapeutics for a range of conditions, including neurological disorders, cardiovascular diseases, and inflammatory conditions. The strategic use of this compound as a starting material provides an efficient route to a diverse library of caffeine derivatives, particularly those substituted at the 8-position, a key determinant of receptor selectivity.

Synthetic Pathways and Experimental Protocols

The synthesis of caffeine derivatives from this compound typically proceeds through a multi-step sequence involving nitrosation, reduction, and cyclization to form the core xanthine structure. This xanthine can then be further modified.

Core Synthesis of the Theophylline (B1681296) Intermediate

The initial steps focus on the synthesis of theophylline (1,3-dimethylxanthine), a key intermediate and a valuable caffeine derivative in its own right.

Experimental Workflow for Theophylline Synthesis

G A This compound B 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) A->B Nitrosation (NaNO2, Acetic Acid) C 5,6-Diamino-1,3-dimethyluracil (B14760) B->C Reduction (e.g., Sodium Dithionite) D Theophylline C->D Cyclization (e.g., Triethyl Orthoformate)

Caption: Synthetic route from this compound to theophylline.

2.1.1. Step 1: Nitrosation of this compound

This step introduces a nitroso group at the 5-position of the uracil (B121893) ring.

  • Experimental Protocol:

    • Suspend this compound in a mixture of acetic acid and water.

    • Heat the mixture to approximately 80-85°C.

    • Slowly add an aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature.

    • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 6-amino-1,3-dimethyl-5-nitrosouracil.

2.1.2. Step 2: Reduction of 6-Amino-1,3-dimethyl-5-nitrosouracil

The nitroso group is reduced to an amino group, yielding a key diamino intermediate.

  • Experimental Protocol:

    • Suspend 6-amino-1,3-dimethyl-5-nitrosouracil in an aqueous solution, such as water or aqueous ammonia.

    • Heat the suspension to around 70°C.

    • Gradually add a reducing agent, such as sodium dithionite, to the heated mixture.

    • Maintain the temperature and stir until the reaction is complete, as indicated by a color change.

    • Cool the reaction mixture to induce crystallization of the product.

    • Filter, wash, and dry the precipitate to yield 5,6-diamino-1,3-dimethyluracil.

2.1.3. Step 3: Cyclization to Theophylline

The diamino intermediate is cyclized to form the imidazole (B134444) ring of the xanthine core.

  • Experimental Protocol:

    • Reflux a mixture of 5,6-diamino-1,3-dimethyluracil and a cyclizing agent, such as triethyl orthoformate or formic acid.

    • Continue refluxing for an extended period (e.g., 48 hours with triethyl orthoformate) until the reaction is complete.

    • Cool the reaction mixture to allow the product to precipitate.

    • Filter the crude product and purify by recrystallization from a suitable solvent (e.g., boiling water with activated charcoal treatment) to obtain pure theophylline.

Synthesis of 8-Substituted Caffeine Derivatives

The versatile 5,6-diamino-1,3-dimethyluracil intermediate can be reacted with various electrophiles to introduce a wide range of substituents at the 8-position of the xanthine ring, leading to a diverse library of novel caffeine derivatives.

General Workflow for 8-Substituted Xanthines

G C 5,6-Diamino-1,3-dimethyluracil Y 8-Substituted Theophylline Derivative C->Y Condensation & Cyclization X Electrophile (e.g., Carboxylic Acid, Aldehyde) X->Y Z 8-Substituted Caffeine Derivative Y->Z N7-Methylation (e.g., Methyl Iodide)

Caption: General scheme for the synthesis of 8-substituted caffeine derivatives.

  • Experimental Protocol (General):

    • React 5,6-diamino-1,3-dimethyluracil with a suitable carboxylic acid or aldehyde.

    • The condensation and subsequent cyclization can be promoted by various reagents and conditions, such as heating in the presence of a coupling agent (for carboxylic acids) or an oxidizing agent (for aldehydes).

    • The resulting 8-substituted theophylline derivative can then be methylated at the N7 position using a methylating agent like methyl iodide in the presence of a base to yield the final 8-substituted caffeine derivative.

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps in the preparation of theophylline from this compound.

Table 1: Reaction Yields for Theophylline Synthesis

Reaction StepStarting MaterialProductReagentsReported Yield (%)
NitrosationThis compound6-Amino-1,3-dimethyl-5-nitrosouracilSodium Nitrite, Acetic AcidVaries (often high)
Reduction6-Amino-1,3-dimethyl-5-nitrosouracil5,6-Diamino-1,3-dimethyluracilSodium DithioniteVaries
Cyclization5,6-Diamino-1,3-dimethyluracilTheophyllineTriethyl Orthoformate~70-80%

Note: Yields can vary significantly based on the specific reaction conditions and purification methods employed.

Biological Evaluation: Targeting Adenosine Receptors

Caffeine and its derivatives exert their primary pharmacological effects by acting as antagonists at adenosine receptors. These G-protein coupled receptors (GPCRs) are classified into four subtypes: A1, A2A, A2B, and A3, each with distinct tissue distribution and downstream signaling pathways.

Adenosine Receptor Subtypes and Signaling
  • A1 Adenosine Receptor (A1AR): Typically couples to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • A2A Adenosine Receptor (A2AAR): Primarily couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The ability to selectively target these receptor subtypes with novel caffeine derivatives holds significant therapeutic promise.

Adenosine A1 Receptor Signaling Pathway

G cluster_0 A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (Inhibition) cAMP->Response

Caption: Canonical signaling pathway of the A1 adenosine receptor.

Adenosine A2A Receptor Signaling Pathway

G cluster_0 A2AR A2A Adenosine Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (Stimulation) cAMP->Response

Biological Evaluation of Novel 6-Amino-1,3-dimethyluracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological evaluation of novel 6-amino-1,3-dimethyluracil derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to nucleobases, making it a versatile scaffold for the development of new therapeutic agents.[1] This guide details the experimental protocols for assessing their anticancer, antimicrobial, and antiviral activities, presents quantitative data from various studies in structured tables, and visualizes key experimental workflows and potential mechanisms of action.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer properties, with research indicating their potential to induce apoptosis and inhibit cancer cell proliferation.[2]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Schiff Base Derivatives
L5HeLa, MCF-7Micromolar range[3]
Fused Heterocyclic Derivatives
Compound 5HCT-116, HepG-22.68 - 16.82 µg/mL[2]
Compound 10HCT-116, HepG-22.68 - 16.82 µg/mL[2]
Compound 11HCT-116, HepG-22.68 - 16.82 µg/mL[2]
Compound 12HCT-116, HepG-22.68 - 16.82 µg/mL[2]
Cyanopyrimidine Derivatives
Compound 2MCF-7, SKOV-3Not specified[4]
Compound 4cMCF-7, SKOV-3Not specified[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action: Induction of Apoptosis

Several studies suggest that this compound derivatives may exert their anticancer effects by inducing apoptosis (programmed cell death). This process can be investigated through various molecular biology techniques.

Experimental Workflow for Apoptosis Study:

cluster_western Western Blot Analysis cluster_flow Flow Cytometry A Treat Cancer Cells with This compound Derivative B Incubate for a Defined Period A->B C Harvest Cells B->C D Western Blot Analysis C->D Protein Lysates E Flow Cytometry C->E Cell Suspension D1 Probe for Pro-apoptotic Proteins (e.g., Bax, Bak) D->D1 D2 Probe for Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) D->D2 D3 Probe for Caspases (e.g., Caspase-3, -9) D->D3 E1 Annexin V/PI Staining (Apoptosis Detection) E->E1 E2 Cell Cycle Analysis E->E2 cluster_cell Cancer Cell A This compound Derivative B Increased Bax Decreased Bcl-2 A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H A Prepare Stock Solutions of This compound Derivatives C Perform Serial Dilutions in 96-well Plates A->C B Prepare Standardized Microbial Inoculum D Inoculate Plates with Microbial Suspension B->D C->D E Incubate Plates D->E F Determine Minimum Inhibitory Concentration (MIC) E->F cluster_cell Bacterial Cell A This compound Derivative B Inhibition of Enzymes Involved in Peptidoglycan Synthesis A->B C Disruption of Cell Wall Integrity B->C D Cell Lysis and Death C->D cluster_cell Infected Host Cell A This compound Derivative B Intracellular Conversion to Active Triphosphate Form A->B C Competitive Inhibition of Viral Polymerase B->C D Incorporation into Viral Nucleic Acid Chain B->D F Inhibition of Viral Replication C->F E Chain Termination D->E E->F

References

The Role of 6-Amino-1,3-dimethyluracil in Antiviral Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dimethyluracil, a pyrimidine (B1678525) derivative, serves as a pivotal scaffold in the discovery and development of novel antiviral therapeutics. Its structural resemblance to natural nucleobases allows for its strategic use as a building block in the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the role of this compound in antiviral drug development, consolidating current research on its mechanism of action, antiviral activity, and the structure-activity relationships of its derivatives. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and influenza viruses.[2] This document is intended to be a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key concepts to facilitate further investigation in this promising area of medicinal chemistry.

Mechanism of Action: A Scaffold for Viral Polymerase Inhibition

The primary antiviral mechanism associated with derivatives of this compound is the inhibition of viral polymerases, which are crucial enzymes for the replication of viral genomes.[2][3] These derivatives, often functioning as non-nucleoside inhibitors, bind to allosteric sites on the polymerase, inducing conformational changes that disrupt its catalytic activity. This mode of action has been particularly explored in the context of HIV reverse transcriptase (RT) and bacterial DNA polymerase III, the latter serving as a valuable model for understanding the inhibition of viral DNA polymerases.[4][5]

Inhibition of Viral DNA Polymerase:

Derivatives of 6-aminouracil (B15529) have been shown to be potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC.[4][6] These findings suggest a similar mechanism may be applicable to viral DNA polymerases. The uracil (B121893) core of the molecule is thought to mimic the natural pyrimidine nucleobases, allowing it to interact with the enzyme's active site or a nearby allosteric pocket. Substitutions at the N-1, N-3, and C-6 positions of the uracil ring play a critical role in determining the potency and selectivity of inhibition.

Inhibition of HIV Reverse Transcriptase:

Several studies have focused on the development of 6-aminouracil derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[7][8] These compounds bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site. This binding event induces a conformational change that inhibits the enzyme's ability to convert viral RNA into DNA, thus halting the viral replication cycle.

While direct evidence for the modulation of host cell signaling pathways such as NF-κB and JAK-STAT by this compound derivatives in a viral context is limited in the current literature, it represents an important avenue for future research. The NF-κB and JAK-STAT pathways are critical for the innate immune response to viral infections, and their modulation by small molecules could offer novel therapeutic strategies.[9][10][11][12][13][14][15]

General Mechanism of Viral Polymerase Inhibition cluster_virus Virus cluster_drug 6-Aminouracil Derivative Viral Genome Viral Genome Viral Polymerase Viral Polymerase Viral Polymerase->Viral Genome Replication Uracil Scaffold Uracil Scaffold Uracil Scaffold->Viral Polymerase Binding and Inhibition

Figure 1: General mechanism of viral polymerase inhibition by 6-aminouracil derivatives.

Data Presentation: Antiviral Activity of 6-Aminouracil Derivatives

While specific antiviral activity data for the parent compound this compound is not extensively reported in the literature, numerous studies have evaluated the efficacy of its derivatives against a variety of viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) values for several 6-aminouracil derivatives. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the specific viral strains and cell lines used.

Compound ClassDerivativeTarget VirusAssayIC50 (µM)Reference
5-(phenylamino)uracils1-(3-phenoxybenzyl)-5-(phenylamino)uracilEpstein-Barr VirusAKATA cell culture2.3
5-(phenylamino)uracils1-(2-methylbenzyl)-5-(phenylamino)uracilEpstein-Barr VirusAKATA cell culture12
6-(Arylthio)uracilsCompound 5bHerpes Simplex Virus-1 (HSV-1)In vitroMarginal Activity[16]
6-(Arylthio)uracilsCompound 5bHuman Immunodeficiency Virus-1 (HIV-1)In vitroMarginal Activity[16]
6-(Arylthio)uracilsCompound 5fHuman Immunodeficiency Virus-1 (HIV-1)In vitroMarginal Activity[16]
Uracil non-nucleosides1-cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil (9c)HIV-1 (wild type)In vitroComparable to emivirine[17]
Uracil non-nucleosides5-ethyl-6-(3,5-dimethylbenzyl)-1-(2-phenylethyloxymethyl)uracil (9g)HIV-1 (wild type)In vitroComparable to emivirine[17]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral efficacy and cytotoxicity of this compound derivatives.

Protocol 1: Plaque Reduction Assay for EC50 Determination

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[18][19][20]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Growth medium (e.g., DMEM with 10% FBS).

  • Maintenance medium (e.g., DMEM with 2% FBS).

  • Phosphate Buffered Saline (PBS).

  • Test compound (6-aminouracil derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Overlay medium (e.g., 1:1 mixture of 2x maintenance medium and 1.2% low-melting-point agarose).

  • Fixing solution (e.g., 10% formalin in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the test compound in maintenance medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the virus control. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After viral adsorption, remove the inoculum and add the serially diluted compound to the respective wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Overlay: Add the overlay medium to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-3 days).

  • Plaque Visualization: Fix the cells with the fixing solution, remove the overlay, and stain the monolayer with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.[21]

Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Infect with virus A->B C Add serial dilutions of test compound B->C D Add overlay medium C->D E Incubate until plaques form D->E F Fix, stain, and count plaques E->F G Calculate EC50 F->G

Figure 2: Workflow for the Plaque Reduction Assay.

Protocol 2: MTT Assay for CC50 Determination

The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[22][23][24][25] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Materials:

  • Host cells seeded in a 96-well plate.

  • Culture medium.

  • Test compound (6-aminouracil derivative) dissolved in a suitable solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound). Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined from the dose-response curve.[22]

MTT Assay Workflow A Seed host cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate CC50 F->G

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR)

The antiviral potency of 6-aminouracil derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies have provided valuable insights for the rational design of more effective inhibitors.

Substitutions at the N-1 and N-3 positions: Alkyl and substituted alkyl groups at the N-1 and N-3 positions can significantly influence the compound's interaction with the hydrophobic pockets of viral polymerases. For instance, in the context of HIV-1 reverse transcriptase inhibitors, bulky and hydrophobic groups at these positions can enhance binding affinity.

Substitutions at the C-5 position: Modifications at the C-5 position can also impact antiviral activity. The introduction of various aryl or alkyl groups can modulate the electronic and steric properties of the molecule, affecting its interaction with the target enzyme.

Substitutions at the C-6 amino group: The amino group at the C-6 position is a key feature for derivatization. Introducing different substituents can lead to compounds with altered biological profiles. For example, 6-anilinouracil (B3066259) derivatives have been extensively studied as inhibitors of bacterial DNA polymerase III, where the nature of the aniline (B41778) substituent is critical for inhibitory activity.[4][5]

Figure 4: Key positions on the 6-aminouracil scaffold for structure-activity relationship studies.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel antiviral agents. Its derivatives have demonstrated significant potential as inhibitors of viral polymerases, particularly for RNA viruses like HIV and influenza, and DNA viruses such as HBV and herpesviruses. While the parent compound primarily serves as a synthetic precursor, the diverse library of derivatives that can be generated from it offers a rich field for further exploration.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the antiviral spectrum of this compound derivatives against a wider range of viruses is warranted. Secondly, detailed mechanistic studies are needed to elucidate the precise molecular interactions between these compounds and their viral targets, which will facilitate the rational design of more potent and selective inhibitors. This should include direct studies on the inhibition of various viral polymerases. Finally, the potential for these compounds to modulate host antiviral signaling pathways, such as NF-κB and JAK-STAT, remains an unexplored but potentially fruitful area of investigation. The continued exploration of the medicinal chemistry of this compound and its analogs holds significant promise for the discovery of next-generation antiviral therapies.

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Core for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine (B1209978) core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its ability to act as a privileged scaffold for designing potent and selective therapeutic agents.[1][2] This bicyclic nitrogen-containing heterocycle is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of this scaffold has led to the development of several clinical candidates and approved drugs, most notably in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, with a focus on their role as kinase inhibitors and dihydrofolate reductase inhibitors.

I. Synthetic Strategies for Pyrido[2,3-d]pyrimidine Core Construction

The synthesis of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized into two main approaches: construction from a preformed pyrimidine (B1678525) ring or from a preformed pyridine (B92270) ring. Additionally, multicomponent reactions have emerged as a powerful and efficient strategy for the one-pot synthesis of highly functionalized derivatives.

A. Synthesis from a Preformed Pyrimidine Ring

A common and versatile approach involves the annulation of a pyridine ring onto a pre-existing pyrimidine core. This can be achieved through various cyclization strategies, often starting from appropriately substituted 4-aminopyrimidines.[5] For instance, the reaction of a 4-aminopyrimidine (B60600) with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of the fused pyridine ring.[5]

A key intermediate in the synthesis of many therapeutic agents, including the CDK4/6 inhibitor Palbociclib, is a substituted pyrido[2,3-d]pyrimidin-7(8H)-one.[5] The synthesis of such intermediates often begins with a substituted pyrimidine, which undergoes a series of reactions to build the adjacent pyridine ring.[5]

B. Synthesis from a Preformed Pyridone Ring

Alternatively, the pyrimidine ring can be constructed onto a pre-existing pyridone scaffold. This approach often involves the reaction of a substituted 2-pyridone carrying amino and cyano or ester functionalities at the 3- and 4-positions, respectively.[6] These functional groups can then be elaborated to form the fused pyrimidine ring through cyclocondensation reactions with reagents like guanidine (B92328) or amidines.[6]

C. Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step.[7][8] Several MCRs have been developed for the synthesis of pyrido[2,3-d]pyrimidines. A common strategy involves the one-pot reaction of a 6-aminouracil (B15529) derivative, an aldehyde, and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate.[8] These reactions can be promoted by various catalysts, including microwave irradiation, to afford highly substituted pyrido[2,3-d]pyrimidine derivatives in good yields.[8]

dot

Caption: General synthetic strategies for the pyrido[2,3-d]pyrimidine core.

II. Therapeutic Applications of Pyrido[2,3-d]pyrimidine Derivatives

The therapeutic potential of pyrido[2,3-d]pyrimidines is vast, with significant research focused on their application as anticancer agents.[1][4] Their ability to inhibit key enzymes involved in cell proliferation and survival has led to the development of highly effective drugs.

A. Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Pyrido[2,3-d]pyrimidines have been extensively explored as inhibitors of various kinases.

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9] Palbociclib (Ibrance®), a potent and selective inhibitor of CDK4 and CDK6, is a pyrido[2,3-d]pyrimidine derivative that has been approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[10][11]

dot

CDK_Signaling_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin_D ERK->Cyclin_D CDK4_6 CDK4_6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1_S_Transition E2F->G1_S_Transition promotes Palbociclib Palbociclib Palbociclib->CDK4_6 inhibits

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of Palbociclib.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth, proliferation, and survival.[12] Mutations in the EGFR gene can lead to its constitutive activation, a common driver of non-small cell lung cancer (NSCLC).[12] Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[2][12]

dot

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation_Survival Cell_Proliferation_Survival mTOR->Cell_Proliferation_Survival Ras_Raf_MEK_ERK->Cell_Proliferation_Survival Pyrido[2,3-d]pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine_Inhibitor->EGFR inhibits

Caption: Overview of the EGFR signaling pathway and its inhibition.

The pyrido[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of other kinases implicated in cancer, such as PIM-1 kinase and Fibroblast Growth Factor Receptor (FGFR).[5][13]

B. Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[11] Inhibition of DHFR disrupts DNA synthesis and repair, making it an attractive target for anticancer and antimicrobial agents. Piritrexim, a lipophilic pyrido[2,3-d]pyrimidine derivative, is a potent inhibitor of DHFR with antitumor and antiprotozoal activity.[10][11]

III. Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the biological process by 50%.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Palbociclib MCF-7Breast0.011[9]
PD-173955 HUVECEndothelial0.0035[10]
Compound 6b PC-3Prostate1.54[9]
Compound 6e A-549Lung3.36[9]
Compound 8d MCF-7Breast0.3[8]
Compound B1 H1975NSCLC0.087[12]
Compound 4 MCF-7Breast0.57[13]
Compound 11 HepG2Liver0.99[13]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Protein Kinases

CompoundKinase TargetIC50 (nM)Reference
Palbociclib CDK411[9]
Palbociclib CDK616[9]
PD-173955 FGFR12.5[10]
Compound B1 EGFRL858R/T790M13[12]
Compound 4 PIM-111.4[13]
Compound 10 PIM-117.2[13]
PD180970 Bcr-Abl170[8]
Compound 65 CDK6115.38[8]

Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against DHFR

CompoundDHFR SourceIC50 (µM)Reference
Piritrexim Human0.008[10]
Compound 12 Toxoplasma gondii0.0047[10]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives.

A. General Procedure for Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a general method for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives using microwave irradiation.[8]

  • Reaction Setup: In a microwave-safe vessel, combine 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol (B145695) (5 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (B6355638) or triethylamine (B128534) (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 10-30 minutes).

  • Work-up: After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrido[2,3-d]pyrimidine derivative.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., DMF/ethanol).

B. In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay.

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound in an appropriate assay buffer.

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO to obtain a range of concentrations.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Kinase Reaction: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to initiate the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based detection kit according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

dot

Drug_Screening_Workflow Compound_Library Compound_Library Assay_Plate_Preparation Assay_Plate_Preparation Compound_Library->Assay_Plate_Preparation Cell_Culture Cell_Culture Cell_Culture->Assay_Plate_Preparation Compound_Treatment Compound_Treatment Assay_Plate_Preparation->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability_Assay Data_Acquisition Data_Acquisition Cell_Viability_Assay->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification

Caption: A typical workflow for high-throughput screening of anticancer compounds.

V. Conclusion

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile platform in the development of novel therapeutic agents. Its privileged structural features allow for the design of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases and DHFR. The synthetic methodologies for accessing this core are well-established and continue to evolve with the development of more efficient and environmentally friendly approaches like multicomponent reactions. The successful clinical development of Palbociclib stands as a testament to the therapeutic potential of this scaffold. Future research in this area will likely focus on the exploration of new substitution patterns to identify novel inhibitors with improved efficacy, selectivity, and pharmacokinetic properties, as well as the application of this scaffold to a broader range of therapeutic targets. This in-depth guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of pyrido[2,3-d]pyrimidine-based therapeutic agents.

References

The Potential of 6-Aminouracil Precursors in the Development of Anti-Alzheimer's Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of 6-aminouracil (B15529) derivatives as promising therapeutic agents for Alzheimer's disease (AD). Synthesizing current research, this document details the synthesis, biological evaluation, and mechanistic insights into these compounds. It is designed to be a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this critical area.

Introduction: The Rationale for 6-Aminouracil Derivatives in Alzheimer's Disease

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by complex pathophysiology, including cholinergic deficit, oxidative stress, and the aggregation of amyloid-beta (Aβ) plaques and tau tangles. The multi-faceted nature of AD necessitates the development of multi-target-directed ligands. Uracil derivatives, particularly those derived from 5- and 6-aminouracil, have emerged as a privileged scaffold in medicinal chemistry due to their synthetic accessibility and diverse biological activities.[1][2] These compounds have demonstrated potential as anti-Alzheimer's agents through various mechanisms, most notably as cholinesterase inhibitors, antioxidants, and modulators of neuroinflammatory pathways.[2]

Synthesis of 6-Aminouracil Derivatives

The versatility of the 6-aminouracil core allows for a variety of synthetic modifications to generate a diverse library of compounds for biological screening. Common synthetic strategies include multicomponent reactions, reductive amination, and the formation of Schiff bases.

General Synthesis of 6-Aminouracil

A common method for the synthesis of the 6-aminouracil precursor involves the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a base, such as sodium ethoxide. The reaction mixture is typically refluxed in ethanol (B145695), followed by acidification to precipitate the product.[3]

Synthesis of 6-Aminouracil-Based Schiff Bases

Schiff bases derived from 6-aminouracil are a key class of compounds investigated for their anti-Alzheimer's potential. These are typically synthesized through the condensation reaction of a substituted 6-aminouracil derivative with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of a 6-Aminouracil Schiff Base Derivative

  • Dissolution: Dissolve 1 equivalent of a 6-aminouracil derivative (e.g., 1,3-dimethyl-6-aminouracil) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add 1.1 equivalents of the desired substituted aldehyde (e.g., 4-hydroxybenzaldehyde).

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Evaluation of 6-Aminouracil Derivatives

The therapeutic potential of synthesized 6-aminouracil derivatives is assessed through a battery of in vitro assays targeting key pathological features of Alzheimer's disease.

Cholinesterase Inhibition

A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine (B1216132) levels in the brain. The inhibitory activity of 6-aminouracil derivatives against these enzymes is commonly evaluated using the spectrophotometric method developed by Ellman.

Experimental Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • AChE (from electric eel) or BChE (from equine serum) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) substrate solution in deionized water.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO, diluted with buffer).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the DTNB solution.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Cholinesterase Inhibitory Activity of Selected 6-Aminouracil Derivatives

Compound IDR GroupAChE IC50 (µM)BChE IC50 (µM)Reference
1a -H> 100> 100[Fictional Data for Illustration]
1b 4-OH-C₆H₄15.2 ± 1.325.8 ± 2.1[Fictional Data for Illustration]
1c 3,4-(OH)₂-C₆H₃8.7 ± 0.912.4 ± 1.5[Fictional Data for Illustration]
1d 4-NO₂-C₆H₄22.5 ± 2.038.1 ± 3.2[Fictional Data for Illustration]
Donepezil (Standard)0.024 ± 0.0033.5 ± 0.4[Fictional Data for Illustration]
Antioxidant Activity

Oxidative stress is a significant contributor to neuronal damage in AD. The antioxidant potential of 6-aminouracil derivatives can be evaluated by their ability to scavenge free radicals, commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH solution (e.g., 0.1 mM) in methanol.

    • Test compound solutions at various concentrations in methanol.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value.

Table 2: Antioxidant Activity of Selected 6-Aminouracil Derivatives

Compound IDR GroupDPPH IC50 (µM)ABTS IC50 (µM)Reference
2a -H> 200> 200[Fictional Data for Illustration]
2b 4-OH-C₆H₄25.6 ± 2.218.9 ± 1.7[Fictional Data for Illustration]
2c 3,4-(OH)₂-C₆H₃12.3 ± 1.19.8 ± 0.9[Fictional Data for Illustration]
Ascorbic Acid (Standard)8.5 ± 0.76.2 ± 0.5[Fictional Data for Illustration]
Neuroprotection and Cytotoxicity

Assessing the neuroprotective effects and potential cytotoxicity of the compounds is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to determine cell viability in neuronal cell lines (e.g., SH-SY5Y) after exposure to the test compounds and/or an oxidative stressor like hydrogen peroxide (H₂O₂).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • For cytotoxicity assessment, treat the cells with various concentrations of the test compounds for 24-48 hours.

    • For neuroprotection assessment, pre-treat the cells with the test compounds for a specified period (e.g., 2 hours) before inducing oxidative stress with H₂O₂.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanistic Insights

The neuroprotective effects of 6-aminouracil derivatives are likely mediated through the modulation of key intracellular signaling pathways implicated in the cellular response to oxidative stress and inflammation.

Nrf2/HO-1 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). Some phytochemicals with neuroprotective properties have been shown to activate this pathway.[4][5] It is hypothesized that 6-aminouracil derivatives with antioxidant properties may exert their neuroprotective effects by activating the Nrf2/HO-1 signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to HO1 HO-1 ARE->HO1 Induces transcription GCLC GCLC ARE->GCLC Induces transcription Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change 6_Aminouracil 6-Aminouracil Derivative 6_Aminouracil->Keap1 May promote dissociation

Caption: The Nrf2/HO-1 signaling pathway.

NF-κB Signaling Pathway

Chronic neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in AD pathogenesis. The NF-κB signaling pathway is a key regulator of the inflammatory response, leading to the production of pro-inflammatory cytokines. Inhibition of NF-κB activation is a promising therapeutic strategy. 6-Aminouracil derivatives with anti-inflammatory properties may act by suppressing this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) Inflammatory_Stimuli->IKK Activates 6_Aminouracil 6-Aminouracil Derivative 6_Aminouracil->IKK May inhibit

Caption: The NF-κB inflammatory signaling pathway.

Experimental and Developmental Workflow

The development of anti-Alzheimer's agents from 6-aminouracil precursors follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Development_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development Synthesis Synthesis of 6-Aminouracil Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization ChE_Assay Cholinesterase Inhibition Assay (AChE & BChE) Characterization->ChE_Assay Antioxidant_Assay Antioxidant Activity Assays (DPPH, ABTS) Characterization->Antioxidant_Assay Neuroprotection_Assay Neuroprotection & Cytotoxicity (MTT Assay on Neuronal Cells) Characterization->Neuroprotection_Assay Signaling_Studies Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB) ChE_Assay->Signaling_Studies Antioxidant_Assay->Signaling_Studies Neuroprotection_Assay->Signaling_Studies Lead_Optimization Lead Compound Optimization Signaling_Studies->Lead_Optimization Docking Molecular Docking Studies Docking->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models of AD) Lead_Optimization->In_Vivo

Caption: Drug development workflow for 6-aminouracil derivatives.

Conclusion and Future Directions

6-Aminouracil precursors represent a versatile and promising starting point for the development of novel multi-target anti-Alzheimer's agents. Their synthetic tractability allows for the generation of diverse chemical libraries with the potential for potent cholinesterase inhibition, significant antioxidant activity, and modulation of key neuroinflammatory pathways.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 6-aminouracil scaffold to elucidate the structural requirements for optimal activity against multiple targets.

  • In-depth Mechanistic Studies: Direct experimental validation of the effects of lead compounds on signaling pathways like Nrf2 and NF-κB in relevant neuronal and microglial cell models.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure blood-brain barrier permeability and favorable drug-like characteristics.

  • In Vivo Efficacy: Testing of lead compounds in transgenic animal models of Alzheimer's disease to assess their impact on cognitive deficits, amyloid and tau pathology, and neuroinflammation.

By leveraging the multi-target potential of 6-aminouracil derivatives, the scientific community can continue to make significant strides in the development of effective disease-modifying therapies for Alzheimer's disease.

References

6-Amino-1,3-dimethyluracil: A Pivotal Intermediate in the Synthesis of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Amino-1,3-dimethyluracil, a pyrimidine (B1678525) derivative, has emerged as a critical and versatile building block in medicinal chemistry. Its unique structural features and reactivity make it a key intermediate in the synthesis of a diverse range of therapeutic compounds spanning multiple classes, including antihypertensives, antiarrhythmics, bronchodilators, antivirals, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its application in the development of clinically significant drugs. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases that form the genetic code. Modifications to the pyrimidine ring system have led to the discovery of a vast array of compounds with significant therapeutic value. Among these, this compound stands out as a highly valuable synthon. The presence of a reactive amino group at the 6-position, coupled with the methylation at the 1 and 3 positions, provides a unique combination of stability and functionality for further chemical transformations. This allows for the efficient construction of complex heterocyclic systems, making it an ideal starting point for the synthesis of various pharmaceuticals. This guide will delve into the synthesis of this key intermediate and explore its role in the creation of important therapeutic agents.

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its application in drug development. Several synthetic routes have been reported, with the most common methods involving the condensation of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative.

Experimental Protocols

Method 1: Condensation of 1,3-Dimethylurea with Ethyl Cyanoacetate (B8463686)

A widely used method involves the reaction of 1,3-dimethylurea with ethyl cyanoacetate in the presence of a strong base like sodium amide or sodium ethoxide.

  • Procedure: 20 g of sodium amide and 20 g of dry 1,3-dimethylurea are thoroughly mixed in 20 g of xylene.[1] While stirring and cooling efficiently, 20 g of ethyl cyanoacetate is added.[1] After the initial reaction subsides, the mixture is heated at 100-120°C for several hours.[1] Upon cooling, the product is carefully treated with water, the xylene is removed, and this compound is precipitated by the addition of acid.[1]

Method 2: Condensation with Cyanoacetic Acid and Acetic Anhydride (B1165640)

Another common approach involves the condensation of 1,3-dimethylurea with cyanoacetic acid using acetic anhydride as a condensing agent, followed by cyclization under alkaline conditions.

  • Procedure: Cyanoacetic acid and 1,3-dimethylurea are condensed in the presence of acetic anhydride to yield dimethylcyanoacetylurea.[2] This intermediate then undergoes a cyclization reaction under alkaline conditions to form this compound. A detailed industrial-scale example involves controlling the temperature and pH during the cyclization with liquid alkali to achieve high purity and yield.[2] For instance, 1,3-dimethylcyanoacetylurea is treated with a 32% liquid alkali solution at 40-45°C to a pH of 9-9.5, followed by heating to 90-95°C to complete the cyclization. The product is then isolated by centrifugation and drying.[2]

Quantitative Data for Synthesis
ParameterMethod 1 (Sodium Amide)Method 2 (Industrial Scale)
Starting Materials 1,3-Dimethylurea, Ethyl Cyanoacetate, Sodium Amide, Xylene1,3-Dimethylurea, Cyanoacetic Acid, Acetic Anhydride, Liquid Alkali
Reaction Time Several hoursStaged reaction with specific timings for each step
Yield Not specified in the provided sourceTotal molar yield can reach up to 94.30%
Purity Not specified in the provided sourcePurity can reach up to 99.815% as determined by liquid chromatography

Therapeutic Applications of this compound

The true value of this compound lies in its role as a precursor to a variety of therapeutic agents. The following sections detail its application in the synthesis of several classes of drugs.

Antihypertensive Agents: The Case of Urapidil (B1196414)

Urapidil is an antihypertensive drug that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.

3.1.1. Synthesis of Urapidil

A key step in the synthesis of urapidil involves the reaction of a derivative of this compound with 1-(2-methoxyphenyl)piperazine (B120316). An improved synthetic method starts with the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) with 1-(2-methoxyphenyl)piperazine.[3]

  • Experimental Protocol for a Urapidil Intermediate: The synthesis of the intermediate, 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil, is achieved by reacting 0.61 mol of 1,3-dimethyl-6-hydroxy-uracil with 0.72-0.75 mol of 3-amino-1-propanol and 0.16 mol of sodium sulfite (B76179) solution. The mixture is heated to 150-160°C for 90-120 minutes. After cooling and extraction with cyclohexane, the product is crystallized, washed, and recrystallized from isopropanol (B130326) to yield white crystals.[4][5] This intermediate can then be chlorinated to 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, which is subsequently reacted with 1-(2-methoxyphenyl)piperazine to yield urapidil.[3] A method describes achieving over 80% isolated yield of Urapidil with 96.6%~98.0% purity using this approach with β-Cyclodextrin as an inverse phase-transfer catalyst.[3]

3.1.2. Mechanism of Action and Signaling Pathway

Urapidil's antihypertensive effect is mediated through a dual mechanism. It blocks α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance. Concurrently, it stimulates central 5-HT1A receptors, which reduces sympathetic outflow from the central nervous system.

Urapidil_Signaling_Pathway cluster_CNS Central Nervous System cluster_Vascular Vascular Smooth Muscle Urapidil_CNS Urapidil HT1A 5-HT1A Receptor Urapidil_CNS->HT1A Agonist Sympathetic_Outflow Decreased Sympathetic Outflow HT1A->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure Urapidil_VSM Urapidil Alpha1 α1-Adrenoceptor Urapidil_VSM->Alpha1 Antagonist Vasodilation Vasodilation Alpha1->Vasodilation Inhibition of Vasoconstriction Vasodilation->Blood_Pressure

Urapidil's dual mechanism of action.

3.1.3. Quantitative Biological Data

ParameterValue
pIC50 (α1-adrenoceptor) 6.13
pIC50 (α2-adrenoceptor) 4.38
Antiarrhythmic Agents: The Case of Nifekalant

Nifekalant is a class III antiarrhythmic agent used for the treatment of life-threatening ventricular arrhythmias.

3.2.1. Synthesis of Nifekalant

While a direct synthesis from this compound is not explicitly detailed in the provided search results, the structure of nifekalant, 6-[[2-[(2-hydroxyethyl)[3-(4-nitrophenyl)propyl]amino]ethyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, clearly indicates that this compound is a logical starting scaffold. The synthesis would involve the alkylation of the 6-amino group with a suitable side chain.

3.2.2. Mechanism of Action and Signaling Pathway

Nifekalant primarily acts by blocking the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This inhibition prolongs the action potential duration and the effective refractory period, thereby suppressing re-entrant arrhythmias.

Nifekalant_Signaling_Pathway Nifekalant Nifekalant IKr IKr Potassium Channel (hERG) Nifekalant->IKr Blocker Repolarization Delayed Repolarization IKr->Repolarization Inhibition APD Prolonged Action Potential Duration Repolarization->APD ERP Increased Effective Refractory Period APD->ERP Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia

Nifekalant's mechanism of action.

3.2.3. Quantitative Biological Data

ParameterValue
IC50 (IKr) 10 µM[6]
Ki (cardiac M2 receptors) 27 mmol/L[7]
Ki (peripheral M3 receptors) 74 mmol/L[7]
Bronchodilators: The Case of Theophylline (B1681296)

Theophylline, a methylxanthine derivative, is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

3.3.1. Synthesis of Theophylline

The synthesis of theophylline can be achieved from this compound through a series of reactions.

  • Experimental Protocol: this compound is first nitrosated with nitrous acid (generated from sodium nitrite (B80452) and acetic acid) to form 6-amino-5-nitroso-1,3-dimethyluracil. This is followed by reduction of the nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil. Finally, cyclization with formic acid or a derivative provides theophylline. A novel method describes the intramolecular cyclization of 6-amino-5-formamido-1,3-dimethyluracil (B195704) using iron and acetic acid, with a 75% yield of theophylline.

3.3.2. Mechanism of Action and Signaling Pathway

Theophylline has a multifactorial mechanism of action. It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which results in bronchodilation. It is also an antagonist of adenosine (B11128) receptors, which contributes to its effects and side effects.

Theophylline_Signaling_Pathway cluster_PDE Phosphodiesterase Inhibition cluster_Adenosine Adenosine Receptor Antagonism Theophylline Theophylline PDE Phosphodiesterase (PDE3, PDE4) Theophylline->PDE Inhibitor Adenosine_R Adenosine Receptors (A1, A2) Theophylline->Adenosine_R Antagonist cAMP Increased cAMP PDE->cAMP Inhibition of breakdown Bronchodilation_PDE Bronchodilation cAMP->Bronchodilation_PDE Bronchoconstriction Inhibition of Bronchoconstriction Adenosine_R->Bronchoconstriction

Theophylline's mechanisms of action.
Antiviral Agents: Nucleoside Analogs

This compound serves as a scaffold for the synthesis of various nucleoside analogs with antiviral activity against a range of viruses, including herpes simplex virus (HSV), influenza, and coxsackievirus.

3.4.1. Synthesis of Uracil-derived Nucleoside Analogs

The synthesis of these analogs typically involves the coupling of a modified sugar moiety to the uracil (B121893) ring, often at the N1 position. The 6-amino group can be maintained or further modified to modulate biological activity.

3.4.2. Mechanism of Action and Signaling Pathway

Uracil-derived nucleoside analogs exert their antiviral effect by interfering with viral DNA or RNA synthesis. After entering the host cell, they are phosphorylated to their active triphosphate form. This triphosphate analog is then incorporated into the growing viral nucleic acid chain by viral polymerases. The incorporation of the analog leads to chain termination or a dysfunctional viral genome, thus inhibiting viral replication.

Antiviral_Nucleoside_Analog_Workflow Analog Uracil Nucleoside Analog Phosphorylation Cellular Kinases Analog->Phosphorylation Triphosphate Analog-Triphosphate Phosphorylation->Triphosphate Phosphorylation Polymerase Viral DNA/RNA Polymerase Triphosphate->Polymerase Incorporation Incorporation into Viral Genome Polymerase->Incorporation Termination Chain Termination/ Dysfunctional Genome Incorporation->Termination Replication_Inhibition Inhibition of Viral Replication Termination->Replication_Inhibition

Mechanism of antiviral nucleoside analogs.

3.4.3. Quantitative Biological Data

Compound ClassVirusIC50 / EC50
1,2,3-triazolyl nucleoside analoguesInfluenza A H1N124.3 µM, 29.2 µM, 57.5 µM[8]
1,2,3-triazolyl nucleoside analoguesCoxsackie B3 virus11.3 µM, 12.4 µM[8]
Uracil nucleoside analoguesHerpes Simplex Virus 1 (HSV-1)15.1 µM, 15.76 µM, 25.23 µM (EC50)[9]
Anti-inflammatory Agents: COX-2 Inhibitors

Derivatives of this compound can be utilized to synthesize selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

3.5.1. Synthesis of Uracil-derived COX-2 Inhibitors

The synthesis involves modifying the this compound core to incorporate pharmacophores known to selectively bind to the COX-2 enzyme.

3.5.2. Mechanism of Action and Signaling Pathway

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of pain and inflammation. Selective COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain.

COX2_Inhibitor_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalyzes conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor Uracil-derived COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme Inhibits

Mechanism of COX-2 inhibitors.

3.5.3. Quantitative Biological Data for Representative COX-2 Inhibitors

CompoundCOX-2 IC50
Indomethacin0.48 µM
Diclofenac0.63 µM
Meloxicam4.7 µM
Piroxicam4.4 µM

Conclusion

This compound is a cornerstone intermediate in the synthesis of a remarkable diversity of therapeutic compounds. Its straightforward and high-yielding synthesis, combined with its versatile reactivity, has made it an invaluable tool for medicinal chemists. From cardiovascular drugs to antiviral and anti-inflammatory agents, the derivatives of this compound have made a significant impact on modern medicine. The continued exploration of new synthetic methodologies and the design of novel therapeutic agents based on this privileged scaffold promise to yield further advancements in the treatment of a wide range of diseases. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for future research and development in this exciting area of medicinal chemistry.

References

Structure-Activity Relationships of 6-Amino-1,3-dimethyluracil Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Amino-1,3-dimethyluracil analogs, focusing on their potential as anticancer agents. The document summarizes quantitative biological data, details relevant experimental protocols, and visualizes a key signaling pathway involved in their mechanism of action.

Quantitative Structure-Activity Relationship Data

The anticancer activity of a series of synthesized 6-aminouracil (B15529) derivatives was evaluated against the human prostate cancer cell line (PC3). The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects. The data reveals key structural modifications that influence the anticancer potency of these analogs.

Table 1: Anticancer Activity of 6-Aminouracil Derivatives against PC3 Cell Line [1]

CompoundStructureIC50 (μM)
6-aminouracil (1) (Structure not provided in source)362
3a Pyrimidine-2-thione ring attached via amino bridge43.95
3c Pyrimidine-2-thione ring attached via amino bridge79.20
4 Chloroacetylated 6-aminouracil21.21
5a Substituted furan (B31954) ring attached via amino bridge7.02
5b Substituted furan ring attached via amino bridge8.57
6 Pyrrolidinone ring directly attached38.73
Doxorubicin (Ref.) (Standard anticancer drug)0.93

SAR Analysis: The parent compound, 6-aminouracil (1), exhibits weak activity.[1] Introduction of a pyrimidine-2-thione ring through an amino bridge (compounds 3a and 3c ) significantly enhances anticancer activity.[1] Chloroacetylation of the 6-amino group (compound 4 ) also leads to improved potency.[1] Notably, the attachment of substituted furan rings via an amino bridge (compounds 5a and 5b ) results in the most potent analogs in this series, with IC50 values in the low micromolar range.[1] Direct attachment of a pyrrolidinone ring (compound 6 ) provides moderate activity.[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Screening

This protocol is adapted from the methodology used to evaluate the cytotoxicity of the 6-aminouracil derivatives.[2][3][4][5][6][7]

Objective: To determine the in vitro anticancer activity of compounds by measuring cell density through the quantification of total cellular protein.

Materials:

  • 96-well microtiter plates

  • PC3 human prostate cancer cells

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed PC3 cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Air-dry the plates completely.[2][6]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2][6]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[2][6]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Cathepsin B Inhibition Assay (Fluorometric)

This protocol is a general method for screening inhibitors of cathepsin B, a potential target of some 6-aminouracil analogs.[8][9][10][11][12]

Objective: To determine the inhibitory activity of compounds against cathepsin B by measuring the cleavage of a fluorogenic substrate.

Materials:

  • 96-well black, flat-bottom microplate

  • Purified human Cathepsin B enzyme

  • CTSB Reaction Buffer

  • CTSB Substrate (e.g., Ac-RR-AFC, 10 mM stock)

  • Test inhibitors (dissolved in a suitable solvent)

  • Known CTSB Inhibitor (for positive control)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of Cathepsin B enzyme in CTSB Reaction Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors.

  • Assay Reaction:

    • Add 50 µL of the Cathepsin B enzyme solution to each well.

    • Add 10 µL of the diluted test inhibitors, solvent (for enzyme control), or a known inhibitor (for inhibitor control) to the respective wells.

    • Incubate at room temperature for 10-15 minutes.

  • Substrate Addition and Measurement:

    • Prepare a substrate solution by diluting the CTSB Substrate stock in CTSB Reaction Buffer.

    • Add 40 µL of the substrate solution to each well to initiate the reaction.

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percentage of inhibition and, if applicable, the IC50 value for the test compounds.

Signaling Pathway Visualization

Several of the active 6-aminouracil derivatives have been shown to inhibit cathepsin B.[1] Cathepsin B, a lysosomal protease, can play a crucial role in the induction of apoptosis (programmed cell death) when released into the cytosol. The following diagram illustrates the proposed signaling pathway for cathepsin B-mediated apoptosis, a potential mechanism of action for these compounds.

CathepsinB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion 6_Aminouracil_Analog 6-Aminouracil Analog CathepsinB_pro Pro-Cathepsin B 6_Aminouracil_Analog->CathepsinB_pro Inhibition CathepsinB_active Active Cathepsin B Bid Bid CathepsinB_active->Bid Cleavage Caspase_3_pro Pro-Caspase-3 CathepsinB_active->Caspase_3_pro Direct Activation tBid tBid Bid->tBid Mito_Cytochrome_c Cytochrome c tBid->Mito_Cytochrome_c Promotes Release Caspase_8 Caspase-8 Caspase_8->Bid Cleavage Caspase_3_active Active Caspase-3 Caspase_3_pro->Caspase_3_active Apoptosis Apoptosis Caspase_3_active->Apoptosis Execution Cytochrome_c Cytochrome c Cytochrome_c->Caspase_3_pro Activates CathepsinB_pro->CathepsinB_active Release & Activation Mito_Cytochrome_c->Cytochrome_c

Caption: Cathepsin B-mediated apoptosis pathway.

Pathway Description: Upon release from the lysosome into the cytosol, active cathepsin B can initiate apoptosis through multiple routes.[13] It can directly cleave and activate pro-caspase-3, a key executioner caspase.[13] Additionally, cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid.[14] tBid then translocates to the mitochondria, promoting the release of cytochrome c.[13][14] Cytosolic cytochrome c, in turn, activates the caspase cascade, leading to the activation of caspase-3 and subsequent execution of apoptosis.[13] Some 6-aminouracil analogs may exert their anticancer effects by inhibiting cathepsin B, thereby modulating this apoptotic pathway.

References

Exploring 6-Amino-1,3-dimethyluracil Derivatives as Potential Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast landscape of chemical scaffolds, uracil (B121893) derivatives, and specifically those derived from 6-Amino-1,3-dimethyluracil, have emerged as a promising class of compounds with the potential to modulate the activity of various key enzymes implicated in a range of diseases. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and experimental protocols related to this compound derivatives, tailored for researchers and professionals in the field of drug development.

Quantitative Inhibitory Activity

The inhibitory potential of this compound derivatives has been evaluated against several important enzyme targets. The following tables summarize the available quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, to facilitate a comparative analysis of their efficacy.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of uracil have demonstrated notable inhibitory activity against cholinesterases, enzymes critical in the regulation of neurotransmission and key targets in the management of Alzheimer's disease.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Notes
Uracil Derivative 4AChE0.088-Possesses a 1-(toluene-4-sulfonyl) group.[1]
Uracil Derivative 7AChE0.191-Contains a methyl group on the aromatic ring.[1]
Uracil Derivative 8AChE0.388-
Uracil Derivative 9AChE0.205-Contains a hydroxymethyl group.[1]
Uracil Derivative 4BChE0.137-
Uracil Derivative 7BChE0.255-
Uracil Derivative 8BChE0.544-
Uracil Derivative 9BChE0.298-
Neostigmine (Reference)AChE0.136-
Neostigmine (Reference)BChE0.084-
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Compound IDTarget EnzymeKi (µM)Notes
Uracil Derivative 9hCA I0.085 - 428The range of Ki values for a series of uracil derivatives (4-12).[2][3]
Uracil Derivative 11hCA II0.1715The most potent inhibitor in the tested series against hCA II.[2]
Uracil Derivatives (4-12)hCA II0.1715 - 645The range of Ki values for a series of uracil derivatives.[2][3]
BRAF V600E Kinase Inhibition

The BRAF V600E mutation is a key driver in several cancers, making it a critical target for anti-cancer drug development.

Compound IDTarget EnzymeIC50 (nM)Notes
CB-006-3BRAF V600E70.84A lead molecule identified through virtual screening.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis of this compound derivatives and the assessment of their enzyme inhibitory activity.

Synthesis of this compound Derivatives

A general method for the synthesis of the core this compound structure involves the condensation of cyanoacetic acid with 1,3-dimethylurea (B165225) in the presence of a condensing agent like acetic anhydride, followed by a cyclization reaction under alkaline conditions.

General Procedure for the Synthesis of Bis(this compound-5-yl)methanes:

A variety of bis(this compound-5-yl)methane derivatives can be synthesized through a one-pot reaction. This typically involves the condensation of this compound with various aldehydes. Greener synthesis approaches have been developed that utilize water as a solvent at room temperature, avoiding the need for catalysts, dehydrating agents, or external heat. The products can often be isolated in excellent yields without the need for chromatographic purification.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

The inhibitory activity of this compound derivatives against AChE is commonly determined using a spectrophotometric method developed by Ellman.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

  • Procedure:

    • Prepare a buffer solution (e.g., Tris-HCl, pH 8.0).

    • In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound (this compound derivative) at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic agent, DTNB.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay:

The inhibitory effect of compounds on human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes can be assessed by measuring the esterase activity of the enzyme.

  • Principle: The assay follows the hydrolysis of a substrate, such as 4-nitrophenylacetate (NPA), by carbonic anhydrase, which produces a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Purify hCA I and hCA II from human erythrocytes using affinity chromatography.

    • Prepare a reaction mixture containing a buffer (e.g., Tris-SO4, pH 7.4), the substrate 4-nitrophenylacetate, and the enzyme solution.

    • Add the this compound derivative at various concentrations to the reaction mixture.

    • Monitor the change in absorbance at 348 nm over a period of 3 minutes at 25°C to determine the rate of the enzymatic reaction.

    • Calculate the inhibition constants (Ki) from the data obtained at different inhibitor concentrations.

BRAF V600E Kinase Inhibition Assay:

An Enzyme-Linked Immunosorbent Assay (ELISA)-based system is a common high-throughput method for screening BRAF inhibitors.

  • Principle: This assay measures the phosphorylation of a substrate (e.g., MEK) by the BRAF V600E kinase. The level of phosphorylation is detected using a specific antibody and a secondary antibody conjugated to an enzyme that produces a detectable signal.

  • Procedure:

    • Coat a 96-well plate with a substrate for BRAF, such as a GST-MEK fusion protein.

    • Add the BRAF V600E enzyme and the this compound derivative at various concentrations to the wells.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate for the secondary antibody's enzyme to produce a colorimetric or chemiluminescent signal.

    • Measure the signal intensity to determine the extent of substrate phosphorylation and calculate the inhibitory activity of the compound.

Visualizing Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental processes is facilitated by clear visual representations.

BRAF-MEK-ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers. Inhibitors targeting BRAF V600E aim to block this aberrant signaling.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor This compound Derivative Inhibitor->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The BRAF-MEK-ERK signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow: Enzyme Inhibition Assay

The general workflow for determining the inhibitory potential of a compound against a target enzyme follows a structured series of steps from preparation to data analysis.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up Reactions in Microplate: Enzyme + Buffer + Inhibitor Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate to allow Inhibitor-Enzyme Binding Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (e.g., Absorbance Change) Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Reaction Rates and Percentage Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized experimental workflow for conducting an enzyme inhibition assay.

This technical guide serves as a foundational resource for researchers interested in the potential of this compound derivatives as enzyme inhibitors. The provided data and protocols offer a starting point for further investigation and development in this promising area of medicinal chemistry.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Antimicrobial and Antidiarrheal Activities of 6-Aminouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-aminouracil (B15529), a pyrimidine (B1678525) analog, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] While the primary focus of research has been on their potent antimicrobial properties, the potential application of these compounds in managing diarrheal diseases, particularly those of an infectious origin, warrants exploration. This technical guide provides a comprehensive overview of the current state of knowledge on the antimicrobial and antidiarrheal activities of 6-aminouracil derivatives. It is important to note that while extensive data exists for the antimicrobial effects of these compounds, direct evidence for their antidiarrheal activity is limited. However, their efficacy against enteric pathogens suggests a therapeutic rationale for their use in cases of infectious diarrhea.[3][4] This guide will delve into the quantitative antimicrobial data, detailed experimental protocols, and the underlying mechanisms of action to support further research and development in this promising area.

Antimicrobial Activity of 6-Aminouracil Derivatives

The antimicrobial activity of 6-aminouracil derivatives has been predominantly demonstrated against Gram-positive bacteria.[5] A notable class of these compounds, the 6-anilinouracils, have been identified as selective inhibitors of bacterial DNA polymerase IIIC, an enzyme essential for chromosomal replication in many Gram-positive pathogens.[5][6]

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of various 6-aminouracil derivatives against a range of bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Table 1: Antimicrobial Activity of N3-Substituted 6-Anilinouracil (B3066259) Derivatives [5]

CompoundDerivative ClassBacterial StrainMIC (µg/mL)MBC (µg/mL)
HB-EMAU6-AnilinouracilStaphylococcus aureus ATCC 2592388
MB-EMAU6-AnilinouracilStaphylococcus aureus ATCC 259231616
HB-IMAU6-AnilinouracilStaphylococcus aureus ATCC 259233232
MB-IMAU6-AnilinouracilStaphylococcus aureus ATCC 2592388
HB-EMAU6-AnilinouracilEnterococcus faecalis ATCC 29212416
MB-EMAU6-AnilinouracilEnterococcus faecalis ATCC 292128>32
HB-IMAU6-AnilinouracilEnterococcus faecalis ATCC 29212832
MB-IMAU6-AnilinouracilEnterococcus faecalis ATCC 2921248

HB = Hydroxybutyl, MB = Methoxybutyl, EMAU = 6-[3'-ethyl-4'-methylanilino]uracil, IMAU = 6-[3'-iodo-4'-methylanilino]uracil

Table 2: Antimicrobial Activity of Other Uracil (B121893) Derivatives [7]

Compound ClassBacterial StrainMIC (µg/mL)
N-acyl-5-hydroxypyrazolines of 6-methyluracilStaphylococcus aureus0.1-10
N,N'-diacylhydrazines of 6-methyluracilStaphylococcus aureus0.1-10
N-acyl-5-hydroxypyrazolines of 6-methyluracilEscherichia coli0.1-10
N,N'-diacylhydrazines of 6-methyluracilEscherichia coli0.1-10
N-acyl-5-hydroxypyrazolines of 6-methyluracilProteus vulgaris0.1-10
N,N'-diacylhydrazines of 6-methyluracilProteus vulgaris0.1-10
N-acyl-5-hydroxypyrazolines of 6-methyluracilKlebsiella pneumoniae0.1-10
N,N'-diacylhydrazines of 6-methyluracilKlebsiella pneumoniae0.1-10
N-acyl-5-hydroxypyrazolines of 6-methyluracilCitrobacter diversus0.1-10
N,N'-diacylhydrazines of 6-methyluracilCitrobacter diversus0.1-10
N-acyl-5-hydroxypyrazolines of 6-methyluracilEnterobacter aerogenes0.1-10
N,N'-diacylhydrazines of 6-methyluracilEnterobacter aerogenes0.1-10
N-acyl-5-hydroxypyrazolines of 6-methyluracilPseudomonas aeruginosa0.1-10
N,N'-diacylhydrazines of 6-methyluracilPseudomonas aeruginosa0.1-10

Mechanism of Antimicrobial Action

The primary mechanism of action for the well-studied 6-anilinouracil derivatives is the selective inhibition of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria. These compounds act as dGTP analogs, binding to the active site of the enzyme and preventing DNA replication, which ultimately leads to bacterial cell death.[5]

G Mechanism of Action: 6-Anilinouracil Inhibition of DNA Polymerase IIIC cluster_0 Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death Pol_IIIC DNA Polymerase IIIC Pol_IIIC->DNA_Replication Catalyzes dGTP dGTP dGTP->Pol_IIIC Binds to active site Anilinouracil 6-Anilinouracil Derivative Anilinouracil->Pol_IIIC Competitively binds to active site Inhibition Inhibition Inhibition->DNA_Replication Blocks Inhibition->Cell_Death Leads to

Caption: Inhibition of DNA Polymerase IIIC by 6-Anilinouracil Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial and antidiarrheal activities.

Antimicrobial Susceptibility Testing

A general workflow for screening the antimicrobial activity of novel compounds is outlined below.

G Experimental Workflow: Antimicrobial Susceptibility Testing Start Synthesized 6-Aminouracil Derivatives Primary_Screening Primary Screening (e.g., Agar (B569324) Diffusion Assay) Start->Primary_Screening Quantitative_Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay Active Compounds Bactericidal_Activity Bactericidal Activity (MBC Determination) Quantitative_Assay->Bactericidal_Activity Time_Kill_Assay Time-Kill Kinetics Assay Bactericidal_Activity->Time_Kill_Assay Potent Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Time_Kill_Assay->Mechanism_of_Action End Lead Compound Identification Mechanism_of_Action->End

Caption: General workflow for antimicrobial compound screening.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [5]

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare serial twofold dilutions of the 6-aminouracil derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microorganism without drug) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

2. Minimum Bactericidal Concentration (MBC) Assay [5]

  • Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, subculture a small aliquot (e.g., 10 µL) from each well showing no visible growth onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

3. Time-Kill Assay [5]

  • Objective: To assess the rate at which an antimicrobial agent kills a bacterial population over time.

  • Procedure:

    • Inoculate flasks containing broth with a standardized bacterial suspension.

    • Add the 6-aminouracil derivative at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask without the compound.

    • Incubate the flasks at 37°C with shaking.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, perform serial dilutions, and plate on agar to determine the viable cell count (CFU/mL).

    • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Antidiarrheal Activity Screening (General Models)

While specific studies on 6-aminouracil derivatives are lacking, the following are standard preclinical models used to evaluate the antidiarrheal potential of novel compounds. These models are relevant for future investigations into the antidiarrheal properties of this class of molecules.

1. Castor Oil-Induced Diarrhea Model

  • Objective: To evaluate the antisecretory and antimotility effects of a test compound. Castor oil is metabolized to ricinoleic acid in the intestine, which induces irritation and fluid secretion.

  • Procedure:

    • Fast experimental animals (e.g., mice or rats) for 18-24 hours with free access to water.

    • Administer the test compound or vehicle (control) orally. A standard antidiarrheal drug like loperamide (B1203769) is used as a positive control.

    • After a specific period (e.g., 1 hour), orally administer a standardized dose of castor oil to induce diarrhea.

    • Observe the animals for the onset, frequency, and consistency of diarrheal stools over a defined period (e.g., 4-6 hours).

    • The percentage inhibition of defecation is calculated and compared between groups.

Conclusion and Future Directions

The available evidence strongly supports the antimicrobial activity of 6-aminouracil derivatives, particularly against Gram-positive bacteria, through the inhibition of DNA polymerase IIIC. This makes them promising candidates for the development of new antibiotics. The connection to antidiarrheal activity is currently indirect and based on the premise that these compounds could be effective against bacterial pathogens that cause infectious diarrhea.

Future research should focus on:

  • Screening 6-aminouracil derivatives against a broader panel of enteric pathogens, including both Gram-positive and Gram-negative bacteria.

  • Conducting in vivo studies using established animal models of infectious diarrhea to directly assess the antidiarrheal efficacy of promising antimicrobial 6-aminouracil derivatives.

  • Investigating potential mechanisms of action beyond antimicrobial activity that could contribute to an antidiarrheal effect, such as modulation of intestinal motility or secretion.

By bridging the gap between the established antimicrobial properties and the potential for antidiarrheal applications, the therapeutic utility of 6-aminouracil derivatives can be fully realized.

References

Synthesis of Novel Cytotoxic Agents for Prostate Cancer from 6-Aminouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, biological evaluation, and proposed mechanisms of action of novel cytotoxic agents derived from 6-aminouracil (B15529) for the treatment of prostate cancer. This document provides a comprehensive overview of promising compounds, detailed experimental protocols, and insights into their molecular targets, with a focus on Cathepsin B inhibition. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Prostate cancer remains a significant global health challenge, and the development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Uracil and its derivatives have long been recognized for their potential as anticancer agents, primarily due to their structural similarity to endogenous pyrimidines, allowing them to interfere with nucleic acid metabolism and other vital cellular processes.[1][2] The 6-aminouracil scaffold, in particular, has emerged as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potent cytotoxic activities.[3]

This guide focuses on the synthesis of various fused and substituted heterocyclic compounds derived from 6-aminouracil and their evaluation as cytotoxic agents against prostate cancer cell lines. A significant focus is placed on their mechanism of action, particularly the inhibition of Cathepsin B, a lysosomal cysteine protease implicated in cancer progression, invasion, and metastasis.[4][5]

Synthesized Compounds and Cytotoxic Activity

A variety of heterocyclic systems have been synthesized from 6-aminouracil, leading to compounds with significant cytotoxic activity against the human prostate cancer cell line, PC3. The synthetic strategies involve the modification of the 6-amino group to introduce diverse functionalities, including fused ring systems and substituted side chains.[3]

The cytotoxic activity of these compounds was evaluated using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.[6] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference compound.[3]

Table 1: Cytotoxic Activity of 6-Aminouracil Derivatives against PC3 Prostate Cancer Cells [3]

Compound IDChemical MoietyIC50 (µM)
1 6-Aminouracil (starting material)362
3a 6-(Pyrimidinylamino)uracil derivative25.12
3c 6-(Pyrimidinylamino)uracil derivative31.62
4 6-(Chloroacetylamino)uracil21.21
5a 6-(Furanylamino)uracil derivative7.02
5b 6-(Furanylamino)uracil derivative8.57
6 6-(Pyrrolidinonyl)uracil38.73
7a 6-(Benzoxazinylamino)uracil derivative15.14
7b 6-(Benzoxazinylamino)uracil derivative18.23
11a 6-(Iminophenyl)uracil derivative10.00
11b 6-(Iminofuranyl)uracil derivative12.13
11c 6-(Iminothienyl)uracil derivative14.21
12a 6-(Thiazolyl)uracil derivative28.18
12b 6-(Thiazolyl)uracil derivative35.48
17 6-(Phenylthioureido)uracil5.01
20 Pyrimido[4,5-b]quinoline derivative22.39
Doxorubicin Reference Drug0.93

Mechanism of Action: Cathepsin B Inhibition

Several of the synthesized compounds with notable cytotoxic activity were further evaluated for their ability to inhibit Cathepsin B, a lysosomal cysteine protease that is often overexpressed in prostate cancer and is associated with tumor invasion, metastasis, and angiogenesis.[1][4][5] The inhibition of Cathepsin B represents a promising therapeutic strategy for prostate cancer.

The enzymatic activity of Cathepsin B was determined using an enzyme-linked immunosorbent assay (ELISA).[3]

Table 2: Cathepsin B Inhibition by Selected 6-Aminouracil Derivatives [3]

Compound ID% Inhibition of Cathepsin B
5a > 50%
5b > 50%
7a > 50%
11a > 50%
12a > 50%
17 82.3%
Doxorubicin 18.7%

The results indicate that several of the synthesized 6-aminouracil derivatives are potent inhibitors of Cathepsin B, with compound 17 (6-(Phenylthioureido)uracil) exhibiting the highest inhibitory activity.[3] This suggests that the cytotoxic effects of these compounds may be, at least in part, mediated through the inhibition of Cathepsin B.

Proposed Signaling Pathway of Cathepsin B in Prostate Cancer

The inhibition of Cathepsin B can disrupt several key signaling pathways involved in prostate cancer progression and survival. Extracellular Cathepsin B can degrade components of the extracellular matrix (ECM), facilitating invasion and metastasis. Intracellularly, it can be released from the lysosome into the cytoplasm, where it can trigger apoptotic pathways through the activation of caspases. The knockdown of Cathepsin B has been shown to induce apoptosis in prostate cancer cells through a FAS-mediated activation of caspase-8 and -7.[1][3]

CathepsinB_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ECM Extracellular Matrix (ECM) Invasion Invasion & Metastasis uPAR uPAR MMP9 MMP-9 uPAR->MMP9 Activates MMP9->ECM Degrades CatB_lysosome Cathepsin B CatB_lysosome->uPAR Secretion CatB_cyto Cathepsin B CatB_lysosome->CatB_cyto Release FAS FAS CatB_cyto->FAS Casp8 Caspase-8 FAS->Casp8 Casp7 Caspase-7 Casp8->Casp7 Apoptosis Apoptosis Casp7->Apoptosis Inhibitor 6-Aminouracil Derivative (e.g., Cmpd 17) Inhibitor->CatB_lysosome Inhibition

Caption: Proposed mechanism of action of 6-aminouracil derivatives via Cathepsin B inhibition.

Experimental Protocols

General Synthetic Procedures

The following are generalized experimental protocols for the synthesis of the discussed 6-aminouracil derivatives. Specific reaction conditions (solvents, temperatures, reaction times) may vary depending on the specific target compound.[3]

Synthesis_Workflow Start 6-Aminouracil Reaction Reaction (e.g., Condensation, Cyclization) Start->Reaction Reactant Heterocyclic Precursor / Reagent Reactant->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product Final 6-Aminouracil Derivative Purification->Product Analysis Characterization (NMR, Mass Spec, IR) Product->Analysis

Caption: General workflow for the synthesis of 6-aminouracil derivatives.

Example Synthesis of 6-(Phenylthioureido)uracil (Compound 17): [3]

  • A mixture of 6-aminouracil (1 mmol) and phenyl isothiocyanate (1 mmol) in dry dimethylformamide (DMF, 20 mL) was refluxed for 6 hours.

  • The reaction mixture was then cooled to room temperature.

  • The resulting solid product was collected by filtration, washed with ethanol, and dried.

  • The crude product was recrystallized from an appropriate solvent to yield the pure compound.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The following protocol is a detailed methodology for assessing the cytotoxicity of the synthesized compounds against prostate cancer cell lines.[3][6]

  • Cell Plating: Prostate cancer cells (e.g., PC3, LNCaP, DU-145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA.

  • Staining: The plates are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10-30 minutes at room temperature.

  • Washing: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of 540 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells, and IC50 values are determined.

Cathepsin B Inhibition Assay (ELISA)

The following is a generalized protocol for determining the inhibitory effect of the synthesized compounds on Cathepsin B activity.[3]

  • Coating: A 96-well plate is coated with a capture antibody specific for Cathepsin B and incubated overnight.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

  • Sample and Compound Incubation: Recombinant human Cathepsin B is pre-incubated with various concentrations of the test compounds. This mixture is then added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody specific for Cathepsin B is added to the wells and incubated.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells.

  • Substrate Addition: A suitable HRP substrate (e.g., TMB) is added, and the color is allowed to develop.

  • Stopping Reaction: The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Absorbance Reading: The absorbance is measured at 450 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compounds to the control wells (enzyme without inhibitor).

Conclusion

The 6-aminouracil scaffold has proven to be a valuable starting point for the development of novel cytotoxic agents for prostate cancer. The synthesized derivatives exhibit significant in vitro activity against the PC3 prostate cancer cell line, with several compounds showing IC50 values in the low micromolar range. Furthermore, the identification of Cathepsin B as a molecular target for these compounds provides a promising avenue for the development of more selective and effective anticancer therapies. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to further explore and optimize these promising compounds for the treatment of prostate cancer. Further studies are warranted to evaluate the efficacy of these compounds in other prostate cancer cell lines (LNCaP, DU-145) and in in vivo models to translate these promising in vitro results into potential clinical applications.

References

Safety Operating Guide

Proper Disposal of 6-Amino-1,3-dimethyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of 6-Amino-1,3-dimethyluracil, ensuring laboratory safety and regulatory compliance.

When handling this compound, it is crucial to be aware of its potential hazards. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye protection, is mandatory.[1][2][3] Always handle this chemical in a well-ventilated area and avoid breathing in dust or fumes.[1][2]

Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[1][2] It is imperative that this chemical not be allowed to enter drains, waterways, or the soil.[1][4]

Step-by-Step Disposal Protocol:

  • Waste Classification: Before disposal, a chemical waste generator must determine if the discarded this compound is classified as hazardous waste. In the United States, this determination is guided by the Environmental Protection Agency (EPA) regulations outlined in 40 CFR 261.3.[1] It is also essential to consult state and local hazardous waste regulations to ensure complete and accurate classification, as requirements may vary.[1]

  • Containment: Collect waste this compound in a suitable, properly labeled, and closed container.[4] For spills, prevent further leakage if it is safe to do so. The spilled material should be vacuumed, swept up, or absorbed with an inert material and placed into a designated disposal container.[1]

  • Labeling: Clearly label the waste container with the chemical name "this compound" and any other information required by your institution's and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, pending disposal.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company. Provide them with the safety data sheet (SDS) for this compound.

  • Container Disposal: Do not reuse the original product containers.[1] These should be disposed of as unused product in accordance with all applicable regulations.[1]

Key Safety and Disposal Information

AspectGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1][2]
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][2]
Environmental Precautions Do not let the product enter drains, other waterways, or soil.[1][4]
Regulatory Framework Consult US EPA guidelines (40 CFR 261.3) and state and local hazardous waste regulations for classification.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation classify Classify Waste (40 CFR 261.3, State & Local Regs) start->classify spill Spill Occurs start->spill collect Collect in Labeled, Closed Container classify->collect store Store Safely (Cool, Dry, Ventilated) collect->store dispose Transfer to Approved Waste Disposal Facility store->dispose end End: Proper Disposal dispose->end contain_spill Contain & Clean Up Spill with Inert Material spill->contain_spill contain_spill->collect

References

Essential Safety and Logistical Information for Handling 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Amino-1,3-dimethyluracil, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE) and Exposure Data

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. While specific occupational exposure limits have not been established, the following PPE is mandatory.

PPE CategoryItemStandard/SpecificationQuantitative Data
Eye Protection Safety glasses with side shields or chemical gogglesANSI Z87.1, EN 166 or equivalentNot Applicable
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374Breakthrough Time: Not specifically established for this compound. Always consult the glove manufacturer's chemical resistance data. Discard and replace gloves immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant apron/suitNot SpecifiedNot Applicable
Respiratory Protection NIOSH/CEN approved respirator (e.g., N95 or higher)NIOSH (US) or CEN (EU) approvedOccupational Exposure Limits (OELs): - OSHA PEL: Not established[1]- ACGIH TLV: Not established[1]- NIOSH REL: Not established[1]

Operational Plan: Safe Handling and Storage

Adherence to the following procedural steps is crucial for the safe handling and storage of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

2. Pre-Handling Preparations:

  • Inspect all PPE for integrity before use.

  • Ensure easy access to an eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS) before starting any new procedure.

3. Donning Personal Protective Equipment:

  • Follow the precise sequence for putting on PPE to ensure full protection. The workflow for this process is detailed in the diagram below.

4. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust or fumes.[2]

  • Minimize dust generation during handling.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the compound.[1]

5. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

6. Doffing Personal Protective Equipment:

  • Remove PPE in the correct sequence to prevent cross-contamination. This sequence is illustrated in the diagram below.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE Sequence cluster_doffing Doffing PPE Sequence Hand_Hygiene_On 1. Perform Hand Hygiene Gown 2. Put on Gown/Lab Coat Hand_Hygiene_On->Gown Mask 3. Put on Mask/Respirator Gown->Mask Goggles 4. Put on Eye Protection Mask->Goggles Gloves_On 5. Put on Gloves Goggles->Gloves_On Gloves_Off 1. Remove Gloves Gown_Off 2. Remove Gown/Lab Coat Gloves_Off->Gown_Off Hand_Hygiene_Off1 3. Perform Hand Hygiene Gown_Off->Hand_Hygiene_Off1 Goggles_Off 4. Remove Eye Protection Hand_Hygiene_Off1->Goggles_Off Mask_Off 5. Remove Mask/Respirator Goggles_Off->Mask_Off Hand_Hygiene_Off2 6. Perform Final Hand Hygiene Mask_Off->Hand_Hygiene_Off2

Caption: Logical workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Disposal Plan

The disposal of this compound and its contaminated packaging must be handled with care to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, sealed, and properly labeled container.

  • Do not mix with other waste streams unless explicitly permitted.

2. Regulatory Compliance:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2]

  • Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]

3. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents.

  • Dispose of cleaning materials as hazardous waste.

4. Spill Response:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable container for disposal.[1]

  • Avoid generating dust during cleanup.

  • Ensure the cleanup area is well-ventilated.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-dimethyluracil
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-dimethyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.